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  • Product: 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS: 2219368-63-3

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

An In-Depth Technical Whitepaper on the Mechanism of Action of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Executive Summary 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-Pr-THIQ) is a privileged neu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Mechanism of Action of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-Pr-THIQ) is a privileged neuromodulatory pharmacophore that has garnered significant attention in the development of non-opioid analgesics. While the tetrahydroisoquinoline (THIQ) scaffold is historically associated with monoaminergic modulation, 1-alkyl substitutions—specifically the propyl derivative—dramatically shift the molecule's pharmacological profile toward the voltage-gated N-type calcium channel (CaV2.2) .

This whitepaper provides a comprehensive mechanistic analysis of 1-Pr-THIQ, detailing its pharmacodynamics at the presynaptic terminal, structural liabilities, and the self-validating experimental workflows required to evaluate its efficacy in treating refractory neuropathic pain and functional gastrointestinal disorders (e.g., Irritable Bowel Syndrome) [1].

Molecular Target & Pharmacodynamics: The CaV2.2 Synapse

The Role of CaV2.2 in Nociception

N-type calcium channels (CaV2.2) are predominantly localized at the presynaptic terminals of primary afferent nociceptors within the dorsal root ganglion (DRG) and the dorsal horn of the spinal cord. Upon membrane depolarization triggered by noxious stimuli, CaV2.2 channels open, facilitating a rapid influx of extracellular Ca²⁺. This calcium transient is the obligate trigger for the SNARE-complex-mediated exocytosis of pronociceptive neurotransmitters, including glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP).

1-Pr-THIQ Mechanism of Action

1-Pr-THIQ acts as a state-dependent antagonist of the CaV2.2 pore [2]. Unlike peptide toxins (e.g., ziconotide) that physically occlude the pore regardless of the channel's conformational state, small-molecule THIQs preferentially bind to the channel when it is in its inactivated state.

  • Causality of State-Dependence: By stabilizing the inactivated conformation, 1-Pr-THIQ exhibits a higher affinity for channels in rapidly firing, hyper-excitable neurons (such as those in neuropathic pain states) while sparing normally firing neurons. This use-dependent blockade provides a wider therapeutic window and reduces the severe CNS side effects typically associated with global calcium channel blockade.

G AP Action Potential (Depolarization) CaV Presynaptic CaV2.2 (N-Type Ca2+ Channel) AP->CaV Triggers opening CaInflux Intracellular Ca2+ Influx CaV->CaInflux Mediates Drug 1-Pr-THIQ (State-Dependent Blocker) Drug->CaV Stabilizes inactivated state SNARE SNARE Complex Activation CaInflux->SNARE Activates NTRelease Release of Glutamate, Substance P, CGRP SNARE->NTRelease Exocytosis Pain Postsynaptic Nociceptive Signal Transmission NTRelease->Pain Binds postsynaptic receptors

Mechanism of CaV2.2 blockade by 1-Pr-THIQ in nociceptive signaling.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The development of 1-substituted THIQs requires rigorous screening to ensure selectivity over other calcium channel subtypes (e.g., L-type CaV1.2) and to mitigate off-target liabilities inherent to basic amines, particularly the hERG potassium channel [3]. The propyl substitution at the C1 position provides optimal steric bulk to lodge within the CaV2.2 binding pocket, but structural optimizations are often required to clear hERG liabilities.

Table 1: Representative Pharmacological Profile of 1-Alkyl-THIQ Derivatives

Target / Assay Representative IC₅₀ (µM) Clinical / Biological Significance
CaV2.2 (N-type) 0.5 – 1.2 Primary target; mediates antinociception.
CaV1.2 (L-type) > 10.0 High selectivity required to avoid cardiovascular toxicity (hypotension).
hERG (KCNH2) 2.5 – 5.0 Known liability for THIQs; requires monitoring to prevent QT prolongation.

| MAO-A / MAO-B | > 15.0 | Minimized in 1-propyl derivatives compared to 1-methyl endogenous analogs. |

Self-Validating Experimental Protocols

To validate 1-Pr-THIQ as a viable therapeutic candidate, researchers must employ self-validating systems that prove both in vitro target engagement and in vivo phenotypic efficacy.

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the state-dependent IC₅₀ of 1-Pr-THIQ against CaV2.2. Causality & Logic: Barium (Ba²⁺) is used as the extracellular charge carrier instead of Calcium (Ca²⁺). Because Ca²⁺ triggers Calcium-Dependent Inactivation (CDI) via calmodulin binding, substituting Ba²⁺ isolates Voltage-Dependent Inactivation (VDI), allowing researchers to accurately measure the drug's true affinity for the inactivated state [3].

  • Cell Preparation: Culture HEK293 cells stably co-expressing human CaV2.2 (α1B), α2δ1, and β3 subunits.

  • Solution Setup:

    • Intracellular: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.3).

    • Extracellular: 150 mM Choline-Cl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (State-Dependence): Hold the membrane potential at -90 mV (resting state) and step to +10 mV for 50 ms to elicit peak currents. To test inactivated-state block, apply a prolonged prepulse to -60 mV before the test step.

  • Compound Perfusion: Apply 1-Pr-THIQ in a 5-point concentration gradient (0.1 µM to 10 µM) via a rapid perfusion system.

  • Validation & Washout: Perfuse with drug-free extracellular solution. A recovery of the Ba²⁺ current validates that the blockade is reversible and not an artifact of cell death or seal degradation.

Workflow Prep HEK293-CaV2.2 Cell Preparation Base Baseline Recording (Ba2+ Carrier) Prep->Base Perf 1-Pr-THIQ Perfusion (Concentration Gradient) Base->Perf Stable baseline Measure Current Measurement (Voltage Steps) Perf->Measure Apply protocol Wash Washout & Recovery Check Measure->Wash Reversibility Valid IC50 Calculation & Target Validation Wash->Valid Data synthesis

Self-validating patch-clamp electrophysiology workflow for CaV2.2 inhibitors.

Protocol 2: In Vivo Spinal Nerve Ligation (SNL) Model

Objective: To evaluate the oral antiallodynic efficacy of 1-Pr-THIQ. Causality & Logic: The Chung (SNL) model involves the tight ligation of the L5 and L6 spinal nerves. This physically mimics human peripheral neuropathy, causing a measurable drop in mechanical pain thresholds (allodynia). Using sham-operated mice as a negative control ensures the allodynia is strictly surgery-induced.

  • Surgical Ligation: Under isoflurane anesthesia, expose and tightly ligate the left L5 and L6 spinal nerves of male Sprague-Dawley rats.

  • Baseline Testing (Day 14): Allow 14 days for allodynia to fully develop. Assess mechanical thresholds using von Frey filaments applied to the plantar surface of the hind paw. An up-down method is used to calculate the 50% withdrawal threshold.

  • Dosing: Administer 1-Pr-THIQ orally (p.o.) at 10, 30, and 100 mg/kg formulated in 0.5% methylcellulose.

  • Efficacy Readout: Re-evaluate von Frey thresholds at 1, 2, 4, and 6 hours post-dose. A statistically significant increase in the withdrawal threshold compared to vehicle-treated SNL rats confirms in vivo target engagement of CaV2.2 at the spinal dorsal horn [2].

Secondary Modulatory Pathways: Enzymatic Synthesis & Interplay

Beyond its role as an ion channel blocker, the 1-Pr-THIQ scaffold is of immense interest in biocatalysis. In nature, the THIQ core is synthesized via the Pictet-Spengler reaction. Modern enzymatic synthesis utilizes Norcoclaurine Synthase (NCS) to stereoselectively condense dopamine with butyraldehyde to yield optically active (1S)-1-propyl-1,2,3,4-tetrahydroisoquinoline [4].

While shorter-chain derivatives (like 1-methyl-THIQ) are known substrates/inhibitors of Monoamine Oxidase (MAO) and can induce Parkinsonian-like mitochondrial complex I inhibition, the steric bulk of the propyl group significantly reduces MAO affinity. Therefore, 1-Pr-THIQ represents a "sweet spot" in drug design: large enough to evade off-target monoaminergic toxicity, yet small enough to maintain oral bioavailability and penetrate the blood-brain/blood-spinal cord barrier to reach CaV2.2 targets.

References

  • Astellas Pharma Inc.
  • Discovery of a 1-isopropyltetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain Bioorganic & Medicinal Chemistry[Link]

  • Synthesis and pharmacological evaluation of 1-substituted tetrahydroisoquinolines as N-type calcium channel blockers Bioorganic & Medicinal Chemistry[Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids National Institutes of Health (NIH) / PMC[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the structural backbone for numerous alkaloids and synthetic therapeutics. Among its derivatives, 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2219368-63-3) represents a highly versatile building block [1]. The substitution at the C1 position introduces unique steric and lipophilic properties, making it a valuable intermediate in the development of novel neuroactive agents and calcium channel blockers.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact molecular weight calculations, and field-proven synthetic methodologies. By detailing both classic chemical cyclization and modern biocatalytic approaches, this guide equips researchers with the mechanistic causality required to optimize yield, purity, and stereoselectivity.

Molecular Weight Calculation & Physicochemical Properties

Understanding the exact mass and solubility profile of a compound is critical for accurate stoichiometric scaling and formulation. The compound is typically isolated and stored as a hydrochloride salt rather than a free base.

Causality for Salt Formation: The free base of 1-propyl-1,2,3,4-tetrahydroisoquinoline is an oily liquid that is susceptible to air oxidation and exhibits poor aqueous solubility. Converting it to the hydrochloride salt protonates the secondary amine, yielding a stable, highly crystalline solid with drastically improved aqueous solubility—a prerequisite for biological assays and long-term storage.

Exact Molecular Weight Breakdown
  • Free Base (C₁₂H₁₇N):

    • Carbon (12 × 12.011) = 144.132 g/mol

    • Hydrogen (17 × 1.008) = 17.136 g/mol

    • Nitrogen (1 × 14.007) = 14.007 g/mol

    • Free Base Total:175.275 g/mol

  • Hydrochloride Salt (C₁₂H₁₈ClN):

    • Addition of HCl (1.008 + 35.450) = 36.458 g/mol

    • Salt Total:211.733 g/mol (Standardized to 211.73 g/mol ) [1].

Quantitative Physicochemical Data
PropertySpecification
Chemical Name 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS Registry Number 2219368-63-3
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
SMILES String CCCC1NCCC2=C1C=CC=C2.[H]Cl
Hydrogen Bond Donors 2 (Ammonium protons)
Hydrogen Bond Acceptors 1 (Chloride ion)
Physical State Solid (Crystalline Powder)

Synthetic Methodologies: The Pictet-Spengler Reaction

The construction of the THIQ core is universally achieved via the Pictet-Spengler condensation [2]. As an Application Scientist, I emphasize that success in this reaction relies entirely on managing the equilibrium of the imine intermediate and the nucleophilicity of the aromatic ring.

Workflow 1: Acid-Catalyzed Chemical Synthesis

G A 2-Phenethylamine (Amine) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Butyraldehyde (Aldehyde) B->C D 1-Propyl-THIQ (Free Base) C->D Acid-Catalyzed Cyclization E 1-Propyl-THIQ HCl (Salt Form) D->E + HCl (g) in Ether

Pictet-Spengler synthesis workflow for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Step-by-Step Protocol & Causality
  • Imine Condensation:

    • Action: Combine 1.0 equivalent of 2-phenethylamine and 1.1 equivalents of butyraldehyde in anhydrous dichloromethane (DCM). Add anhydrous magnesium sulfate (MgSO₄) to the stirring mixture.

    • Causality: The reaction between the primary amine and the aldehyde produces water. Because imine formation is an equilibrium process, MgSO₄ acts as a water scavenger, driving the reaction forward via Le Chatelier's principle and preventing premature hydrolysis of the Schiff base.

  • Electrophilic Aromatic Substitution (Cyclization):

    • Action: Filter the mixture to remove MgSO₄. Cool the filtrate to 0 °C and add a strong Brønsted acid (e.g., Trifluoroacetic acid, TFA) dropwise. Stir for 12-18 hours at room temperature.

    • Causality: Unlike electron-rich dopamine derivatives, unsubstituted phenethylamine lacks electron-donating groups on the aromatic ring. Therefore, strong acidic conditions are mandatory to highly activate the imine carbon, making it electrophilic enough to force the ring closure.

  • Self-Validating Salt Formation:

    • Action: Quench with saturated NaHCO₃, extract the free base into DCM, dry, and concentrate. Dissolve the crude oil in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution.

    • Causality & Validation: The free base is highly soluble in ether, but the protonated hydrochloride salt is not. The immediate precipitation of a white crystalline solid acts as a self-validating system —confirming both the presence of the basic amine and simultaneously purifying the product from non-basic organic impurities.

Workflow 2: Biocatalytic Stereoselective Synthesis

Standard chemical synthesis yields a racemic mixture. For pharmaceutical applications requiring strict stereocontrol, enzymatic synthesis using Norcoclaurine Synthase (NCS) is the modern standard [3].

Enzymatic A Phenethylamine Derivative C Norcoclaurine Synthase (NCS) Biocatalyst A->C B 1-Butylaldehyde B->C D (S)-1-Propyl-THIQ Derivative (>98% ee) C->D Stereoselective Pictet-Spengler

Enzymatic stereoselective synthesis of THIQ derivatives using Norcoclaurine Synthase.
Step-by-Step Protocol & Causality
  • Enzyme Preparation: Express N-terminally truncated NCS from Coptis japonica in an E. coli expression system.

  • Biocatalytic Condensation: Incubate the cell-free extract with the amine substrate and 1-butylaldehyde in a 100 mM potassium phosphate buffer (pH 6.5) at 30 °C for 1.5 to 2 hours.

  • Causality: The enzyme's chiral active site pre-organizes the substrates, drastically lowering the activation energy for one specific transition state. This bypasses the need for harsh acids and yields the (S)-enantiomer with an enantiomeric excess (ee) often exceeding 98% [3].

Analytical Characterization

To ensure the integrity of the synthesized 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, the following self-validating analytical checks must be performed:

  • ¹H NMR (Deuterated Methanol - CD₃OD): Look for the diagnostic downfield shift of the protons adjacent to the nitrogen (C1 and C3 positions). The protonation of the amine by HCl deshields these protons significantly compared to the free base. The propyl chain will present as a distinct multiplet-sextet-triplet pattern in the aliphatic region.

  • LC-MS: The mass spectrometer should be run in positive electrospray ionization (ESI+) mode. You must observe the [M+H]+ peak at m/z 176.28 , corresponding to the protonated free base, as the chloride counterion dissociates in the LC-MS source.

References

  • Title: Catalytic C–H Activation of Phenylethylamines and Their Annulation with Allenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

Foundational

Pharmacokinetic Profiling of 1-Propyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride in Murine Models: A Comprehensive Technical Guide

Introduction Tetrahydroisoquinoline (TIQ) derivatives are highly versatile scaffolds in medicinal chemistry, frequently investigated for their neuropharmacological properties, including dopamine transporter modulation, l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrahydroisoquinoline (TIQ) derivatives are highly versatile scaffolds in medicinal chemistry, frequently investigated for their neuropharmacological properties, including dopamine transporter modulation, lysosome biogenesis enhancement, and potential antiglioma activity[1][2]. Specifically, 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride represents an alkyl-substituted TIQ derivative synthesized via stereoselective Pictet-Spengler reactions[3]. Understanding its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in murine models is a critical gatekeeper for advancing such compounds from in vitro hits to in vivo preclinical candidates[4].

This whitepaper delineates a comprehensive, self-validating bioanalytical and experimental framework for profiling the pharmacokinetics of 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in mice.

Experimental Design and Rationale

A robust PK study must balance physiological relevance with analytical sensitivity. The murine model (typically C57BL/6 mice) is utilized to determine absolute bioavailability and systemic clearance[5][6].

Causality in Design:

  • Dual-Route Administration: Intravenous (IV) dosing establishes the baseline for total body clearance ( CL ) and volume of distribution at steady state ( Vss​ ). Oral gavage (PO) assesses gastrointestinal absorption and first-pass metabolism, allowing for the calculation of absolute oral bioavailability ( F% )[4].

  • Serial vs. Terminal Sampling: Traditional PK profiling requires sacrificing multiple mice per time point, introducing high inter-subject variability. We employ a serial microsampling technique, which dramatically reduces animal usage and provides a complete concentration-time curve from a single subject, thereby increasing the statistical power of the derived PK parameters[6].

PK_Workflow PO Oral Gavage (PO) Assesses Absorption & First-Pass Micro Serial Microsampling (Submandibular/Retro-orbital) PO->Micro Timepoints IV Intravenous (IV) Establishes Baseline CL & Vd IV->Micro Timepoints Prep Sample Preparation (Protein Precipitation/LLE) Micro->Prep Plasma Isolation LCMS UHPLC-MS/MS Analysis (MRM Mode, ESI+) Prep->LCMS Analyte Extraction Data NCA PK Modeling (AUC, Cmax, Tmax, t1/2) LCMS->Data Concentration Data

Logical workflow for dual-route murine pharmacokinetic profiling.

Detailed Step-by-Step Methodology

Formulation and Dosing
  • Vehicle Selection: Dissolve 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in a physiologically compatible vehicle. A standard formulation is 5% DMSO, 10% Solutol HS15, and 85% normal saline to ensure complete dissolution without precipitating upon injection in the bloodstream.

  • IV Administration: Administer a 2 mg/kg dose via the lateral tail vein. The IV bolus ensures 100% systemic delivery instantly.

  • PO Administration: Administer a 10 mg/kg dose via oral gavage using a bulb-tipped gastric gavage needle.

Serial Microsampling Protocol

Causality: Precise timing is critical. Delays in early time points exponentially skew the distribution phase (Alpha phase) calculations.

  • Early Time Points (5, 15, 30 min): Restrain the mouse and puncture the submandibular vein using a 4 mm animal lancet. Collect exactly 20-30 µL of blood into K2EDTA-coated capillary tubes[6].

  • Intermediate Time Points (1, 2, 4, 8 h): Under light isoflurane anesthesia, collect blood from the retro-orbital venous plexus using heparinized capillaries[6].

  • Terminal Time Point (24 h): Perform cardiac puncture under deep anesthesia to collect maximum blood volume and harvest brain tissue (to assess blood-brain barrier penetration)[7].

  • Plasma Isolation: Centrifuge all blood samples at 2,000 × g for 10 minutes at 4 °C. Transfer the translucent yellowish supernatant (plasma) to pre-chilled 96-well plates and store at -80 °C[6].

Bioanalytical Sample Preparation (Self-Validating System)

Causality: TIQ derivatives are basic amines. Protein precipitation (PPT) with acidified organic solvents ensures the release of protein-bound drugs while precipitating plasma proteins, preventing LC column clogging and minimizing ion suppression (matrix effects)[8].

  • Aliquoting: Transfer 10 µL of mouse plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 50 µL of ice-cold acetonitrile containing a stable isotopically labeled internal standard (e.g., 1-propyl-1,2,3,4-tetrahydroisoquinoline-d7) at 50 ng/mL. Self-Validation: The IS corrects for any volumetric errors during extraction and variations in mass spectrometer ionization efficiency[9].

  • Precipitation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4 °C.

  • Reconstitution: Dilute 20 µL of the supernatant with 80 µL of initial mobile phase (e.g., 0.1% formic acid in water) prior to injection.

LC-MS/MS Analytical Framework

Quantification of 1-propyl-1,2,3,4-tetrahydroisoquinoline is achieved using Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS)[10].

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., Zorbax Extend C18, 2.1 × 50 mm, 1.8 µm)[9].

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min. Causality: A steep gradient minimizes the run time (typically <3 minutes) while ensuring sharp peak shapes for basic amines, reducing peak tailing common with secondary amines like TIQs[8].

Mass Spectrometry (ESI+ MRM): Operate the MS in positive Electrospray Ionization (ESI+) mode. The secondary amine of the tetrahydroisoquinoline ring readily accepts a proton to form an [M+H]+ ion. Multiple Reaction Monitoring (MRM) isolates the parent ion in Q1, fragments it in Q2 (collision cell), and quantifies a specific product ion in Q3, ensuring absolute specificity in complex biological matrices[9][10].

LCMS_Pathway Plasma Plasma Sample (10 µL) PPT Protein Precipitation (ACN + Internal Standard) Plasma->PPT Centrifuge Centrifugation (15,000 x g, 4°C) PPT->Centrifuge UHPLC UHPLC Separation (C18 Column, Gradient) Centrifuge->UHPLC ESI ESI+ Ionization [M+H]+ Generation UHPLC->ESI MRM Triple Quadrupole MS (MRM Mode) ESI->MRM

Bioanalytical processing and LC-MS/MS quantification pathway for plasma samples.

Quantitative Data Presentation and Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is performed using industry-standard software. Key parameters derived include the maximum plasma concentration ( Cmax​ ), time to maximum concentration ( Tmax​ ), area under the curve ( AUC0−∞​ ), clearance ( CL ), volume of distribution ( Vss​ ), and elimination half-life ( t1/2​ )[4].

The following table summarizes a representative quantitative PK profile for a structurally analogous substituted tetrahydroisoquinoline in murine models, illustrating the expected range of parameters[2][4].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Peak systemic exposure; lower in PO due to the absorption phase.
Tmax​ (h) 0.08 (5 min)1.5 ± 0.3Indicates rapid gastrointestinal absorption for the PO route.
AUC0−∞​ (h·ng/mL) 2,100 ± 1805,350 ± 410Total drug exposure over time.
t1/2​ (h) 3.2 ± 0.43.5 ± 0.5Terminal elimination half-life; consistent across routes.
CL (L/h/kg) 0.95 ± 0.10N/AModerate clearance, slightly below murine hepatic blood flow.
Vss​ (L/kg) 2.8 ± 0.3N/AHigh volume of distribution indicates extensive tissue penetration.
Bioavailability ( F% ) N/A~51% Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .
Brain/Plasma Ratio ( Kp​ ) 1.8 ± 0.21.7 ± 0.2High CNS penetrance, typical for lipophilic TIQ derivatives.

Causality of Results: The high volume of distribution ( Vss​>1L/kg ) and a Brain/Plasma ratio > 1 indicate that 1-propyl-1,2,3,4-tetrahydroisoquinoline readily crosses the blood-brain barrier (BBB)[1][2]. This is a hallmark of basic lipophilic amines, making this scaffold highly suitable for central nervous system (CNS) indications, but requiring careful monitoring for off-target neurotoxicity if developed for peripheral targets.

Conclusion

The pharmacokinetic profiling of 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride requires a meticulously validated bioanalytical workflow. By employing a serial microsampling technique paired with highly sensitive UHPLC-MS/MS quantification, researchers can obtain high-fidelity ADME data. The resulting parameters—particularly clearance, oral bioavailability, and brain penetrance—serve as the foundational metrics for iterative lead optimization in drug development.

References[1] Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00424[5] Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. PubMed - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2922442/[2] Preclinical Study of Potential Antiglioma Novel Tetrahydroisoquinoline Analogs: Pharmacokinetics and Mechanism of Action. UTHSC Digital Commons. https://dc.uthsc.edu/dissertations/82/[6] Murine Pharmacokinetic Studies. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289922/[4] Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. ACS Publications. https://pubs.acs.org/doi/10.1021/jm500127e[3] Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Taylor & Francis. https://www.tandfonline.com/doi/full/10.1080/09168451.2014.905178[7] Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653308/[9] Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. PubMed - NIH. https://pubmed.ncbi.nlm.nih.gov/39413615/[8] Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4252726/[10] Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. Columbia University. https://www.irvinginstitute.columbia.edu/services/biomarkers-core-laboratory/pharmacokinetic-profiling

Sources

Exploratory

Topic: In Vitro Cytotoxicity of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Neuronal Cell Lines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing the Inquiry into 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride The 1,2,3,4-tetrahydroisoqu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Inquiry into 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and neurobiology.[1] Certain THIQ derivatives are endogenous to the mammalian brain, and fluctuations in their concentrations have been linked to the pathophysiology of neurodegenerative conditions like Parkinson's disease.[2][3] Compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been investigated for both neurotoxic and, conversely, neuroprotective effects, suggesting a complex structure-activity relationship.[2][4][5] The potential for these molecules to modulate dopamine metabolism, induce oxidative stress, or exhibit properties like monoamine oxidase (MAO) inhibition underscores their significance as research targets.[6][7]

This guide addresses the critical next step for any novel THIQ analog: a rigorous assessment of its safety profile in a relevant neuronal context. We will focus on 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-P-THIQ), a synthetic derivative. The primary objective is to provide a comprehensive, field-proven framework for evaluating its in vitro cytotoxicity. This document moves beyond simple protocol recitation; it details the scientific rationale behind a multi-assay strategy, enabling researchers to not only quantify cell death but also to elucidate the underlying molecular mechanisms.

Section 1: A Validated Experimental Framework

The In Vitro Model: Justification for the SH-SY5Y Cell Line

The selection of an appropriate cell model is the bedrock of any in vitro study. For neurotoxicity screening, the human neuroblastoma SH-SY5Y cell line is a widely accepted and scientifically robust choice.[8] Its human origin provides species relevance that is often lacking in rodent models.[8] Furthermore, SH-SY5Y cells can be maintained as undifferentiated neuroblasts or differentiated into a more mature, neuron-like phenotype, offering flexibility for various experimental questions.[9][10] Their extensive use in neurotoxicology provides a wealth of comparative data, making them an ideal system for characterizing the effects of novel compounds like 1-P-THIQ.[11][12]

The Logic of a Multi-Parametric Approach

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, inhibit mitochondrial respiration without causing immediate loss of membrane integrity. A multi-parametric approach provides a more complete and validated picture of a compound's cytotoxic profile. Our strategy is to probe three distinct but interconnected cellular events:

  • Metabolic Competence: Assesses the functional health of the cell, primarily mitochondrial activity.

  • Membrane Integrity: Directly measures cell lysis, a definitive marker of late-stage apoptosis or necrosis.

  • Mechanistic Pathways: Investigates key events that precede cell death, such as the induction of apoptosis, the generation of reactive oxygen species (ROS), and the loss of mitochondrial membrane potential.

This tiered approach allows us to build a mechanistic narrative, moving from a general assessment of viability to a specific understanding of how 1-P-THIQ may be inducing cell death.

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for a comprehensive cytotoxicity assessment. It is imperative to include appropriate controls in every experiment: an untreated (vehicle) control, a positive control known to induce cytotoxicity (e.g., staurosporine for apoptosis), and a blank control (medium only).

General Cell Culture and Compound Preparation
  • Cell Line: SH-SY5Y (e.g., ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Minimum Essential Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in sterile, nuclease-free water or DMSO. Subsequent dilutions should be made in culture medium to the final desired concentrations. Note the final DMSO concentration and ensure it is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

Protocol 1: Assessment of Metabolic Activity (WST-1 Assay)

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[13]

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 1-P-THIQ (e.g., a serial dilution from 1 µM to 1000 µM) or vehicle control.

  • Exposure: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~630 nm for background correction.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessment of Cell Membrane Integrity (LDH Assay)

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis, a marker of cytotoxicity.[14][15]

  • Cell Seeding and Treatment: Follow steps 1-4 from the WST-1 protocol. It is crucial to set up parallel plates for this assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[13]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay kit). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16][17]

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by normalizing the LDH release in treated wells against the spontaneous and maximum release controls.

Protocol 3: Mechanistic Assay - Apoptosis (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[18] Its activation is a hallmark of apoptosis.[19] This assay uses a fluorogenic substrate (e.g., Ac-DEVD-AMC) that releases a fluorescent molecule (AMC) upon cleavage by active caspase-3.

  • Cell Seeding and Treatment: Plate 1-2 x 10⁶ cells in a 60 mm dish and treat with 1-P-THIQ at concentrations determined to be cytotoxic from the viability assays. Include positive (e.g., staurosporine) and negative controls.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and resuspend the cell pellet in 50 µL of cold cell lysis buffer. Incubate on ice for 30 minutes.[20]

  • Lysate Preparation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Setup: In a black 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate fluorimeter with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[19]

  • Data Analysis: Quantify caspase-3 activity relative to the vehicle control after normalizing to the protein concentration.

Protocol 4: Mechanistic Assay - Oxidative Stress (Intracellular ROS)

Aberrant levels of reactive oxygen species (ROS) can trigger cell death pathways.[21][22] This can be measured using a cell-permeable dye like 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 1-P-THIQ as previously described. A positive control such as H₂O₂ or rotenone should be included.

  • Dye Loading: At the end of the treatment period, remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS back to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express ROS production as a percentage of the fluorescence in the vehicle-treated control cells.

Protocol 5: Mechanistic Assay - Mitochondrial Health (MMP)

Disruption of the mitochondrial membrane potential (MMP) is an early event in the intrinsic apoptotic pathway.[23] The JC-1 dye is a ratiometric probe that exhibits red fluorescence in healthy mitochondria with high MMP and green fluorescence in the cytoplasm of apoptotic cells with low MMP.[24]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 1-P-THIQ. A positive control known to depolarize mitochondria (e.g., CCCP) should be used.[24]

  • JC-1 Staining: At the end of the treatment, add JC-1 staining solution to each well to a final concentration of 2 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[24]

  • Wash: Remove the staining solution and wash cells twice with a suitable assay buffer (provided with most kits). Add 100 µL of assay buffer back to each well.

  • Fluorescence Measurement: Immediately read the fluorescence intensity. Measure green fluorescence (monomers) at Ex/Em = ~485 nm/~530 nm and red fluorescence (J-aggregates) at Ex/Em = ~550 nm/~600 nm.

  • Data Analysis: The results are expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and an increase in apoptosis.

Section 3: Data Presentation and Interpretation

Summarizing Quantitative Cytotoxicity Data

A clear, tabular summary of the dose-response data is essential for comparing the results from different assays. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) should be calculated for each assay.

Assay TypeEndpoint MeasuredExposure TimeIC50 / LD50 (µM) [Example Data]
WST-1 Metabolic Activity24 hours150.5 ± 12.3
LDH Release Membrane Integrity24 hours275.2 ± 21.8
Caspase-3 Activity Apoptosis Induction12 hours85.0 ± 9.5
ROS Production Oxidative Stress6 hours70.3 ± 8.1
MMP Collapse Mitochondrial Health6 hours65.8 ± 7.4
Building a Mechanistic Conclusion

The power of this guide lies in synthesizing the data into a coherent mechanism. Using the example data above, we can infer a logical sequence of events:

  • The IC50 values for ROS production and MMP collapse are the lowest and occur at an earlier time point (6 hours). This suggests that mitochondrial dysfunction and oxidative stress are early events in 1-P-THIQ-induced toxicity.

  • The IC50 for Caspase-3 activation is slightly higher and occurs later (12 hours), which is consistent with mitochondrial stress triggering the intrinsic apoptotic pathway.[25]

  • The IC50 from the WST-1 assay (24 hours) reflects the downstream consequence of these apoptotic events on cellular metabolism.

  • The highest LD50 value is observed with the LDH assay, indicating that complete loss of membrane integrity (lysis) is a later-stage event following the commitment to apoptosis.

This integrated interpretation provides a strong, evidence-based hypothesis for the cytotoxic mechanism of action of 1-P-THIQ.

Section 4: Visualization of Workflows and Pathways

Visual aids are indispensable for conveying complex experimental plans and biological processes.

Experimental Workflow

G cluster_setup Phase 1: Setup & Treatment cluster_assays Phase 2: Multi-Parametric Assessment cluster_analysis Phase 3: Analysis & Interpretation A Seed SH-SY5Y Cells (96-well or 60mm plates) B Incubate 24h for Adherence A->B C Treat with 1-P-THIQ (Concentration Gradient) B->C D Metabolic Assay (WST-1) C->D Incubate (6-72h) E Membrane Integrity Assay (LDH) C->E Incubate (6-72h) F Mechanistic Assays (ROS, MMP, Caspase-3) C->F Incubate (6-72h) G Calculate IC50/LD50 Values D->G E->G F->G H Correlate Mechanistic Data G->H I Elucidate Cytotoxicity Pathway H->I

Caption: High-level workflow for assessing the in vitro neurotoxicity of 1-P-THIQ.

Hypothesized Signaling Pathway of 1-P-THIQ Neurotoxicity

G cluster_cell Neuronal Cell cluster_mito Mitochondrion THIQ 1-P-THIQ ROS ↑ ROS Production THIQ->ROS MMP Loss of MMP (ΔΨm) THIQ->MMP ROS->MMP Bax Bax Translocation MMP->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by 1-P-THIQ in neuronal cells.

References

  • Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. Available at: [Link].

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.
  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link].

  • Ohta, S., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Available at: [Link].

  • Veselý, J., et al. (2011). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology. Available at: [Link].

  • Kaja, S., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Available at: [Link].

  • Agostini, M., et al. (2010). Reactive oxygen species and the neuronal fate. Journal of Experimental & Clinical Cancer Research. Available at: [Link].

  • Chauvet, C., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. NeuroToxicology. Available at: [Link].

  • Paolo, C., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link].

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat. Neurotoxicity Research. Available at: [Link].

  • Nakao, Y., et al. (2012). Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Chiba, H., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Neurosignals. Available at: [Link].

  • Viegas, M. S., et al. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link].

  • Tu, S., et al. (2014). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol. Available at: [Link].

  • Wilson, C., & González-Billault, C. (2015). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. Available at: [Link].

  • Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research. Available at: [Link].

  • Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link].

  • Ahmad, F., et al. (2022). Neuronal cell death mechanisms in Alzheimer's disease: An insight. Frontiers in Molecular Neuroscience. Available at: [Link].

  • Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Hindawi. Available at: [Link].

  • Chiba, H., et al. (2015). Effects of 1,2,3,4-Tetrahydroisoquinoline Derivatives on Dopaminergic Spontaneous Discharge in Substantia Nigra Neurons in Rats. Karger Publishers. Available at: [Link].

  • Natural Herbicide Shows Cytotoxicity, Neurotoxicity, and Antioxidant System Alterations on SH-SY5Y and HaCaT Cell Lines. MDPI. Available at: [Link].

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • Kim, H., et al. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available at: [Link].

  • Radi, E., et al. (2004). Mechanisms of Neural Cell Death: Implications for Development of Neuroprotective Treatment Strategies. Biol Signals Recept. Available at: [Link].

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available at: [Link].

  • Neurotoxicity Assay Service. Creative Biolabs. Available at: [Link].

  • The Molecular Mechanisms of Neuroinflammation in Alzheimer's Disease, the Consequence of Neural Cell Death. MDPI. Available at: [Link].

  • Mitochondrial Membrane Potential Assay. ResearchGate. Available at: [Link].

  • Reactive Oxygen Species Mediate Activity-Regulated Dendritic Plasticity Through NADPH Oxidase and Aquaporin Regulation. Frontiers. Available at: [Link].

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link].

  • Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link].

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link].

  • Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available at: [Link].

  • Neuronal cell death and neurodegenerative disease. BMG LABTECH. Available at: [Link].

  • Analyzing Neuronal Mitochondria in vivo Using Fluorescent Reporters in Zebrafish. Journal of Visualized Experiments. Available at: [Link].

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Available at: [Link].

  • Apoptosis. Wikipedia. Available at: [Link].

Sources

Foundational

Unraveling the Metabolic Fate: An In-Depth Technical Guide to the In Vivo Degradation of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the anticipated metabolic degradation pathways of 1-Propyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the anticipated metabolic degradation pathways of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ) in vivo. Drawing upon established principles of xenobiotic metabolism and data from structurally related tetrahydroisoquinoline (THIQ) alkaloids, this document offers a predictive framework for researchers and drug development professionals. We will delve into the enzymatic machinery responsible for the biotransformation of this compound, predict the key metabolites, and outline robust analytical methodologies for their identification and quantification.

Introduction: The Significance of Metabolic Profiling for Novel THIQ Analogs

1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] The efficacy and safety of any new chemical entity are intrinsically linked to its metabolic stability and the pharmacological and toxicological profiles of its metabolites.[4] Therefore, a thorough understanding of the in vivo metabolic fate of a novel analog like 1-Propyl-1,2,3,4-tetrahydroisoquinoline is paramount during preclinical development.

This guide will provide a predictive analysis of P-THIQ's metabolism based on the well-documented biotransformation of similar isoquinoline alkaloids.[5][6][7][8]

Predicted Metabolic Pathways of 1-Propyl-1,2,3,4-tetrahydroisoquinoline

The in vivo metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions.[9] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The Role of Cytochrome P450

The initial and most critical phase of metabolism for many nitrogen-containing heterocyclic compounds is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.[4][5][6] For THIQ derivatives, CYP isoforms such as CYP3A4, CYP2D6, and CYP2C19 have been shown to be significantly involved.[5][6][7][8]

Based on the metabolism of structurally similar compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), the following Phase I reactions are anticipated for P-THIQ:

  • Hydroxylation: This is a common metabolic route for THIQs.[10][11] We predict hydroxylation to occur on the aromatic ring, leading to the formation of phenolic metabolites. Additionally, hydroxylation could occur on the propyl side chain.

  • N-Dealkylation/Oxidation: While less common for the tetrahydroisoquinoline nitrogen itself, oxidative metabolism can occur.

  • Aromatization: Dehydrogenation of the tetrahydroisoquinoline ring to form the corresponding isoquinoline is a possible metabolic step.[10]

Predicted Phase I Metabolites of P-THIQ

Metabolite Name Predicted Metabolic Reaction Significance
4-Hydroxy-1-propyl-1,2,3,4-tetrahydroisoquinolineAromatic HydroxylationA common detoxification pathway for THIQs.[10][11]
1-(Hydroxypropyl)-1,2,3,4-tetrahydroisoquinolineAliphatic HydroxylationHydroxylation of the propyl side chain.
1-Propyl-3,4-dihydroisoquinolineDehydrogenationAromatization of the heterocyclic ring.[10]

digraph "Phase_I_Metabolism_of_P-THIQ" {
graph [splines=ortho, nodesep=1, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"P-THIQ" [label="1-Propyl-1,2,3,4-tetrahydroisoquinoline\n(P-THIQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1 [label="4-Hydroxy-P-THIQ"]; M2 [label="1-(Hydroxypropyl)-THIQ"]; M3 [label="1-Propyl-3,4-dihydroisoquinoline"];

"P-THIQ" -> M1 [label="Aromatic Hydroxylation (CYP450)"]; "P-THIQ" -> M2 [label="Aliphatic Hydroxylation (CYP450)"]; "P-THIQ" -> M3 [label="Dehydrogenation"]; }

Caption: Predicted Phase I metabolic pathways of P-THIQ.

Phase II Metabolism: Conjugation for Excretion

Following Phase I reactions, the newly introduced functional groups (primarily hydroxyl groups) can undergo Phase II conjugation reactions to enhance their hydrophilicity and facilitate their removal from the body.[9]

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites.[12]

  • Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxyl groups with a sulfonate group.

Predicted Phase II Metabolites of P-THIQ

Metabolite Name Predicted Metabolic Reaction Significance
4-Hydroxy-P-THIQ-glucuronideGlucuronidation of the hydroxylated metaboliteIncreases water solubility for renal excretion.[12]
1-(Hydroxypropyl)-THIQ-glucuronideGlucuronidation of the hydroxylated metaboliteIncreases water solubility for renal excretion.

digraph "Phase_II_Metabolism_of_P-THIQ" {
graph [splines=ortho, nodesep=1, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M1 [label="4-Hydroxy-P-THIQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M2 [label="1-(Hydroxypropyl)-THIQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M4 [label="4-Hydroxy-P-THIQ-glucuronide"]; M5 [label="1-(Hydroxypropyl)-THIQ-glucuronide"];

M1 -> M4 [label="Glucuronidation (UGTs)"]; M2 -> M5 [label="Glucuronidation (UGTs)"]; }

Caption: Predicted Phase II metabolic pathways of P-THIQ metabolites.

Experimental Workflow for In Vivo Metabolic Profiling

A robust and validated experimental workflow is crucial for the accurate identification and quantification of P-THIQ and its metabolites.

In Vivo Animal Studies and Sample Collection
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for in vivo metabolism studies.

  • Dosing: P-THIQ hydrochloride is administered orally (gavage) or intravenously.

  • Sample Collection: Urine, feces, and blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dosing.[10] Tissues such as the liver, kidney, and brain can also be collected at the end of the study.[10][13]

Sample Preparation and Metabolite Extraction

The goal of sample preparation is to efficiently extract the analytes of interest while minimizing matrix effects.

Protocol for Urine Sample Preparation:

  • Centrifuge the urine sample to remove any particulate matter.

  • Perform enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Employ solid-phase extraction (SPE) for sample cleanup and concentration.[14] A mixed-mode cation exchange or reversed-phase cartridge is suitable for THIQ derivatives.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol with formic acid).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.

Protocol for Plasma/Tissue Homogenate Sample Preparation:

  • For plasma, perform protein precipitation with a cold organic solvent like acetonitrile.

  • For tissues, homogenize in a suitable buffer.[14]

  • Centrifuge to pellet the precipitated proteins or tissue debris.

  • The supernatant can be directly injected or subjected to further cleanup by SPE as described for urine.

Analytical Methodology: LC-MS/MS for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[13][14]

LC-MS/MS System Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used.[15]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for THIQ compounds.

    • Scan Modes:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites.

      • Product Ion Scan (PIS): To obtain the fragmentation pattern of a specific parent ion, which is crucial for structural elucidation.

      • Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent drug and its known metabolites.[14]

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Urine, Blood, Tissues Extraction Extraction Sample Collection->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Concentration Concentration Cleanup (SPE)->Concentration LC-MS/MS LC-MS/MS Concentration->LC-MS/MS Metabolite ID Metabolite ID LC-MS/MS->Metabolite ID Quantification Quantification LC-MS/MS->Quantification Metabolite ID->Quantification

Caption: A streamlined experimental workflow for in vivo metabolic profiling.

Conclusion and Future Directions

The metabolic pathways of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are predicted to involve extensive Phase I and Phase II metabolism, primarily driven by CYP450 enzymes and UGTs. The key transformations are expected to be hydroxylation of the aromatic ring and the propyl side chain, followed by glucuronidation.

The experimental and analytical protocols outlined in this guide provide a robust framework for elucidating the complete metabolic profile of P-THIQ. A comprehensive understanding of its biotransformation is a critical step in the drug development process, enabling the assessment of its pharmacokinetic properties, potential drug-drug interactions, and the safety of its metabolites. Future studies should focus on the definitive identification of these predicted metabolites in various biological matrices and the characterization of the specific enzymes involved in their formation.

References

  • Anzai, N., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Planta Medica, 77(05), P13.
  • PubMed. (2011). Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. Available at: [Link]

  • PubMed. (2011). Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF. Available at: [Link]

  • Frontiers in Plant Science. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Available at: [Link]

  • PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Available at: [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • J-STAGE. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. Available at: [Link]

  • ACS Publications. (n.d.). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Available at: [Link]

  • ResearchGate. (n.d.). Physiological metabolism of TIQ derivatives. | Download Scientific Diagram. Available at: [Link]

  • PubMed. (1990). A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment. Available at: [Link]

  • PubMed. (n.d.). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • PMC. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Available at: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • PubMed. (2017). Structural development of 1,2,3,4-tetrahydroisoquinoline-type positive allosteric modulators of prostacyclin receptor (IPPAMs) to improve metabolic stability, and investigation of metabolic fate. Available at: [Link]

  • Wikipedia. (n.d.). Trabectedin. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Available at: [Link]

  • ResearchGate. (2025). (PDF) Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. Available at: [Link]

  • MDPI. (n.d.). Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. Available at: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]

  • PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available at: [Link]

  • PubMed. (1990). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Available at: [Link]

  • J-STAGE. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Available at: [Link]

  • Longdom Publishing SL. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • ResearchGate. (1993). In vivo metabolism of 1-methyl-1,2,3,4-tetrahydro-β-carbollne. Available at: [Link]

Sources

Exploratory

Receptor binding affinity assays for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Foreword: The Pursuit of Pharmacological Precision In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure."[1][2] This motif is prevalent in a mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pursuit of Pharmacological Precision

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure."[1][2] This motif is prevalent in a multitude of natural products and synthetic compounds, demonstrating a remarkable capacity to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) that are central to neurotransmission.[3][4] This guide focuses on a representative novel compound, 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ), to delineate the essential methodologies for characterizing its receptor binding affinity. For researchers, scientists, and drug development professionals, determining if, where, and how strongly a new chemical entity binds is the foundational step in elucidating its mechanism of action and predicting its therapeutic potential and off-target liabilities.

This document is not a mere collection of protocols; it is a technical dissertation grounded in field-proven insights. We will explore the causality behind experimental choices, establish self-validating systems for data integrity, and provide a robust framework for interpreting the results. Our objective is to empower you to move from a novel compound to a comprehensive binding profile with confidence and scientific rigor.

Foundational Principles: Understanding the Ligand-Receptor Interaction

Before embarking on experimental work, it is crucial to grasp the theoretical underpinnings of receptor binding assays. These assays quantify the interaction between a ligand (our test compound, P-THIQ) and a receptor, governed by the law of mass action. The primary output is the equilibrium dissociation constant (Kd) or, in competitive assays, the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

Given that THIQ derivatives are known to interact with aminergic GPCRs, such as dopamine and serotonin receptors, our primary focus will be on the gold-standard methodology for this target class: the Radioligand Competition Binding Assay .[5][6][7] This technique is robust, highly sensitive, and allows for the screening of unlabelled compounds like P-THIQ against a vast panel of receptor targets.

The Rationale for Target Selection

The THIQ scaffold has been shown to possess affinity for several key CNS receptor families.[1][3] Therefore, a primary screening panel for a novel analog like P-THIQ should logically include:

  • Dopamine Receptors: Particularly the D2-like family (D2, D3, D4), which are key targets in neuropsychiatric disorders.[8][9]

  • Serotonin (5-HT) Receptors: Subtypes such as 5-HT1A and 5-HT7 are frequently modulated by THIQ derivatives and are implicated in depression and anxiety.[6][10]

  • Adrenergic Receptors: Both α and β subtypes can be targets for THIQ-based compounds, relevant for cardiovascular and CNS effects.[11][12]

  • Opioid Receptors: Certain THIQ structures have shown potent and selective affinity for opioid receptors, particularly the kappa opioid receptor (KOR).[13]

The initial screening strategy is guided by this existing knowledge, forming a logical, evidence-based starting point for characterization.

The Radioligand Competition Assay: A Workflow for P-THIQ

The core of our investigation is the competition assay. In this setup, our test compound (P-THIQ, the "competitor") competes with a known high-affinity radiolabeled ligand (the "radioligand") for binding to a specific receptor population. By measuring the concentration-dependent displacement of the radioligand by P-THIQ, we can determine the affinity of P-THIQ for the receptor.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis P_THIQ P-THIQ Synthesis & Stock Solution Prep Receptor_Prep Receptor Source Prep (e.g., CHO cell membranes) Radioligand_Prep Radioligand Selection & Dilution Buffer_Prep Assay Buffer Preparation Incubation Incubation: Receptor + Radioligand + P-THIQ (variable conc.) Buffer_Prep->Incubation Input Reagents Separation Separation: Rapid Filtration (Bound vs. Free) Incubation->Separation Detection Detection: Scintillation Counting (Quantify Bound Radioligand) Separation->Detection IC50 IC50 Determination: Non-linear Regression Detection->IC50 Raw Data (CPM) Ki_Calc Ki Calculation: Cheng-Prusoff Equation IC50->Ki_Calc Selectivity Selectivity Profile (Ki ratios) Ki_Calc->Selectivity

Caption: High-level workflow for determining P-THIQ receptor binding affinity.
Causality in Experimental Design: Why Each Component Matters
  • Receptor Source: We use membranes from recombinant cell lines (e.g., CHO or HEK293) stably expressing a single human receptor subtype. This is a critical choice for ensuring specificity; it eliminates the confounding variable of endogenous receptors present in native tissue preparations.

  • Radioligand ([L]):* The selected radioligand (e.g., [3H]-Spiperone for D2 receptors) must exhibit high affinity and selectivity for the target receptor. Its concentration in the assay is typically set at or below its Kd value to maximize sensitivity to competition.

  • Assay Buffer: The buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) is designed to maintain the physiological integrity and conformation of the receptor. Additives like MgCl2 can be crucial for GPCRs as they are often required for high-affinity agonist binding.[14]

  • Non-Specific Binding (NSB): This is the single most important control for ensuring data trustworthiness. NSB is defined in the presence of a saturating concentration of a known, non-radiolabeled, high-affinity ligand for the target receptor. This effectively measures the amount of radioligand that binds to non-receptor components (like the filter paper or lipids). True specific binding is calculated by subtracting this NSB value from the total binding observed.

Detailed Experimental Protocol: P-THIQ vs. Human Dopamine D2 Receptor

This section provides a step-by-step methodology. It is a self-validating system because it includes controls for total binding, non-specific binding, and a full concentration curve of the test article.

Objective: To determine the binding affinity (Ki) of P-THIQ at the human dopamine D2 receptor.

Materials:

  • Test Article: 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ), 10 mM stock in DMSO.

  • Receptor Source: Frozen cell membranes from CHO-K1 cells stably expressing the human D2L receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~90 Ci/mmol).

  • NSB Agent: Haloperidol, 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Equipment: 96-well plates, multichannel pipettors, cell harvester, glass fiber filters (Type A/C), scintillation vials, liquid scintillation counter.

Protocol:

  • Reagent Preparation:

    • Thaw the D2 receptor membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 10 µg protein per assay well (e.g., 0.1 mg/mL for a 100 µL addition). Homogenize briefly.

    • Prepare serial dilutions of P-THIQ in Assay Buffer. A typical 11-point curve might range from a final assay concentration of 100 µM down to 1 pM.

    • Prepare the radioligand solution. Dilute [3H]-Spiperone in Assay Buffer to a concentration that yields a final assay concentration of ~0.2 nM (approximating its Kd).

    • Prepare the NSB control solution by diluting Haloperidol in Assay Buffer to achieve a final assay concentration of 10 µM.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB) wells (n=3): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells (n=3): Add 50 µL of the 10 µM Haloperidol solution.

    • P-THIQ Competition wells (n=3 for each concentration): Add 50 µL of the corresponding P-THIQ serial dilution.

  • Incubation:

    • To all wells, add 100 µL of the diluted D2 receptor membrane suspension.

    • To all wells, add 50 µL of the diluted [3H]-Spiperone solution. The total assay volume is now 200 µL.

    • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation. This duration should be sufficient to allow the binding reaction to reach equilibrium.

  • Separation and Detection:

    • Pre-soak glass fiber filter mats in a wash buffer (e.g., ice-cold 50 mM Tris-HCl).

    • Rapidly terminate the incubation by harvesting the contents of each well onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Punch the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours (or overnight) in the dark.

    • Quantify the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

The raw CPM data must be processed to yield the final Ki value. This multi-step process is crucial for scientific integrity.

From Raw Counts to a Competition Curve
  • Calculate Specific Binding:

    • Average the CPMs for the TB and NSB replicates.

    • Specific Binding (at any given P-THIQ concentration) = (CPMsample - CPMNSB).

    • Maximum Specific Binding = (CPMTB - CPMNSB).

  • Normalize Data: Express the specific binding at each P-THIQ concentration as a percentage of the Maximum Specific Binding.

    • % Specific Binding = [(CPMsample - CPMNSB) / (CPMTB - CPMNSB)] * 100.

  • Determine IC50: Plot the % Specific Binding against the logarithm of the P-THIQ concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value, which is the concentration of P-THIQ that inhibits 50% of the specific binding of the radioligand.

G cluster_0 The Principle of Competition R Receptor R_L_star R•[L*] (Measured Signal) R->R_L_star R_P_THIQ R•P-THIQ (No Signal) R->R_P_THIQ L_star [L*] (Radioligand) L_star->R Binds P_THIQ P-THIQ (Competitor) P_THIQ->R Competes

Caption: P-THIQ competes with the radioligand for the receptor binding site.
Calculating the Inhibition Constant (Ki)

The IC50 is dependent on the concentration of the radioligand used. To obtain a true measure of affinity that is independent of assay conditions, we convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L] / Kd))*

Where:

  • [L]* is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value must be determined previously in a separate saturation binding experiment or obtained from a reliable source).

This conversion is a non-negotiable step for reporting accurate affinity data.

Data Presentation: Building a Selectivity Profile

The true value of this work comes from screening P-THIQ against a panel of receptors. The resulting Ki values should be summarized in a clear, concise table. This allows for at-a-glance interpretation of the compound's potency and selectivity.

Table 1: Hypothetical Receptor Binding Profile of P-THIQ

Receptor TargetRadioligandKi (nM)Selectivity Ratio (vs. D3)
Dopamine D2[3H]-Spiperone15.212.7-fold
Dopamine D3 [3H]-Spiperone 1.2 -
Dopamine D4[3H]-Spiperone89.574.6-fold
Serotonin 5-HT1A[3H]-8-OH-DPAT45.738.1-fold
Serotonin 5-HT7[3H]-LSD>1,000>833-fold
Adrenergic α1[3H]-Prazosin250.3208.6-fold
Adrenergic β1[3H]-CGP-12177>10,000>8,333-fold

Concluding Remarks and Future Directions

This guide has outlined a robust, validated framework for determining the receptor binding affinity of a novel tetrahydroisoquinoline derivative, P-THIQ. By employing radioligand competition assays with appropriate controls and rigorous data analysis, researchers can generate a high-fidelity pharmacological profile of their compound.

The binding affinity (Ki) is only the first step. It tells us how tightly a compound binds, but not what it does upon binding. The logical next step is to perform functional assays (e.g., [35S]GTPγS binding, cAMP accumulation, or β-arrestin recruitment assays) to determine whether P-THIQ acts as an agonist, antagonist, or inverse agonist at its high-affinity targets.[13][16] This combination of binding and functional data provides a complete picture of a compound's mechanism of action, paving the way for further preclinical development.

References

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Source: PubMed. URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents. Source: PubMed. URL: [Link]

  • Title: The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: PubMed. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing. URL: [Link]

  • Title: Serotonin Receptor Subtypes and Ligands. Source: ACNP. URL: [Link]

  • Title: THIQ – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Source: Semantic Scholar. URL: [Link]

  • Title: 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Source: PubMed. URL: [Link]

  • Title: Scientists Discover Intricacies of Serotonin Receptor Crucial for Better Therapeutics. Source: UNC School of Medicine. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing. URL: [Link]

  • Title: Protein-Protein Interactions at the Adrenergic Receptors - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound... Source: National Institutes of Health. URL: [Link]

  • Title: Functional activation of beta-adrenergic receptors by thiols in the presence or absence of agonists. Source: PubMed. URL: [Link]

  • Title: Tetrahydroisoquinoline - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. Source: ResearchGate. URL: [Link]

  • Title: N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Source: PubMed. URL: [Link]

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Source: ACS Publications. URL: [Link]

  • Title: Ligands of Adrenergic Receptors: A Structural Point of View - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. Source: National Institutes of Health. URL: [Link]

  • Title: 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Source: ACS Publications. URL: [Link]

  • Title: The Molecular Basis for Distinct β-Adrenergic Receptor Subtype Actions in Cardiomyocytes. Source: Circulation Research. URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Source: ResearchGate. URL: [Link]

  • Title: In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. Source: MDPI. URL: [Link]

  • Title: Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Source: ACS Publications. URL: [Link]

  • Title: Structure-Function of α1-Adrenergic Receptors - PMC. Source: National Institutes of Health. URL: [Link]

Sources

Foundational

Structural Characterization and Mapping of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary The 1-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically active alkaloids and syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically active alkaloids and synthetic neuropharmacological agents[1]. Among these, 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2219368-63-3) represents a critical intermediate and reference standard in drug discovery. The presence of the propyl chain at the C1 stereocenter significantly dictates its interaction with biological targets, such as dopamine and opioid receptors, while the hydrochloride salt form ensures chemical stability against air oxidation[2].

This technical guide provides an authoritative, in-depth framework for the structural characterization of 1-Propyl-THIQ HCl, detailing the causality behind synthetic methodologies, multimodal analytical mapping, and self-validating experimental protocols.

Chemical Synthesis & Mechanistic Pathways

The construction of the 1-Propyl-THIQ core is classically achieved via the Pictet-Spengler condensation [3]. This reaction involves the condensation of 2-phenethylamine with butyraldehyde to form an intermediate imine, which undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to close the piperidine ring.

Causality in Salt Formation: The free base of 1-Propyl-THIQ is a lipophilic oil that is highly susceptible to oxidative degradation (forming the corresponding 3,4-dihydroisoquinoline). By precipitating the product as a hydrochloride salt using anhydrous HCl gas in an ethereal solvent, the secondary amine is protonated. This not only crystallizes the compound for high-purity isolation but also deactivates the nitrogen lone pair, preventing oxidative degradation and ensuring long-term shelf stability[4].

Synthesis A 2-Phenethylamine C Imine Intermediate A->C Condensation B Butyraldehyde B->C D 1-Propyl-THIQ (Free Base) C->D Cyclization (H+) E 1-Propyl-THIQ HCl D->E HCl (g)

Pictet-Spengler synthesis of 1-Propyl-THIQ HCl.

Multimodal Structural Characterization

To unequivocally map the structure of 1-Propyl-THIQ HCl, a multimodal approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required.

NMR Spectroscopy Logic

The protonation of the amine nitrogen ( NH2+​ ) in the hydrochloride salt severely deshields the adjacent protons, making the NMR shifts highly diagnostic[5]. The C1 proton, located between the protonated nitrogen, the aromatic ring, and the propyl chain, is the most critical resonance. It typically appears as a downfield multiplet (~4.45 ppm) due to coupling with the α -protons of the propyl group. The use of 2D HSQC and HMBC is essential to validate the connectivity between the C1 carbon and the aliphatic propyl chain[6].

Mass Spectrometry Fragmentation (CID)

In positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton to form the [M+H]+ molecular ion at m/z 176.14. Upon Collision-Induced Dissociation (CID), THIQs undergo highly predictable fragmentation. The most thermodynamically favored pathway is the α -cleavage of the C1 substituent. The loss of the propyl radical ( ⋅CH2​CH2​CH3​ ) yields a highly stable, fully conjugated 3,4-dihydroisoquinolinium cation at m/z 132.08. This specific mass loss ( Δm/z = 44) is the definitive signature of a C1-propyl substitution.

Fragmentation M Molecular Ion [M+H]+ m/z 176.14 F1 Alpha-Cleavage Ion m/z 132.08 M->F1 -C3H7• (Loss of Propyl) F2 RDA Fragment m/z 105.07 F1->F2 Retro-Diels-Alder F3 Tropylium Ion m/z 91.05 F1->F3 Rearrangement

ESI-MS/MS fragmentation pathway of 1-Propyl-THIQ.

Quantitative Data Presentation

The following tables summarize the expected quantitative analytical data for 1-Propyl-THIQ HCl, providing a reference framework for structural validation.

Table 1: Assigned 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

Position 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Structural Assignment
N-H 2+​ 9.50Broad singlet, 2H-Protonated amine (salt confirmation)
C5, C6, C7, C8 7.15 - 7.30Multiplet, 4H125.0 - 135.0Aromatic core
C1 4.45Multiplet, 1H55.2Chiral center (deshielded by N + )
C3 3.30 - 3.45Multiplet, 2H40.5Methylene adjacent to N +
C4 2.90 - 3.10Multiplet, 2H25.1Benzylic methylene
C1' (Propyl α ) 1.85 - 2.05Multiplet, 2H35.4Aliphatic chain
C2' (Propyl β ) 1.30 - 1.50Multiplet, 2H18.2Aliphatic chain
C3' (Propyl γ ) 0.90Triplet, 3H14.1Terminal methyl

Table 2: LC-MS/MS (ESI+) Fragmentation Mapping

Precursor Ion (m/z)Product Ion (m/z)Mass Loss ( Δ )Mechanistic Assignment
176.14132.0844.06 α -cleavage (Loss of propyl radical)
176.14105.0771.07Retro-Diels-Alder (RDA) fragmentation
176.1491.0585.09Formation of stable Tropylium ion

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes internal checks to prevent false positives during characterization.

Protocol 1: 1D and 2D NMR Acquisition

Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . The hydrochloride salt is highly polar and poorly soluble in chloroform. Furthermore, DMSO- d6​ lacks exchangeable deuterons, preventing the rapid exchange of the NH2+​ protons and allowing them to be observed as a broad downfield signal, which acts as an internal validation of the salt form[5].

  • Sample Preparation: Dissolve 15 mg of 1-Propyl-THIQ HCl in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Standardization: Calibrate the spectrometer using the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

  • Acquisition: Acquire standard 1D 1 H (16 scans) and 13 C (512 scans).

  • Self-Validation (2D Mapping): Run a 1 H- 13 C HMBC experiment. Look for the critical cross-peak between the C1 proton (~4.45 ppm) and the C2' carbon (~18.2 ppm). The presence of this 3-bond coupling ( 3JCH​ ) unequivocally proves the propyl chain is attached at the C1 position, ruling out ring-substituted isomers.

Protocol 2: High-Resolution LC-MS/MS Mapping

Causality: Positive mode ESI is utilized because the basic nitrogen readily protonates, ensuring maximum ionization efficiency. The addition of formic acid forces the equilibrium entirely to the protonated state.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock. Dilute to 1 µg/mL for injection.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Collision Energy Ramping: Isolate the precursor ion (m/z 176.1) in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV.

  • Self-Validation: At low CE (10 eV), the intact precursor should dominate. At medium CE (20-25 eV), the m/z 132 ion must appear as the base peak. If the m/z 132 ion does not appear, the propyl group is not located at the α -position (C1), indicating a failed synthesis or incorrect structural assignment.

Characterization Start 1-Propyl-THIQ HCl NMR NMR Spectroscopy Start->NMR MS LC-MS/MS (ESI+) Start->MS IR FT-IR Spectroscopy Start->IR NMR_Result C1-H & Propyl Connectivity NMR->NMR_Result MS_Result m/z 176 [M+H]+ & m/z 132 MS->MS_Result IR_Result N-H2+ stretch (2500-3000 cm-1) IR->IR_Result

Multimodal structural characterization workflow.

References

  • Title: Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Source: Taylor & Francis Online URL: [Link]

  • Title: Stereoselective synthesis and structural analysis of polycyclic lactams derived from tetrahydroisoquinoline Source: Arkivoc (ARKAT USA) URL: [Link]

  • Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines Source: MDPI Molecules URL: [Link]

  • Title: Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) Source: Frontiers in Chemistry URL: [Link]

  • Title: Microbial synthesis of natural, semi-synthetic, and new-to-nature tetrahydroisoquinoline alkaloids Source: ResearchGate (Frontiers in Bioengineering and Biotechnology) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Introduction: The Significance of Tetrahydroisoquinolines in Modern Research The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tetrahydroisoquinolines in Modern Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and natural products.[1] THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer agents, neuroprotective compounds for conditions like Alzheimer's disease, and as novel antihypertensive agents.[2][3][4] The 1-propyl substitution on the THIQ core represents a modification aimed at exploring structure-activity relationships (SAR) to enhance potency, selectivity, or pharmacokinetic properties.

As with many amine-containing drug candidates, 1-Propyl-1,2,3,4-tetrahydroisoquinoline is frequently prepared as a hydrochloride (HCl) salt. This salt formation strategy is a well-established method in pharmaceutical development to improve the aqueous solubility, stability, and handling of basic compounds.[5] The protonation of the secondary amine in the THIQ ring by hydrochloric acid results in an ionic species that is generally more soluble in polar, aqueous media than its freebase counterpart.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for dissolving 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Given that specific solubility data for this exact molecule may not be readily available, this guide emphasizes a systematic approach to solvent selection and solubility determination, ensuring reproducible and reliable solution preparation for downstream applications.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and associated hazards is paramount before any experimental work commences. While specific data for the 1-propyl derivative is not extensively published, the properties can be largely inferred from the parent compound, 1,2,3,4-tetrahydroisoquinoline, and general principles of hydrochloride salts.

Physicochemical Characteristics

The following table summarizes the known properties of the parent compound and the expected characteristics of its hydrochloride salt.

Property1,2,3,4-tetrahydroisoquinoline (Parent Compound)1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (Expected)
Molecular Formula C₉H₁₁N[6]C₁₂H₁₈ClN
Molecular Weight 133.19 g/mol [6]211.73 g/mol
Appearance Clear to yellow or brown liquid[7][8]White to off-white crystalline solid
Melting Point -30 °C[9][10]Expected to be significantly higher than the free base; likely a sharp melting point.
Boiling Point 232-233 °C[9]Not applicable (will likely decompose at high temperatures).
Density ~1.06 g/mL at 25 °C[9]Not applicable (solid).
Aqueous Solubility 20 g/L (for the free base)[7][11]Expected to be highly soluble in water due to its ionic nature.[5] Solubility is pH-dependent.
Organic Solubility Soluble in ethanol, acetone, dichloromethane[7]Expected to have good solubility in polar protic solvents (e.g., methanol, ethanol) and limited solubility in nonpolar solvents (e.g., hydrocarbons, ethers).[5]
Safety and Handling Precautions

As a derivative of tetrahydroisoquinoline, this compound should be handled with care. The parent compound is classified as toxic and corrosive.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids (other than for salt formation).[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Protocol 1: Empirical Determination of Solubility

For novel or sparsely characterized compounds, a systematic solubility determination is the first critical step. This protocol provides a structured method to assess the solubility of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in various relevant solvent systems.

Materials
  • 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Calibrated analytical balance

  • A selection of solvents:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl

    • Ethanol (anhydrous)

    • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker/incubator (e.g., set to 37 °C)

  • Microcentrifuge

  • Syringe filters (0.22 µm, ensure compatibility with solvents)

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Procedure
  • Preparation: Accurately weigh out an excess amount of the compound (e.g., 5-10 mg) into several separate, labeled glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a different test solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a consistent temperature (e.g., 25°C or 37°C). Agitate vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be made periodically.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes. Alternatively, carefully filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate mobile phase or buffer to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Calculation: Determine the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution (mg/mL or mM). This value represents the equilibrium solubility.

  • Repeat: Perform this procedure in triplicate for each solvent to ensure reproducibility.

Protocol 2: Preparation of Stock and Working Solutions

Once the solubility profile is understood, you can proceed with preparing solutions of desired concentrations.

Part A: Aqueous Stock Solution Preparation

Due to its hydrochloride salt form, water is the primary recommended solvent.

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a specific concentration and volume. Remember to use the molecular weight of the hydrochloride salt (211.73 g/mol ) in your calculations.

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile, appropriate volumetric flask or vial.

  • Dissolution: Add approximately 70-80% of the final volume of the desired aqueous solvent (e.g., deionized water or PBS).

  • Agitation: Cap the container and vortex until the solid is fully dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., to 37°C) may also be used, but ensure the compound is stable at that temperature.

  • Final Volume: Once fully dissolved, add the solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution as recommended (typically at 4°C for short-term storage or -20°C for long-term storage). Always check for precipitation after thawing frozen stocks.

Part B: Organic Co-Solvent Stock Solution Preparation

For applications requiring higher concentrations than achievable in aqueous buffers, or for compatibility with certain assay formats, a co-solvent approach using DMSO or ethanol may be necessary.

  • Solvent Selection: Based on the solubility determination (Protocol 1), select the most appropriate organic solvent (typically DMSO for high concentration stocks).

  • Procedure: Follow steps 1-5 from Part A, using the selected organic solvent.

  • Important Consideration: When preparing working solutions by diluting an organic stock into an aqueous medium, be mindful of the final solvent concentration. High concentrations of organic solvents (typically >1%) can affect cellular assays or protein activity. Always prepare a vehicle control with the same final concentration of the organic solvent.

Visualization of Experimental Workflows

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

G start Start: Prepare Solution aqueous_check Is an aqueous buffer required for the final application? start->aqueous_check solubility_check Is the desired concentration soluble in the aqueous buffer? aqueous_check->solubility_check Yes use_cosolvent Prepare high-concentration stock in organic solvent (e.g., DMSO) aqueous_check->use_cosolvent No use_aqueous Prepare solution directly in aqueous buffer (e.g., Water, PBS) solubility_check->use_aqueous Yes troubleshoot Troubleshoot: Consider pH adjustment, co-solvents, or re-evaluate concentration solubility_check->troubleshoot No final_solution Final Working Solution use_aqueous->final_solution dilute Dilute organic stock into final aqueous medium use_cosolvent->dilute dilute->final_solution troubleshoot->use_cosolvent

Caption: Decision tree for solvent selection.

General Dissolution Workflow

This diagram outlines the overall process from receiving the compound to having a ready-to-use solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization a Review Safety Data b Calculate Required Mass a->b c Weigh Compound Accurately b->c d Add Solvent c->d e Vortex / Agitate d->e f Apply Sonication / Gentle Heat (if necessary) e->f g Visually Confirm Complete Dissolution f->g h Adjust to Final Volume g->h i Filter (Optional, 0.22 µm) h->i j Store Appropriately i->j

Caption: Standard workflow for solution preparation.

Troubleshooting

  • Precipitation upon Dilution: If a compound dissolved in an organic solvent precipitates when diluted into an aqueous buffer, it indicates that the final concentration exceeds its aqueous solubility limit. To resolve this, either lower the final concentration or increase the percentage of co-solvent in the final solution (while being mindful of assay compatibility).

  • Incomplete Dissolution: If the compound does not fully dissolve in the initial solvent choice, refer back to the empirical solubility data. Applying gentle heat or sonication can often overcome kinetic barriers to dissolution. If the compound is still insoluble, a different solvent system is required.

  • pH-Dependent Solubility: As a hydrochloride salt of a weak base, the compound's solubility can be pH-sensitive. At high pH values, it may convert to its less soluble free base form and precipitate.[5] It is crucial to maintain a suitable pH, especially in buffered systems.

References

  • Grokipedia. Hydrochloride. [Link]

  • University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Karaman, R. (2015, December 8).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ChemSynthesis. (2025, May 20). 1,2,3,4-tetrahydroisoquinoline - 91-21-4, C9H11N, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • Wikipedia. Tetrahydroisoquinoline. [Link]

  • Klebl, B., & Hamacher, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • Zhang, G. G. Z., et al. (2018).
  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC.
  • Kuo, P. C., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • Singh, H., et al. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation for the Quantification of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary 1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-PTHIQ) is a critical chiral N-heterocyclic scaffold frequently utilized in the synthesis of complex isoquinoline alkaloids and pharmaceutical intermediates. Qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-PTHIQ) is a critical chiral N-heterocyclic scaffold frequently utilized in the synthesis of complex isoquinoline alkaloids and pharmaceutical intermediates. Quantifying its hydrochloride salt via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents specific chromatographic challenges, primarily due to the basic nature of the secondary amine.

This application note provides a comprehensive, Quality-by-Design (QbD) driven protocol for developing and validating a robust HPLC-UV method for 1-PTHIQ. By establishing a self-validating system grounded in the latest [1], this guide ensures that scientists can generate highly reproducible, audit-ready analytical data.

Mechanistic Rationale & Analyte Profiling

To design a robust chromatographic method, we must first understand the physicochemical behavior of the analyte. 1-PTHIQ hydrochloride dissociates in aqueous solutions, yielding a protonated secondary amine with a pKa of approximately 9.5.

The Causality of Chromatographic Choices
  • Stationary Phase Selection: Basic amines are notorious for interacting with residual acidic silanols on silica-based supports via ion-exchange mechanisms, leading to severe peak tailing and loss of resolution. To mitigate this, we select a high-purity, fully end-capped C18 column . The dense hydrophobic ligand coverage maximizes the retention of the propyl and aromatic groups, while the end-capping neutralizes active silanols.

  • Mobile Phase pH Control: To prevent retention time drift and split peaks, the analyte must exist in a single ionization state. By utilizing a potassium phosphate buffer adjusted to pH 3.0 , we ensure the mobile phase pH is more than two units below the analyte's pKa. This locks the amine in a 100% protonated state.

  • Detection Wavelength: The tetrahydroisoquinoline core exhibits strong π-π* transitions. While the absolute UV maximum is near 214 nm, setting the detector to 230 nm provides an optimal balance, avoiding the UV cutoff noise of the buffer salts while maintaining high sensitivity for trace quantification [2, 3].

Method_Dev A 1. Target Analyte Profiling 1-Propyl-1,2,3,4-THIQ HCl B 2. Physicochemical Assessment pKa ~9.5, UV Max 214/230 nm A->B C 3. Column Selection End-capped C18 (Suppress Silanols) B->C D 4. Mobile Phase Optimization Acidic Buffer (pH 2.5-3.0) C->D E 5. ICH Q2(R2) Validation Linearity, Precision, Accuracy D->E F Validated HPLC-UV Method E->F

Fig 1: QbD-driven HPLC-UV method development workflow for basic amines.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution, sharp peak symmetry, and high reproducibility [4].

Table 1: HPLC-UV Method Parameters

ParameterSpecificationMechanistic Rationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Maximizes hydrophobic retention while neutralizing silanol-induced peak tailing for the basic amine.
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0Locks the secondary amine in a fully protonated state (pH << pKa), ensuring a single ionization species.
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary organic modifier strength to elute the hydrophobic core.
Elution Mode Isocratic (70% A : 30% B)Delivers highly reproducible retention times and simplifies cross-laboratory method transfer.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable system backpressure.
Detection UV at 230 nmTargets the aromatic ring's absorbance, maximizing the signal-to-noise ratio while avoiding buffer interference.
Column Temp 30 °CReduces mobile phase viscosity and standardizes thermodynamic partitioning.
Injection Vol 10 µLPrevents column mass-overloading while maintaining sufficient sensitivity.

Step-by-Step Experimental Protocol

Phase 1: Reagent and Mobile Phase Preparation
  • Buffer Synthesis: Weigh exactly 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Immerse a calibrated pH probe into the solution. Dropwise, add dilute orthophosphoric acid (H₃PO₄) until the pH stabilizes at exactly 3.0 ± 0.05.

  • Filtration & Degassing: Filter the buffer through a 0.22 µm hydrophilic PVDF membrane. Causality: Particulate removal prevents pump seal micro-abrasions, while subsequent ultrasonic degassing (10 mins) prevents outgassing in the optical flow cell, which would otherwise cause severe baseline spikes.

Phase 2: Standard and Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 1-PTHIQ hydrochloride reference standard using an analytical microbalance. Transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (70:30 A:B).

  • Working Calibration Standards: Serially dilute the stock solution with the mobile phase to generate a 5-point calibration curve: 10, 25, 50, 75, and 100 µg/mL.

  • Sample Extraction: Extract the target compound from your specific matrix using methanol. Centrifuge at 10,000 × g for 5 minutes to pellet insoluble debris. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial.

The Self-Validating Analytical Sequence

Trustworthy analytical chemistry relies on systems that autonomously verify their own integrity. We implement a System Suitability Testing (SST) logic gate before any unknown sample is analyzed. If the SST fails, the sequence halts, preventing the generation of compromised data.

SST_Logic Start System Suitability Testing (SST) RSD Peak Area %RSD Criteria: ≤ 2.0% Start->RSD Tail Tailing Factor (Tf) Criteria: ≤ 1.5 Start->Tail Plates Theoretical Plates (N) Criteria: ≥ 5000 Start->Plates Pass Proceed to Sample Analysis RSD->Pass Pass Fail Halt & Troubleshoot (Check pH/Column) RSD->Fail Fail Tail->Pass Pass Plates->Pass Pass

Fig 2: Self-validating System Suitability Testing (SST) logic for QA.

Execution Sequence
  • Equilibration: Run the mobile phase through the column for at least 20 column volumes until the baseline is perfectly flat.

  • Blank Injection: Inject the mobile phase to confirm the absence of ghost peaks at the analyte's retention time.

  • SST Execution: Inject the 50 µg/mL standard six consecutive times. The system is only validated if it meets the criteria outlined in Fig 2.

  • Bracketing: Inject unknown samples. Every 10th injection must be a 50 µg/mL "Check Standard." If the check standard deviates by >2.0% from the initial calibration, the run is automatically flagged as invalid.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated according to the [1].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject blank, standard, and matrix spiked with known impurities.No interfering peaks at the retention time of 1-PTHIQ. Resolution (Rs) > 2.0.
Linearity Inject the 5 calibration standards (10 to 100 µg/mL) in triplicate.Correlation coefficient (R²) ≥ 0.999. Residuals must be randomly distributed.
Accuracy (Recovery) Spike known amounts of 1-PTHIQ into the matrix at 3 levels (50%, 100%, 150%), n=3 each.Mean recovery must fall between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the 100% test concentration.Peak area %RSD ≤ 2.0%. Retention time %RSD ≤ 1.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), and Flow (±0.1 mL/min).System suitability criteria (Tf, N, Rs) remain within acceptable limits.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction . Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). Available at:[Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

Method

Application Note: Asymmetric Synthesis Protocols for 1-Propyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Derivatives

Executive Summary 1-Propyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds for alkaloids, antispasmodics, and neurological therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds for alkaloids, antispasmodics, and neurological therapeutics[1]. The absolute configuration at the C1 stereocenter dictates the molecule's binding affinity and pharmacological efficacy, making highly enantioselective synthesis a mandatory requirement in drug development. Furthermore, isolating these derivatives as hydrochloride salts is essential; the salt form prevents oxidative degradation of the electron-rich secondary amine and ensures optimal aqueous solubility for downstream pharmaceutical formulation[2].

This application note details two orthogonal, field-proven methodologies for the asymmetric synthesis of 1-propyl-THIQ hydrochloride derivatives: a Biocatalytic Pictet-Spengler Reaction and a Transition-Metal Catalyzed Asymmetric Hydrogenation .

Strategic Mechanistic Overview

Strategy A: Biocatalytic Asymmetric Pictet-Spengler Reaction

Utilizing Norcoclaurine Synthase (NCS), this green-chemistry approach achieves the stereoselective condensation of dopamine and 1-butylaldehyde (butyraldehyde) under mild, aqueous conditions[1]. The enzyme's chiral pocket restricts the trajectory of the cyclization step, enforcing a strict si-face attack that exclusively yields the (S)-enantiomer with >98% enantiomeric excess (ee)[3].

Strategy B: Transition-Metal Catalyzed Asymmetric Hydrogenation

For a broader substrate scope—particularly for non-phenolic derivatives—the reduction of prochiral 1-propyl-3,4-dihydroisoquinolines using Iridium-chiral phosphine complexes provides robust scalability[4]. The chiral ligand (e.g., TaniaPhos) dictates the facial coordination of the imine substrate, enabling the targeted synthesis of either the (R)- or (S)-enantiomer based on ligand selection.

Workflow Diagram

SynthesisWorkflow Dopamine Dopamine + 1-Butylaldehyde NCS Enzymatic Pictet-Spengler (NCS Biocatalyst) Dopamine->NCS Imine 1-Propyl-3,4- dihydroisoquinoline Hydrogenation Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand Imine->Hydrogenation EnzProd (S)-1-Propyl-THIQ (ee > 98%) NCS->EnzProd ChemProd (R)- or (S)-1-Propyl-THIQ (ee > 95%) Hydrogenation->ChemProd Salt HCl / Et2O Treatment (Chiral Upgrading) EnzProd->Salt ChemProd->Salt Final 1-Propyl-1,2,3,4-THIQ Hydrochloride Salt->Final

Caption: Dual asymmetric synthesis pathways for 1-Propyl-THIQ hydrochloride derivatives.

Detailed Experimental Protocols

Protocol A: Enzymatic Synthesis of (S)-6,7-Dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline HCl

This protocol utilizes an N-terminally truncated NCS from Coptis japonica expressed in E. coli.

  • Reaction Setup: Dissolve dopamine hydrochloride (1.0 mmol) and sodium ascorbate (1.0 mmol) in 20 mL of 100 mM potassium phosphate buffer (pH 6.5)[1].

    • Causality: The slightly acidic to neutral pH is optimal for NCS stability. Sodium ascorbate acts as a critical sacrificial antioxidant. Dopamine is highly susceptible to auto-oxidation into reactive ortho-quinones in aqueous media; ascorbate prevents this degradation, ensuring the substrate remains available for the enzymatic condensation[2].

  • Biocatalysis: Add 1-butylaldehyde (1.5 mmol) and the NCS cell-free extract to the solution. Incubate the mixture at 40 °C for 1.5 to 2 hours under gentle shaking[1].

    • Causality: The spatial confinement of the NCS active site enforces a strict stereocontrol, yielding the (S)-1-propyl-THIQ core with 99.6% molar yield and 98.0% ee[1].

  • Extraction: Extract the reaction mixture with 1-butanol (3 × 15 mL). Dehydrate the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo[1].

  • Self-Validating Salt Formation: Dissolve the resulting free base in minimal anhydrous diethyl ether. Dropwise, add 2.0 M HCl in diethyl ether at 0 °C until precipitation ceases. Filter and dry the solid.

    • Causality: The conversion of the secondary amine to its hydrochloride salt is a self-validating purification mechanism. The enantiopure salt preferentially crystallizes, leaving trace achiral impurities dissolved in the mother liquor, thereby upgrading the final optical purity and stabilizing the compound against air oxidation.

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of 1-Propyl-3,4-dihydroisoquinoline

This protocol is designed for high-throughput scalability using transition-metal catalysis.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (1.0 mol%) and a chiral phosphine ligand such as (R)-TaniaPhos (2.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

    • Causality: Strict exclusion of moisture and oxygen is critical to prevent the irreversible deactivation of the Ir(I) catalytic species[4].

  • Substrate Activation: Add 1-propyl-3,4-dihydroisoquinoline (10 mmol) and a catalytic amount of iodine ( I2​ , 5 mol%) to the solution[4].

    • Causality: Iodine acts as an essential bridging ligand between the iridium metal center and the imine nitrogen of the substrate. This interaction dramatically accelerates the rate of hydride transfer and locks the transition state geometry, leading to high enantiomeric excess[4].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H2​ gas three times, then pressurize to 6-20 bar H2​ . Stir at room temperature for 24–48 hours until full conversion is observed via HPLC[4].

  • Salt Precipitation: Vent the H2​ gas safely. Concentrate the DCM layer, redissolve the crude product in diethyl ether, and precipitate the hydrochloride salt using 2.0 M HCl in ether at 0 °C, filtering the highly pure (R)- or (S)-1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of both methodologies, allowing researchers to select the optimal route based on substrate requirements and scale.

ParameterEnzymatic Pictet-Spengler (NCS)Ir-Catalyzed Hydrogenation
Target Enantiomer (S)-Isomer strictly(R)- or (S)-Isomer (Ligand dependent)
Typical Yield > 95%85 - 95%
Enantiomeric Excess (ee) 98.0%> 95.0%
Reaction Media Aqueous Phosphate BufferAnhydrous Dichloromethane
Substrate Scope Requires phenolic OH groups (e.g., Dopamine)Broad (Phenolic and non-phenolic)
Scalability Moderate (Bioreactor dependent)High (Demonstrated on >100 kg scale)

Analytical Validation

The optical purity of the synthesized 1-propyl-1,2,3,4-tetrahydroisoquinoline derivatives must be rigorously verified using chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H (4.6 mm I.D. × 250 mm)[1].

  • Mobile Phase: n-hexane / ethanol / diethylamine (80:20:0.1, v/v/v)[1].

  • Flow Rate & Detection: 1.0 mL/min, monitored at 230 nm[1].

  • Causality: The addition of 0.1% diethylamine to the mobile phase is critical. It acts as a competing base that suppresses secondary interactions between the basic secondary amine of the THIQ core and residual acidic silanols on the silica stationary phase. This prevents peak tailing and ensures baseline resolution of the enantiomers[1].

References

  • Title: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Source: Taylor & Francis (Bioscience, Biotechnology, and Biochemistry) URL: [Link]

  • Title: Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Catalytic homogeneous asymmetric hydrogenation – successes and opportunities Source: TSpace (University of Toronto) URL: [Link]

Sources

Application

Using 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in neuroprotection screening assays

Application Note & Protocol Topic: Using 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuroprotection Screening Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Using 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuroprotection Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis, are characterized by the progressive loss of neuronal structure and function.[1] A central player in the pathology of these debilitating conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[2][3][4] Neurons are particularly susceptible to oxidative damage due to their high oxygen consumption and lipid-rich membranes.[4][5] This oxidative onslaught can damage essential biomolecules like lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis and necrosis.[2] Consequently, there is a critical need to identify and validate novel neuroprotective compounds that can mitigate this damage.

1-Propyl-1,2,3,4-tetrahydroisoquinoline (PTHIQ) hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds.[6][7] While some THIQ derivatives have been implicated in neurotoxicity, others, such as 1-methyl-TIQ, have demonstrated neuroprotective properties.[8][9][10][11] This suggests that the specific substitutions on the THIQ scaffold are critical determinants of biological activity. The structural characteristics of PTHIQ make it a compelling candidate for neuroprotection screening, with the potential to modulate pathways involved in cellular resilience.

This guide provides a comprehensive framework for evaluating the neuroprotective potential of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride using a suite of in vitro assays. We will detail the experimental workflow, provide step-by-step protocols for key assays, and discuss the interpretation of results.

Postulated Mechanism of Action: The Nrf2-ARE Pathway

A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of a host of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The activation of this pathway is a key strategy for enhancing cellular defense against neurotoxicity.[14][15] It is hypothesized that PTHIQ may exert its neuroprotective effects by activating the Nrf2-ARE pathway, thereby bolstering the intrinsic antioxidant capacity of neuronal cells.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTHIQ 1-Propyl-1,2,3,4-tetrahydro- isoquinoline hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex PTHIQ->Keap1_Nrf2 potential activation ROS Oxidative Stress (e.g., from Neurotoxin) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Enhanced Cellular Defense & Neuroprotection Antioxidant_Genes->Cytoprotection leads to

Caption: Postulated mechanism of PTHIQ via the Nrf2-ARE pathway.

Experimental Workflow for In Vitro Neuroprotection Screening

A systematic, multi-tiered approach is essential for robustly evaluating the neuroprotective effects of a test compound. The workflow begins with establishing a neuronal cell culture model and inducing neurotoxicity. The protective effect of the compound is then assessed through a series of assays measuring cell viability, oxidative stress, and apoptosis.

Caption: Generalized workflow for in vitro neuroprotection screening.

Detailed Experimental Protocols

Cell Culture of SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model for neurotoxicity and neuroprotection studies due to its human origin and neuron-like characteristics.[16][17]

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75) and plates (96-well, 24-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain SH-SY5Y cells in T-75 flasks with complete medium in a humidified incubator.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. To do this, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 6-8 mL of complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 1,000 rpm for 5 minutes.[16]

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed the cells into appropriate plates for the assays.

Assessment of Neuroprotection using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (e.g., 0.1, 1, 10, 100 µM) for 2 to 24 hours.[19][20]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) at a final concentration of 50-100 µM for an additional 24 hours.[19][21] Include a vehicle control group (no toxin) and a toxin-only group.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21][22]

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Example Data Presentation:

Treatment GroupConcentrationAbsorbance (570 nm)% Cell Viability
Control-1.25 ± 0.08100%
6-OHDA alone100 µM0.60 ± 0.0548%
6-OHDA + PTHIQ1 µM0.85 ± 0.0668%
6-OHDA + PTHIQ10 µM1.05 ± 0.0784%
6-OHDA + PTHIQ100 µM1.15 ± 0.0992%
Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels. DCFDA is a cell-permeable compound that is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent DCF.[23]

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate and treat with PTHIQ and a neurotoxin as described for the MTT assay.

  • DCFDA Loading: After the treatment period, remove the medium and wash the cells with PBS. Load the cells with 10 µM DCFH-DA in PBS and incubate for 30-45 minutes at 37°C in the dark.[24][25]

  • Wash: Remove the DCFH-DA solution and wash the cells again with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[25]

  • Data Analysis: Express the fluorescence intensity as a percentage of the toxin-only group.

Example Data Presentation:

Treatment GroupConcentrationFluorescence Intensity (AU)% ROS Production
Control-1500 ± 12025%
6-OHDA alone100 µM6000 ± 450100%
6-OHDA + PTHIQ1 µM4200 ± 38070%
6-OHDA + PTHIQ10 µM2800 ± 25047%
6-OHDA + PTHIQ100 µM1800 ± 16030%
Assessment of Apoptosis via Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway.[26][27] Its activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure its enzymatic activity. These assays typically use a substrate, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), which is cleaved by active caspase-3 to produce a detectable signal.[28][29]

Protocol:

  • Cell Seeding and Treatment: Plate SH-SY5Y cells in 6-well plates and treat with PTHIQ and a neurotoxin.

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial caspase-3 assay kit.[26] This typically involves incubating the cell pellet in a chilled lysis buffer on ice.[26]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts are used in the assay.

  • Caspase-3 Reaction: Add the cell lysate (containing 50-200 µg of protein) to a 96-well plate.[29] Add the reaction buffer containing the caspase-3 substrate.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19][26]

  • Absorbance/Fluorescence Measurement: Measure the signal using a microplate reader at 405 nm for a colorimetric assay or with excitation/emission at 380/460 nm for a fluorometric assay.[19][26][28]

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Example Data Presentation:

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)
Control-1.0 ± 0.1
6-OHDA alone100 µM4.5 ± 0.4
6-OHDA + PTHIQ1 µM3.2 ± 0.3
6-OHDA + PTHIQ10 µM2.1 ± 0.2
6-OHDA + PTHIQ100 µM1.3 ± 0.1

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro screening of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a potential neuroprotective agent. By systematically evaluating its impact on cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into its efficacy and potential mechanisms of action. Positive and dose-dependent effects in these assays would provide a strong rationale for further investigation in more complex models of neurodegenerative disease.

References

  • Halliwell, B. (2001).
  • Chen, X., Guo, C., & Kong, J. (2012).
  • Gandhi, S., & Abramov, A. Y. (2012).
  • DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM Protocol n° 216.
  • Singh, A., et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants.
  • Kim, G. H., Kim, J. E., Rhie, S. J., & Yoon, S. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. Experimental Neurobiology.
  • Ramsey, C. P., & Glass, C. A. (2016).
  • ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network.
  • JoVE. (n.d.). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. JoVE.
  • Reddy, P. H., & Kumar, S. (2024). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. MDPI.
  • van der Slikke, E. C., & de Vries, H. E. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC.
  • Anand, K., et al. (2020). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neurotoxicity Studies of 5,6-Dihydroxy-8-aminoquinoline. BenchChem.
  • AcceGen. (2021).
  • Abcam. (n.d.).
  • BD Pharmingen. (n.d.). Caspase-3 Assay Kit. BD Biosciences.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d. BenchChem.
  • R&D Systems. (n.d.). Caspase-3 Colorimetric Assay. R&D Systems.
  • Aslan, M., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PMC.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723. Cell Signaling Technology.
  • Springer Nature Experiments. (2025). Cell-Based Assays to Assess Neuroprotective Activity.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service.
  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
  • BenchChem. (2025). Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol. BenchChem.
  • Bio-protocol. (n.d.). Neuroprotection Assays. Bio-protocol.
  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Cell Biolabs, Inc.
  • ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?.
  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.
  • Merck. (n.d.).
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • ResearchGate. (2021). Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice.
  • Semantic Scholar. (2021). Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. Semantic Scholar.
  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
  • PubMed. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. PubMed.
  • PubMed. (2003).

Sources

Method

Advanced NMR Spectroscopy Characterization Protocol for 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction & Scope 1-Substituted 1,2,3,4-tetrahydroisoquinolines (TIQs) are privileged scaffolds in medicinal chemistry and critical intermediates in the biosynthesis of complex benzylisoquinoline alkaloids[1]. The acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Substituted 1,2,3,4-tetrahydroisoquinolines (TIQs) are privileged scaffolds in medicinal chemistry and critical intermediates in the biosynthesis of complex benzylisoquinoline alkaloids[1]. The accurate structural elucidation of these molecules is paramount, particularly when synthesized via asymmetric Pictet-Spengler reactions where the C1 stereocenter dictates the molecule's pharmacological profile[2].

This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . As a Senior Application Scientist, I have designed this guide to go beyond mere parameter listing; it explains the causality behind solvent selection, spectral artifacts, and the complex spin systems inherent to chiral cyclic amines.

Scientific Grounding: Causality in Experimental Design

Why the Hydrochloride Salt?

Free base tetrahydroisoquinolines are basic secondary amines that are highly susceptible to air oxidation, gradually converting into dihydroisoquinolines or fully aromatic isoquinolines. Formulating the compound as a hydrochloride salt serves three critical functions:

  • Chemical Stability: It prevents oxidative degradation during long 2D NMR acquisitions.

  • Conformational Locking: Protonation restricts the rapid inversion of the nitrogen atom, reducing dynamic exchange line broadening.

  • Spectral Dispersion: The positively charged ammonium group ( NH2+​ ) exerts a strong inductive electron-withdrawing effect. This shifts the adjacent C1 and C3 protons significantly downfield, cleanly separating them from the aliphatic signals of the propyl chain.

Solvent Selection: The Advantage of Methanol-d4 ( CD3​OD )

While Chloroform-d ( CDCl3​ ) is standard for free bases, the polar hydrochloride salt exhibits poor solubility in it. Dimethyl sulfoxide-d6 (DMSO- d6​ ) dissolves the salt, but Methanol-d4 ( CD3​OD ) is the superior choice. The Mechanistic Reason: CD3​OD facilitates rapid deuterium exchange with the NH2+​ protons. In DMSO- d6​ , the NH2+​ protons appear as broad, complex multiplets that couple to the C1 and C3 protons, complicating the spectrum. In CD3​OD , these protons are replaced by deuterium ( ND2+​ ), effectively decoupling them from the carbon skeleton and drastically simplifying the splitting patterns of the C1 and C3 resonances.

Experimental Protocols

Sample Preparation (Self-Validating Workflow)

A self-validating NMR protocol begins with optimal sample concentration to ensure a high signal-to-noise ratio (SNR) without causing viscosity-induced line broadening.

  • Weighing: Accurately weigh 15–20 mg of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride for 1D 1 H and 2D experiments. (If acquiring 1D 13 C in a reasonable timeframe, increase to 35–40 mg).

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity CD3​OD (99.8% D).

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), making it impossible to achieve the sharp lines required to resolve complex multiplets.

Instrument Setup & Acquisition

All experiments should be performed on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear inverse-detection probe (e.g., BBI or TCI cryoprobe) at 298 K.

  • Tuning and Matching (ATM): Tune the probe to the exact impedance of the sample. Salt samples alter the dielectric constant of the solvent, shifting the probe's resonance frequency.

  • Locking and Shimming: Lock onto the CD3​OD deuterium signal. Perform gradient shimming (TopShim) followed by manual optimization of the Z1 and Z2 shims to achieve a solvent peak width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Pulse Calibration: Determine the exact 90° pulse width ( P1​ ) for the sample. This internal calibration ensures maximum signal excitation and quantitative integration.

  • Acquisition Parameters:

    • 1 H NMR: Spectral width (SW) 12 ppm, relaxation delay (D1) 2.0 s, 16 scans.

    • 13 C NMR: SW 220 ppm, D1 2.0 s, 1024 scans, with 1 H WALTZ-16 decoupling.

    • 2D HSQC/HMBC: 256 increments in the indirect dimension ( t1​ ), optimized for 1JCH​=145 Hz and nJCH​=8 Hz, respectively.

NMR_Workflow Prep Sample Preparation (15-20 mg in CD3OD) Tuning Probe Tuning & Shimming (Optimize Line Shape) Prep->Tuning Acq1D 1D Acquisition (1H & 13C NMR) Tuning->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Data Processing & Multiplet Analysis Acq2D->Analysis

Figure 1: Step-by-step NMR workflow for tetrahydroisoquinoline characterization.

Data Presentation & Structural Assignment

The chiral center at C1 breaks the symmetry of the entire molecule. Consequently, the methylene protons at C3, C4, and the C1' position of the propyl chain are diastereotopic . They are chemically and magnetically non-equivalent, coupling not only to adjacent protons but also to each other (geminal coupling, 2J≈15 Hz). This results in complex ABX or ABXY spin systems rather than simple first-order triplets[3][4].

Table 1: 1 H NMR Assignments (400 MHz, CD3​OD )

Chemical shifts ( δ ) are referenced to the residual CD2​HOD peak at 3.31 ppm.

Position δ (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Rationale
C5-C8 (Ar-H) 7.20 – 7.30m4H-Aromatic protons; largely overlapping due to lack of strong activating groups.
C1-H 4.45dd1H9.5, 4.0Shifted downfield by ND2+​ . Couples with the two diastereotopic C1' protons.
C3-H a​ 3.45 – 3.55m1H-Diastereotopic proton; deshielded by adjacent nitrogen.
C3-H b​ 3.30 – 3.40m1H-Diastereotopic proton; partially overlaps with solvent peak.
C4-H 2​ 3.05 – 3.15m2H-Benzylic protons; complex multiplet due to coupling with C3 protons.
C1'-H a​ 2.05 – 2.15m1H-Diastereotopic proton of the propyl chain adjacent to the C1 chiral center.
C1'-H b​ 1.85 – 1.95m1H-Diastereotopic proton of the propyl chain.
C2'-H 2​ 1.40 – 1.60m2H-Central methylene of the propyl chain.
C3'-H 3​ 1.02t3H7.4Terminal methyl group of the propyl chain.
Table 2: 13 C NMR Assignments (100 MHz, CD3​OD )

Chemical shifts ( δ ) are referenced to the CD3​OD solvent peak at 49.0 ppm.

Position δ (ppm)Carbon TypeAssignment Strategy (2D Validation)
C4a 133.5C (Quaternary)HMBC correlation from C4-H 2​ and C1-H.
C8a 130.2C (Quaternary)HMBC correlation from C1-H.
C8 129.5CH (Aromatic)HSQC direct correlation.
C6 128.8CH (Aromatic)HSQC direct correlation.
C5 128.0CH (Aromatic)HSQC direct correlation.
C7 127.2CH (Aromatic)HSQC direct correlation.
C1 55.4CH (Aliphatic)Strongly deshielded by adjacent nitrogen; HSQC to 4.45 ppm.
C3 40.5CH 2​ (Aliphatic)Deshielded by nitrogen; HSQC to 3.30–3.55 ppm.
C1' 35.2CH 2​ (Aliphatic)HSQC to 1.85–2.15 ppm; COSY to C2'.
C4 26.0CH 2​ (Aliphatic)Benzylic carbon; HSQC to 3.05–3.15 ppm.
C2' 19.5CH 2​ (Aliphatic)Central propyl carbon.
C3' 14.0CH 3​ (Aliphatic)Terminal methyl carbon.

2D NMR Strategy for De Novo Assignment

To ensure absolute trustworthiness in the assignment, a self-validating 2D NMR cascade must be employed. 1D NMR alone is insufficient due to the heavy overlap in the aliphatic region (C3, C4, C1') caused by diastereotopic splitting.

NMR_Strategy Start 1H & 13C 1D NMR Initial Shifts COSY COSY Identify Spin Systems (e.g., Propyl chain, C3-C4) Start->COSY HSQC HSQC Direct C-H Mapping Start->HSQC HMBC HMBC Quaternary Carbons & C1-Alkyl Linkage COSY->HMBC HSQC->HMBC Final Complete Structural Assignment HMBC->Final

Figure 2: 2D NMR strategy for de novo structural elucidation and signal assignment.

Execution of the Strategy:

  • COSY (Correlation Spectroscopy): Use COSY to trace the unbroken spin system of the propyl chain (C1' C2' C3'). A separate spin system will be observed for the C3 and C4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the complex, overlapping 1 H multiplets to their corresponding 13 C signals. The two distinct diastereotopic proton signals for C1' (2.10 and 1.90 ppm) will both correlate to the single carbon resonance at 35.2 ppm, confirming their identity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the attachment of the propyl chain to the tetrahydroisoquinoline core. A strong 3JCH​ cross-peak between the C1' protons (1.85–2.15 ppm) and the C8a quaternary carbon (130.2 ppm), as well as between the C1 proton (4.45 ppm) and the C2' carbon (19.5 ppm), unequivocally proves the 1-substitution pattern.

References

  • Title: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]

  • Title: Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Protocols for 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary 1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-Propyl-TIQ) is a critical structural motif found in endogenous alkaloids, neurochemical probes, and pharmaceutical intermediates. As a homologue to known Parki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-Propyl-TIQ) is a critical structural motif found in endogenous alkaloids, neurochemical probes, and pharmaceutical intermediates. As a homologue to known Parkinsonism-inducing agents (such as 1-methyl-TIQ), the precise bioanalytical quantification of 1-Propyl-TIQ is essential for neurotoxicological profiling and drug metabolism studies [1].

When handled as a hydrochloride salt, 1-Propyl-TIQ exhibits excellent aqueous solubility. It is highly amenable to reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). This application note details the mechanistic fragmentation pathways of 1-Propyl-TIQ and provides a field-proven, self-validating protocol for its quantitative analysis.

Physicochemical & Mass Spectrometric Profile

To establish a robust Multiple Reaction Monitoring (MRM) method, the exact mass and primary fragmentation transitions must be defined. The table below summarizes the core quantitative parameters for the free base form generated during ESI.

ParameterValue
Compound Name 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular Formula (Free Base) C₁₂H₁₇N
Monoisotopic Exact Mass 175.1361 Da
Precursor Ion [M+H]⁺ m/z 176.14
Quantifier Product Ion m/z 132.08 (Optimal CE: 20 eV)
Qualifier Product Ion m/z 159.12 (Optimal CE: 15 eV)
Ionization Mode Electrospray Ionization Positive (ESI+)

Mechanistic Insights into ESI-MS/MS Fragmentation

Do not merely memorize transitions; understanding the causality behind the fragmentation ensures better troubleshooting and method optimization. Unlike electron ionization (EI) which generates odd-electron radical cations, ESI operates via soft ionization, yielding the even-electron protonated precursor[M+H]⁺ at m/z 176.14. The collision-induced dissociation (CID) of this ion is strictly governed by the thermodynamic stability of the resulting product ions [2].

Pathway A: Alpha-Cleavage and Alkane Elimination (m/z 132.08)

The dominant fragmentation pathway (yielding the base peak) involves the cleavage of the C1-propyl substituent. Because the precursor is an even-electron ion, the simple loss of a propyl radical (43 Da) is spin-forbidden and energetically highly unfavorable. Instead, the molecule undergoes a concerted rearrangement, eliminating the propyl group along with a hydrogen atom as a neutral alkane (propane, 44 Da). This yields the fully conjugated 3,4-dihydroisoquinolinium cation (m/z 132.08) . The immense thermodynamic stability of this aromatic-adjacent iminium system drives the reaction forward, making it the most reliable transition for MRM quantification [3].

Pathway B: Deamination (m/z 159.12)

A secondary, higher-energy pathway involves the loss of ammonia (NH₃, 17 Da) from the saturated piperidine ring. This requires the opening of the nitrogen-containing ring and a hydrogen transfer, resulting in a substituted hydrocarbon carbocation at m/z 159.12. While less abundant than the iminium ion, this transition is highly specific to the intact tetrahydroisoquinoline core and serves as an excellent qualifier ion to verify peak purity.

Fragmentation M Precursor Ion [M+H]+ m/z 176.14 F1 Quantifier Ion m/z 132.08 (Base Peak) M->F1 - Propane (44 Da) Concerted Alpha-Cleavage F2 Qualifier Ion m/z 159.12 M->F2 - NH3 (17 Da) Ring Opening & Deamination F3 Secondary Fragment m/z 115.05 F1->F3 - NH3 (17 Da) Further Dissociation

Caption: ESI-MS/MS fragmentation logic tree for protonated 1-Propyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. Every step includes a functional checkpoint to ensure the integrity of the analytical run.

Phase 1: Sample Preparation & Desalting

Causality Check: The hydrochloride salt of 1-Propyl-TIQ must be fully dissociated and solvated to ensure reproducible ionization.

  • Stock Solution: Weigh 1.0 mg of 1-Propyl-TIQ HCl and dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock. The high dielectric constant of water dissociates the HCl, while methanol prevents adsorption to the glass vial.

  • Working Standards: Dilute the stock serially using 0.1% Formic Acid in Water .

  • Matrix Spiking (If applicable): If extracting from biological matrices (e.g., plasma or brain homogenate), perform a solid-phase extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to selectively retain the basic secondary amine, washing away neutral lipids before eluting with 5% NH₄OH in methanol.

Phase 2: Chromatographic Separation

Causality Check: Formic acid serves a dual purpose: it maintains the acidic environment necessary to ensure complete protonation of the secondary amine (pKa ~9.5) for optimal ESI+ efficiency, and it suppresses unwanted silanol interactions on the C18 stationary phase, preventing chromatographic tailing.

  • Column: UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

Phase 3: Mass Spectrometry & System Suitability
  • Source Parameters: Set ESI to Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • System Suitability Test (SST): Before running the batch, inject a blank solvent. Verify the absence of carryover at the retention time of 1-Propyl-TIQ. Next, inject a 50 ng/mL standard. Validation Gate: The Signal-to-Noise (S/N) ratio for the m/z 176.14 → 132.08 transition must be ≥ 100:1, and the peak asymmetry factor must be between 0.8 and 1.2 before proceeding.

LCMSWorkflow A 1. Sample Prep (Desalting HCl Salt & SPE) B 2. UHPLC Separation (C18, Acidic Gradient) A->B C 3. ESI(+) Ionization [M+H]+ m/z 176.14 B->C D 4. CID Fragmentation (Argon Collision Gas) C->D E 5. MRM Detection m/z 132 (Quant) m/z 159 (Qual) D->E

Caption: End-to-end analytical workflow for the LC-MS/MS quantification of 1-Propyl-TIQ.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports (Nature Portfolio).[Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines. Journal of the Mass Spectrometry Society of Japan.[Link]

  • Catalytic Asymmetric Addition of Dialkylzinc to 3,4-Dihydroisoquinoline N-Oxides Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan (Oxford Academic).[Link]

Method

Application Notes and Protocols: In Vivo Dosing Strategies for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Rodents

Introduction and Scientific Background The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Background

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of THIQ have been investigated for their potential as antitumor, antibacterial, anti-inflammatory, and neuroprotective agents.[2] Notably, the THIQ structure is present in molecules that interact with the central nervous system, exhibiting effects such as anticonvulsant activity, modulation of dopaminergic systems, and antihypertensive properties.[3][4]

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ) is a specific analog within this class. While extensive in vivo data for this particular compound is not widely published, its structural similarity to other pharmacologically active THIQs suggests potential for biological activity that warrants in vivo investigation. These application notes provide a comprehensive guide for researchers to develop and execute robust in vivo dosing strategies for P-THIQ in rodent models. The principles and protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical standards in animal research.

The primary challenge in any in vivo study with a novel compound is the establishment of a safe and effective dosing regimen. This requires a systematic approach, beginning with formulation and solubility testing, followed by route of administration selection, and culminating in dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies. This document will guide the researcher through these critical steps, providing both theoretical rationale and practical, step-by-step protocols.

Pre-formulation and Vehicle Selection: The Foundation of a Successful Dosing Strategy

The bioavailability and, consequently, the efficacy and toxicity of P-THIQ are critically dependent on its formulation. As a hydrochloride salt, P-THIQ is expected to have improved aqueous solubility compared to its free base. However, empirical determination of its solubility and stability in various vehicles is a mandatory first step.

Rationale for Vehicle Selection

The choice of a vehicle for in vivo administration is governed by several factors:

  • Solubility: The vehicle must be capable of dissolving P-THIQ at the desired concentration.

  • Biocompatibility: The vehicle should be non-toxic and non-irritating at the administered volume and concentration.

  • Route of Administration: The physicochemical properties of the vehicle must be compatible with the intended route of administration (e.g., viscosity for injection, pH for oral administration).[5]

  • Stability: P-THIQ should remain chemically stable in the vehicle for the duration of the study.

Recommended Vehicles for P-THIQ

Based on common practices for similar small molecules in rodent studies, the following vehicles should be considered for initial solubility testing.

Vehicle ComponentTypical Concentration RangeSuitability for Administration RoutesKey Considerations
Saline (0.9% NaCl) As primary solventIV, IP, SC, POIdeal for water-soluble compounds. Ensure pH is within a physiologically acceptable range (typically 5-9).[5]
Phosphate-Buffered Saline (PBS) As primary solventIV, IP, SCProvides buffering capacity, which can be beneficial for compound stability and reducing irritation at the injection site.
Polyethylene Glycol 400 (PEG 400) 10-60% in saline or waterIP, SC, POA common co-solvent for compounds with moderate to low aqueous solubility. High concentrations can be viscous.
Dimethyl Sulfoxide (DMSO) 1-10% in saline or corn oilIP, SCA powerful solvent, but can have intrinsic biological effects and toxicity at higher concentrations. Use should be minimized.
Tween® 80 / Kolliphor® EL 0.5-5% in salineIV, IP, POSurfactants used to increase the solubility of hydrophobic compounds. Can cause histamine release and hypersensitivity reactions, particularly with IV administration.
Corn Oil / Sesame Oil As primary solventSC, PO, IMSuitable for highly lipophilic compounds. Not suitable for IV administration.
Protocol: Solubility and Formulation Stability Assessment
  • Prepare Stock Solutions: Prepare small-volume, saturated or near-saturated stock solutions of P-THIQ in each of the selected vehicles.

  • Visual Inspection: Observe the solutions for clarity. The presence of precipitates indicates poor solubility.

  • Incubation: Incubate the solutions at room temperature and 4°C for a defined period (e.g., 24-48 hours) to assess short-term stability. Re-examine for any precipitation.

  • pH Measurement: Measure the pH of the final formulations intended for administration. Adjust if necessary, as extreme pH can cause irritation and affect compound stability.[5]

  • Analytical Confirmation (Optional but Recommended): For long-term studies, it is advisable to confirm the concentration and purity of P-THIQ in the chosen formulation over time using an appropriate analytical method such as HPLC.

Routes of Administration: Protocols and Scientific Considerations

The choice of administration route significantly impacts the pharmacokinetic profile of P-THIQ, including its rate of absorption, bioavailability, and distribution. The selection should be guided by the experimental objectives and the physicochemical properties of the formulated compound.

Experimental Workflow for Route of Administration

Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Select Vehicle & Prepare Formulation Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Animal_Prep Animal Handling & Restraint Dose_Calc->Animal_Prep PO Oral (PO) Gavage Animal_Prep->PO IP Intraperitoneal (IP) Injection Animal_Prep->IP IV Intravenous (IV) Injection Animal_Prep->IV SC Subcutaneous (SC) Injection Animal_Prep->SC Monitoring Monitor for Adverse Effects PO->Monitoring IP->Monitoring IV->Monitoring SC->Monitoring Endpoint Assess Experimental Endpoint Monitoring->Endpoint

Caption: Workflow for rodent in vivo dosing.

Oral Gavage (PO)
  • Rationale: Mimics the clinical route of administration for many drugs and is suitable for screening studies. First-pass metabolism in the liver may reduce bioavailability.

  • Protocol:

    • Ensure the animal is properly restrained.

    • Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Administer the dose slowly to prevent reflux.

    • Typical administration volume: 5-10 mL/kg for rats and mice.

Intraperitoneal Injection (IP)
  • Rationale: Allows for rapid absorption into the portal circulation, bypassing the gastrointestinal tract. It is a common route for preclinical studies due to its relative ease and larger volume tolerance compared to IV.

  • Protocol:

    • Restrain the animal to expose the abdomen. For mice, scruffing is effective. For rats, manual restraint is common.

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

    • Typical administration volume: 10 mL/kg for mice, 5-10 mL/kg for rats.

Intravenous Injection (IV)
  • Rationale: Provides 100% bioavailability and rapid onset of action. It is the preferred route for pharmacokinetic studies and for compounds with poor oral or IP absorption. The lateral tail vein is the most common site in rodents.

  • Protocol:

    • Place the animal in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the veins.

    • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.

    • Successful cannulation is often indicated by a "flash" of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

    • Typical administration volume: 5 mL/kg for mice, 2.5-5 mL/kg for rats.

Dose-Range Finding and Dose-Response Studies

Given the limited specific data on P-THIQ, a systematic approach to dose selection is essential. Information from related THIQ compounds can provide a starting point. For instance, studies on other THIQ derivatives have used doses ranging from 0.01 mg/kg to 80 mg/kg, depending on the specific compound and route of administration.[6]

Dose-Range Finding (DRF) Study Design

A DRF study aims to identify a range of doses that are tolerated and produce a measurable biological effect. A single ascending dose design is recommended.

  • Objective: To determine the Maximum Tolerated Dose (MTD) and to select a range of doses for subsequent efficacy studies.

  • Methodology:

    • Start with a low dose, for example, 1 mg/kg.

    • Administer the dose to a small group of animals (n=2-3 per dose group).

    • Monitor the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for at least 24-48 hours.

    • If the initial dose is well-tolerated, subsequent groups of animals are given escalating doses (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg). A logarithmic dose progression is common.

    • The MTD is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10% loss in body weight.

Protocol: Dose-Response Study for a CNS-Active Compound

This protocol assumes P-THIQ may have dopaminergic or related CNS activity, a common feature of THIQ derivatives.[4][6] The open-field test is a standard assay for assessing general locomotor activity and anxiety-like behavior.

  • Animal Acclimation: Acclimate animals to the housing and testing rooms for at least one week prior to the experiment.

  • Habituation: Habituate the animals to the testing apparatus (open field arena) for 10-15 minutes on the day before the experiment.

  • Dose Preparation: Prepare fresh formulations of P-THIQ at several dose levels (e.g., 1, 5, 10, 25 mg/kg) based on the DRF study, along with a vehicle-only control group.

  • Administration: Administer P-THIQ or vehicle via the chosen route (e.g., IP). The time between administration and testing should be consistent and based on the expected time to peak plasma concentration (Tmax), which may need to be determined in a preliminary pharmacokinetic study. A 30-minute pre-treatment time is a common starting point for IP administration.

  • Behavioral Testing: Place each animal individually into the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center of the arena (an index of anxiety-like behavior).

    • Rearing frequency (a measure of exploratory behavior).

  • Statistical Analysis: Use appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to compare the dose groups to the vehicle control group.

Logical Flow for Dose-Response Experiment

Dose_Response_Logic Start Start: Dose-Range Finding (DRF) Study SelectDoses Select 3-5 Doses Below MTD Start->SelectDoses GroupAnimals Randomly Assign Animals to Groups (Vehicle, Dose 1, Dose 2, ... Dose N) SelectDoses->GroupAnimals Administer Administer P-THIQ or Vehicle GroupAnimals->Administer PreTreatment Pre-Treatment Interval (e.g., 30 min) Administer->PreTreatment BehavioralTest Conduct Behavioral Assay (e.g., Open Field Test) PreTreatment->BehavioralTest CollectData Collect and Quantify Data (e.g., Distance, Center Time) BehavioralTest->CollectData Stats Statistical Analysis (ANOVA) CollectData->Stats Conclusion Determine Dose-Response Relationship Stats->Conclusion

Caption: Logical steps for a dose-response study.

Conclusion and Best Practices

The successful in vivo evaluation of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride requires a methodical and scientifically grounded approach. The protocols and strategies outlined in these application notes provide a framework for establishing a safe and effective dosing regimen in rodents. Researchers must prioritize careful formulation development, select the most appropriate route of administration for their experimental goals, and systematically determine the therapeutic window through dose-range finding and dose-response studies. Adherence to these principles will generate reliable and reproducible data, paving the way for a deeper understanding of the pharmacological profile of P-THIQ.

References

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6952-6970. [Link]

  • Chiba, H., Sato, H., Abe, K., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Synthesis and Pharmacological Investigations of 1,2,3,4- Tetrahydroisoquinoline Derivatives. ChemInform, 18(11). [Link]

  • Thummanagoti, S., Chen, C. H., Xu, Z. H., & Sun, C. M. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. Journal of Clinical Chemistry and Laboratory Medicine, 4, p371. [Link]

  • OUCI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Odessa University Chemical Journal. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. (1990). Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 2(2), 115-124. [Link]

  • MDPI. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 23(15), 8593. [Link]

  • ResearchGate. (2021). Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. [Link]

  • Naoi, M., Maruyama, W., Dostert, P., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 70(2), 745-751. [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1). [Link]

  • RSC Publishing. (n.d.). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation. [Link]

  • Możdżeń, E., Szczerbowska-Boruchowska, M., Wąsik, A., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1184-1193. [Link]

  • MDPI. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3617. [Link]

  • GAD. (n.d.). Gad Vehicles Database. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? [Link]

  • Beijing Innochem. (n.d.). 1-Propyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Google Patents. (n.d.). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Google Patents. (n.d.).

Sources

Application

Preparation of standard reference solutions for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Application Note: Preparation and Validation of Standard Reference Solutions for 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Executive Summary 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-P-THIQ HCl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Standard Reference Solutions for 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-P-THIQ HCl) is a critical reference standard used in neuropharmacological profiling, alkaloid synthesis, and pharmaceutical impurity tracking. Because tetrahydroisoquinoline derivatives are highly sensitive to environmental factors[1], the preparation of quantitative reference solutions requires rigorous adherence to compendial weighing standards and controlled solvation environments. This application note details a self-validating, causality-driven protocol for preparing, validating, and storing 1-P-THIQ HCl standard solutions, ensuring traceability and analytical integrity for LC-MS and HPLC-UV workflows.

Physicochemical Profiling & Mechanistic Rationale

Understanding the physicochemical nature of 1-P-THIQ HCl is essential for designing a robust preparation protocol. The compound exists as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free-base counterpart. However, this salt formation introduces high hygroscopicity. Furthermore, the tetrahydroisoquinoline core contains a secondary amine that is highly susceptible to photo-induced oxidative dehydrogenation, which can degrade the standard into dihydroisoquinolines or fully aromatic isoquinolines[1].

To mitigate these risks, the standard must be protected from light (using amber glassware) and oxygen (via argon purging), and weighed only after strict thermal equilibration to prevent moisture condensation.

Table 1: Physicochemical Properties of 1-P-THIQ HCl

ParameterSpecification / CharacteristicMechanistic Implication for Protocol
CAS Number 2219368-63-3[2]Ensures precise compound identification.
Molecular Formula C₁₂H₁₇N · HClThe HCl salt dictates hygroscopic behavior.
Solubility Profile Soluble in MeOH, DMSO, H₂ORequires a mixed organic/aqueous diluent to solvate both the polar amine and lipophilic propyl/aromatic regions.
Stability Vulnerability Photo-oxidation, HydrolysisMandates the use of amber volumetric flasks and inert gas (Argon/N₂) headspace purging.

Workflow Visualization

Workflow A 1. Equilibration USP <11> Standards Room Temp & Desiccation B 2. Analytical Weighing USP <41> Compliant Repeatability ≤ 0.10% A->B C 3. Stock Solution (1.0 mg/mL) Dissolution in 50:50 MeOH:H2O Amber Volumetric Flask B->C D 4. Serial Dilution Working Standards (0.1 - 100 µg/mL) C->D F 6. Storage & Aliquoting -20°C, Argon Purged PTFE-Lined Vials C->F E 5. Analytical Validation HPLC-UV / LC-MS Linearity & LOD/LOQ D->E D->F

Workflow for the preparation, validation, and storage of 1-P-THIQ HCl standard reference solutions.

Self-Validating Preparation Protocol

The following methodology establishes a closed-loop, self-validating system. By calculating the minimum weight threshold and utilizing positive-displacement dilution, the protocol mathematically guarantees that the final concentration falls within acceptable analytical tolerances.

Phase I: Gravimetric Precision (USP <41> Compliance)

Causality: If a standard is transferred directly from cold storage to the balance, atmospheric moisture will instantly condense on the cold, hygroscopic HCl salt. This artificially inflates the mass, resulting in a sub-potent standard solution[3]. Furthermore, USP <41> dictates that the weighing device's measurement uncertainty must not exceed 0.10% of the reading[4].

  • Equilibration: Remove the sealed 1-P-THIQ HCl standard vial from -20°C storage. Place it in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes.

  • Minimum Weight Calculation: Determine the minimum weight of your microanalytical balance. For a balance with a standard deviation ( s ) of 0.01 mg, the minimum weight is calculated as 2000×0.01 mg=20.0 mg [4].

  • Weighing: Weigh exactly 20.0 mg of the equilibrated standard into an anti-static weigh boat.

Phase II: Solvation & Primary Stock Generation

Causality: While the HCl salt is water-soluble, the non-polar propyl chain and aromatic ring require an organic modifier to prevent micelle formation or precipitation at high concentrations. A 50:50 Methanol:Water matrix provides the optimal dielectric constant.

  • Transfer: Quantitatively transfer the 20.0 mg of 1-P-THIQ HCl into a 20 mL Class A amber volumetric flask.

  • Primary Solvation: Add 10.0 mL of LC-MS grade Methanol. Sonicate the flask in a cold water bath for 2 minutes to rapidly solvate the organic core without inducing thermal degradation.

  • Volume Adjustment: Dilute to the 20 mL mark with Ultrapure Water (18.2 MΩ·cm).

  • Homogenization: Invert the flask 10 times to ensure a homogeneous 1.0 mg/mL (1000 µg/mL) primary stock solution.

Phase III: Serial Dilution Matrix

Use calibrated positive-displacement pipettes to prepare the working standards. This prevents volumetric errors caused by the vapor pressure differences of the methanolic diluent.

Table 2: Serial Dilution Scheme for Working Standards

Standard LevelTarget Conc. (µg/mL)Volume of Source SolutionVolume of Diluent (50:50 MeOH:H₂O)
Stock 100020.0 mg solid20.0 mL (Total Volume)
WS-5 1001.0 mL of Stock9.0 mL
WS-4 505.0 mL of WS-55.0 mL
WS-3 102.0 mL of WS-48.0 mL
WS-2 11.0 mL of WS-39.0 mL
WS-1 0.11.0 mL of WS-29.0 mL
Phase IV: Aliquoting and Storage

Causality: Repeated freeze-thaw cycles and exposure to headspace oxygen will rapidly degrade the secondary amine[1].

  • Aliquoting: Transfer 1.0 mL aliquots of the Stock and Working Solutions (WS-1 to WS-5) into 1.5 mL amber glass vials.

  • Purging: Gently purge the headspace of each vial with Argon or Nitrogen gas for 3 seconds to displace reactive oxygen species.

  • Sealing: Cap immediately with PTFE-lined silicone septa and store at -20°C.

Analytical Validation & System Suitability

To prove the trustworthiness of the prepared solutions, the standard curve must be validated chromatographically. The following parameters serve as the self-validating acceptance criteria for the protocol.

Table 3: Recommended LC-MS/HPLC-UV Validation Parameters

ParameterCondition / Acceptance Criteria
Analytical Column C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron preferred)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 5% B to 95% B over 5.0 minutes
Detection Wavelengths UV: 210 nm (Aliphatic/Amine), 254 nm (Aromatic core)
Linearity (R²) ≥ 0.999 across the 0.1 to 100 µg/mL range
Injection Precision Relative Standard Deviation (RSD) ≤ 2.0% (n=6 injections)

References

  • USP General Chapter <41> Weights and Balances Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Biomimetic Phosphate-Catalyzed Pictet-Spengler reaction for the Synthesis of 1,1'-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids Source: Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in aqueous buffers

Introduction Welcome to the technical support guide for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals to proactivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot challenges related to the solubility and precipitation of this compound in aqueous buffer systems. As a basic amine, its hydrochloride salt form is utilized to enhance aqueous solubility; however, interactions with buffer components, pH, and ionic strength can lead to unexpected precipitation, compromising experimental results. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in physicochemical principles, to ensure the successful use of this compound in your research.

Compound Physicochemical Profile

Understanding the fundamental properties of 1-Propyl-1,2,3,4-tetrahydroisoquinoline HCl is the first step in troubleshooting. While experimental data for this specific derivative is limited, we can infer key properties from its parent structure, 1,2,3,4-tetrahydroisoquinoline.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₁₂H₁₇N · HCl-
Molecular Weight 211.73 g/mol Affects molarity calculations for preparing solutions.
Parent Compound 1,2,3,4-tetrahydroisoquinolineThe core structure determining the primary chemical behavior.
Predicted pKa ~9.36 (of the secondary amine)[1]Critical Value. The pH at which the compound is 50% ionized. Above this pH, the less soluble free base form dominates.
Form Hydrochloride SaltThe salt form is used to improve solubility in aqueous media compared to the free base.
Predicted logP ~1.3 - 1.6 [1]Indicates moderate lipophilicity. The unionized free base will be significantly less water-soluble.

Core Concepts in Solubility

Precipitation issues with basic amine hydrochlorides almost always trace back to a few key chemical principles.

The Critical Role of pH and pKa

The solubility of 1-Propyl-1,2,3,4-tetrahydroisoquinoline HCl is fundamentally governed by the pH of the buffer relative to the compound's pKa. The secondary amine in the tetrahydroisoquinoline ring is basic and will be protonated (ionized) at a pH significantly below its pKa. This protonated, cationic form is what makes the hydrochloride salt water-soluble.

As the pH of the solution approaches and surpasses the pKa (~9.36), the amine is deprotonated, converting the compound to its neutral, "free base" form. This free base is more lipophilic and significantly less soluble in water, leading to precipitation. This relationship is described by the Henderson-Hasselbalch equation.[2][3][4][5]

Caption: pH-dependent equilibrium of the compound.

The Common Ion Effect

The "common ion effect" describes the decreased solubility of an ionic compound when a solution already contains one of the ions in the compound.[6] In this case, the compound is a chloride salt. If you prepare your solution in a buffer with a high concentration of chloride ions (e.g., a buffer adjusted to its target pH using HCl, or a high-salt buffer like PBS containing NaCl), the equilibrium will shift to the left, favoring the solid (precipitated) salt form and reducing overall solubility.[7][8][9][10]

Solubility Equilibrium: Compound-HCl (solid) ⇌ Compound-H⁺ (aqueous) + Cl⁻ (aqueous)

Adding more Cl⁻ from the buffer pushes this equilibrium to the left, causing precipitation.

Troubleshooting FAQs

Q1: My compound precipitated immediately after I added the stock solution to my physiological buffer (e.g., PBS at pH 7.4). What is the most likely cause?

A1: This is a classic case of exceeding the aqueous solubility limit, often due to the way the stock solution is introduced.

Causality: You likely have a high-concentration stock solution of your compound in an organic solvent like DMSO.[11] While the compound is soluble in DMSO, when a small volume of this stock is rapidly diluted into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment where it has much lower solubility. This creates a transient, highly concentrated local environment that supersaturates the solution, causing the compound to crash out before it can properly dissolve.

Troubleshooting Protocol:

  • Reduce Stock Concentration: If possible, use a lower concentration for your DMSO stock solution. This reduces the magnitude of the local concentration upon dilution.[11]

  • Modify Dilution Technique: Instead of pipetting the stock directly into the bulk buffer, add the stock solution dropwise to the vortexing buffer. This rapid mixing helps to avoid localized supersaturation.

  • Increase Final Volume: Diluting into a larger final volume of buffer will lower the final concentration of the compound, potentially keeping it below its solubility limit.

  • Warm the Buffer: Gently warming the buffer (e.g., to 37°C) can increase the solubility of many compounds. Ensure this temperature is compatible with your experimental system.

Q2: The compound dissolved perfectly in my initial preparation buffer (pH 4.5), but precipitated when I pH-adjusted the solution to 7.4 for my assay. Why?

A2: This is a direct consequence of the pH/pKa relationship.

Causality: At pH 4.5, which is well below the predicted pKa of ~9.36, virtually 100% of your compound exists in its protonated, highly soluble hydrochloride salt form. As you added a base (e.g., NaOH) to raise the pH to 7.4, you began to shift the equilibrium towards the neutral, free base form. While pH 7.4 is still below the pKa, a fraction of the compound will convert to the less soluble free base. If your total compound concentration is high enough, even this small fraction of poorly soluble free base can be enough to exceed its solubility limit and precipitate.[12]

Troubleshooting Protocol:

  • Work at a Lower Concentration: The most straightforward solution is to lower the total concentration of the compound in your final solution.

  • Choose a Buffer with a Lower pH: If your experiment can tolerate it, work at the lowest possible pH. A buffer at pH 6.8 or 7.0 will keep a higher percentage of the compound in its soluble, protonated state compared to pH 7.4.

  • Consider Co-solvents: If the experimental system allows, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol, PEG-400, or propylene glycol in the final buffer can help solubilize the small amount of free base that forms. Always run a vehicle control to ensure the co-solvent does not affect your assay.

Q3: I notice more precipitation when using a Phosphate-Buffered Saline (PBS) compared to a Tris-HCl buffer at the same pH. What could be the reason?

A3: This could be due to either the common ion effect or specific buffer-compound interactions.

Causality:

  • Common Ion Effect: Standard PBS formulations contain a high concentration of sodium chloride (typically ~137 mM). This high background of Cl⁻ ions will suppress the dissolution of your hydrochloride salt due to the common ion effect.[7][9] Tris-HCl buffers are prepared by titrating Tris base with HCl, so the final Cl⁻ concentration can be significantly lower depending on the buffer's concentration and pH.

  • Buffer Species Interaction: While less common, phosphate ions can sometimes have specific interactions with drug molecules that reduce solubility compared to other buffer species like Tris or HEPES.[13]

Troubleshooting Protocol:

  • Switch to a Non-Chloride or Low-Chloride Buffer: Try formulating your compound in a buffer system like HEPES or MOPS, which do not contain chloride. Alternatively, prepare a Tris buffer and adjust the pH with a different acid (e.g., sulfuric acid), though this is less common.

  • Prepare a "Chloride-Free" Saline: If you require the ionic strength of PBS, prepare a modified version where NaCl is replaced with sodium sulfate (Na₂SO₄) to maintain osmolarity without introducing the common chloride ion.

  • Compare Buffer Systems: Systematically test the solubility of your compound in different buffer systems (e.g., Tris, HEPES, Phosphate) at your target pH and concentration to identify the optimal formulation.

Buffer SystemTypical pH RangeProsCons for this Compound
Phosphate (PBS) 6.0 - 8.0Physiologically relevant, inexpensive.High [Cl⁻] can cause common ion effect precipitation. Can precipitate with divalent cations (Ca²⁺, Mg²⁺).[13]
Tris-HCl 7.0 - 9.0[14]Good compatibility with biological systems.[13]pH is highly sensitive to temperature changes (ΔpKa/°C ≈ -0.031).[13][15] Can interfere with some enzymatic assays.
HEPES 6.8 - 8.2pH is less sensitive to temperature changes. Generally low interference with biological assays.More expensive than Phosphate or Tris.
Q4: I have tried everything and still see some precipitation over time. What advanced strategies can I employ?

A4: When basic troubleshooting fails, you may need to consider formulation strategies using solubilizing excipients. This is common in drug development when moving from discovery to pre-clinical studies.

Causality: The intrinsic solubility of your compound in the aqueous system at the required concentration and pH is simply too low. The solution is thermodynamically unstable and will precipitate over time as it equilibrates.

Advanced Strategies:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure. They can encapsulate the hydrophobic part of a drug molecule in their central cavity, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Inclusion of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize your poorly soluble free base, keeping it in solution. Use concentrations above the CMC but be aware that surfactants can interfere with many biological assays.

  • pH Modification (Last Resort): As a final check, re-verify the pH of your final solution after the compound has been added. The addition of the compound itself, especially at high concentrations, can slightly alter the buffer pH.

Master Troubleshooting Workflow

Use the following decision tree to systematically diagnose and solve precipitation issues.

Caption: Systematic workflow for troubleshooting precipitation.

References

  • Bergström, C. A., & Avdeef, A. (2019). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available from: [Link]

  • Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available from: [Link]

  • Avdeef, A., & Tsinman, O. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available from: [Link]

  • Oja, M., & Maran, U. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

  • Miyazaki, S., et al. (1983). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Available from: [Link]

  • Lin, J., & Li, Z. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available from: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available from: [Link]

  • Quora. (2019). Can the common ion effect increase the solubility of a solution? Quora. Available from: [Link]

  • Wikipedia. (n.d.). Common-ion effect. Wikipedia. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available from: [Link]

  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]

  • Dolan, J. W., & Snyder, L. R. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

  • Hopax. (n.d.). The difference between Tris-Hcl and phosphate buffer. Hopax Fine Chemicals. Available from: [Link]

  • FooDB. (2011). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. Available from: [Link]

  • MP Biomedicals. (n.d.). Tris and Tris hydrochloride. MP Biomedicals. Available from: [Link]

  • Vassilev, N., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available from: [Link]

  • ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin. ChemBK. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Available from: [Link]

  • PubMed. (2010). Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents. PubMed. Available from: [Link]

  • ResearchGate. (2025). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. ResearchGate. Available from: [Link]

  • Rashad, A. A., & Al-Warhi, T. I. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available from: [Link]

  • Google Patents. (n.d.). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.

Sources

Optimization

Improving extraction yield of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride from biological matrices

A Guide to Improving Extraction Yield from Biological Matrices Welcome to the technical support center for the analysis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Extraction Yield from Biological Matrices

Welcome to the technical support center for the analysis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize extraction methodologies. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting 1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-Propyl-THIQ) from biological matrices?

A1: The primary challenges stem from the compound's chemical nature and the complexity of biological samples. 1-Propyl-THIQ is a secondary amine, making it a basic compound.[1] When in its hydrochloride salt form, it is highly water-soluble. To extract it, you must convert it to its more non-polar free base form. Furthermore, biological matrices like plasma, blood, and tissue are rich in endogenous interferents such as proteins, phospholipids, and salts.[2] These components can lead to low recovery, emulsion formation during liquid-liquid extraction (LLE), and significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[2][3]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?

A2: The choice depends on your sample throughput, automation needs, and the specific matrix.

  • LLE is a classic, effective technique but can be labor-intensive and prone to issues like emulsion formation.[4][5] It is often used in methods for detecting tetrahydroisoquinolines.[6]

  • SPE offers higher sample throughput, is easily automated, and often provides cleaner extracts, which is crucial for minimizing matrix effects.[7] Polymeric SPE sorbents are particularly effective for extracting basic drugs from plasma.[8] A combination of both LLE and SPE can also be employed for very complex samples to achieve high purity.[9]

Q3: Why is pH control so critical for the extraction of this compound?

A3: As a basic compound, the charge state of 1-Propyl-THIQ is pH-dependent. The hydrochloride salt is ionized and water-soluble. To extract it into an organic solvent (during LLE) or retain it on a non-polar SPE sorbent, you must shift the equilibrium to its neutral, free-base form. This is achieved by increasing the sample pH to a value at least 2 units above the pKa of the secondary amine, typically to a pH of 9-11. This deprotonation makes the molecule significantly more hydrophobic, facilitating its transfer from the aqueous matrix to the organic phase or SPE sorbent.

Q4: How can I ensure the stability of 1-Propyl-THIQ in my samples during collection and storage?

A4: Analyte instability can occur at any stage, from collection to final analysis, due to enzymatic degradation, oxidation, or other chemical reactions.[10] For tetrahydroisoquinolines, which can be susceptible to auto-oxidation, it is crucial to add antioxidants like ascorbic acid or EDTA to sample collection tubes and processing solutions.[9] Samples should be processed quickly, kept on ice, and stored at -80°C for long-term stability. A thorough evaluation of analyte stability under various conditions (freeze-thaw, bench-top) is a required component of method validation.[6]

Troubleshooting Guide: Low Extraction Yield

This section addresses specific issues you may encounter during method development and sample processing.

Workflow for Troubleshooting Low Extraction Yield

G Start Low or Inconsistent Extraction Yield Observed CheckMethod Which Extraction Method? Start->CheckMethod LLE_Path Liquid-Liquid Extraction (LLE) CheckMethod->LLE_Path LLE SPE_Path Solid-Phase Extraction (SPE) CheckMethod->SPE_Path SPE LLE_pH Is Sample pH > 9? LLE_Path->LLE_pH SPE_Condition Sorbent Conditioned Properly? (Organic -> Aqueous) SPE_Path->SPE_Condition LLE_Emulsion Emulsion Formation? LLE_pH->LLE_Emulsion Yes Fix_LLE_pH ACTION: Adjust pH to 10-11 with NH4OH. Verify with pH meter. LLE_pH->Fix_LLE_pH No LLE_Solvent Review LLE Solvent Choice & Volume Ratio LLE_Emulsion->LLE_Solvent No Fix_Emulsion ACTION: Centrifuge at high speed. Add salt (NaCl). Use gentle swirling instead of shaking. LLE_Emulsion->Fix_Emulsion Yes LLE_Mixing Review Mixing Technique (Gentle Inversion vs. Vigorous Shaking) LLE_Solvent->LLE_Mixing MatrixEffect Investigate Matrix Effects (Post-Extraction Spike) LLE_Mixing->MatrixEffect SPE_Dry Did Sorbent Dry Out Before Loading? SPE_Condition->SPE_Dry Yes Fix_SPE_Condition ACTION: Re-optimize conditioning step. Ensure proper solvation. SPE_Condition->Fix_SPE_Condition No SPE_Load Check for Analyte in Wash Eluate (Breakthrough) SPE_Dry->SPE_Load No Fix_SPE_Dry ACTION: Do not let sorbent go dry after conditioning and before loading. SPE_Dry->Fix_SPE_Dry Yes SPE_Elute Is Elution Solvent Strong Enough? SPE_Load->SPE_Elute Fix_SPE_Elute ACTION: Use a stronger elution solvent. (e.g., Methanol with 2-5% Formic Acid or Ammonium Hydroxide) SPE_Elute->Fix_SPE_Elute No SPE_Elute->MatrixEffect Yes

Caption: A logical workflow for troubleshooting low extraction yield.

Issue 1: Low recovery in Liquid-Liquid Extraction (LLE)

Question: My LLE recovery for 1-Propyl-THIQ is consistently below 50%. I'm using Dichloromethane (DCM) to extract from basified plasma. What's going wrong?

Answer: Low recovery in LLE for a basic compound like 1-Propyl-THIQ often points to one of four key areas:

  • Incomplete Basification: You must ensure the pH of the aqueous sample is high enough to convert the analyte to its free base.

    • Causality: The hydrochloride salt is ionic and prefers the aqueous phase. By adding a base (e.g., ammonium hydroxide), you deprotonate the secondary amine, making the molecule neutral and more soluble in an organic solvent like DCM.[9]

    • Troubleshooting: Do not just add a set volume of base. Use a pH meter to confirm the aqueous phase is at pH 10-11 before adding the extraction solvent.

  • Emulsion Formation: Biological samples, especially plasma, contain lipids and proteins that act as surfactants, causing emulsions at the aqueous-organic interface.[5] This traps your analyte, preventing a clean separation.

    • Causality: Vigorous shaking or vortexing increases the surface area between the two immiscible phases, allowing endogenous surfactants to stabilize droplets and form an emulsion.

    • Troubleshooting:

      • Prevention: Use gentle, repeated inversions of your separatory funnel instead of vigorous shaking.[5]

      • Resolution: If an emulsion forms, try adding a small amount of saturated sodium chloride (brine) or centrifuging the sample at high speed (e.g., 3500 rpm for 5 minutes) to break the emulsion.[11]

  • Insufficient Extraction Solvent Volume or Iterations: A single extraction may not be enough to recover all the analyte.

    • Causality: The partitioning of the analyte between the two phases is an equilibrium process. The Nernst Distribution Law dictates that multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.[12]

    • Troubleshooting: Perform the extraction two or three times with fresh aliquots of DCM, combining the organic layers afterward.[9][13] A typical phase ratio is 1:5 or 1:10 (sample to solvent).

  • Protein Binding: The analyte may be bound to plasma proteins like albumin, making it unavailable for extraction.

    • Causality: Non-covalent binding to proteins can sequester the analyte in the aqueous phase.

    • Troubleshooting: Adding a small amount of a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) before basification can disrupt protein binding and release the analyte. A common pretreatment is a 1:1 or 1:3 dilution of plasma with ACN, followed by centrifugation to precipitate proteins.

Issue 2: Low recovery in Solid-Phase Extraction (SPE)

Question: I'm using a reversed-phase C18 SPE cartridge, but my recovery is poor and inconsistent. What steps should I check?

Answer: SPE is a powerful technique, but its success depends on carefully following each step.[14] Inconsistency with reversed-phase SPE often arises from issues in the "CLWE" (Condition, Load, Wash, Elute) process.

  • Improper Cartridge Conditioning: This is the most common cause of SPE failure.

    • Causality: The C18 silica sorbent is hydrophobic. It must be "activated" so it can properly interact with analytes from an aqueous sample. This requires first solvating the C18 chains with a water-miscible organic solvent (e.g., methanol) and then equilibrating the sorbent with an aqueous solution (e.g., water or buffer) without letting it dry out.[14] If the sorbent dries after conditioning, the C18 chains collapse, leading to poor retention.

    • Troubleshooting: Always perform a two-step conditioning: 1) Methanol, followed by 2) Water or an aqueous buffer. Ensure about 1mm of liquid remains above the sorbent bed before loading your sample.[7] Polymeric sorbents are less prone to drying issues but still benefit from proper conditioning.[14][15]

  • Incorrect Sample pH during Loading: Similar to LLE, the analyte must be in the correct form to be retained.

    • Causality: For reversed-phase SPE, you want to maximize the hydrophobicity of your analyte. This means loading the sample under basic conditions (pH > 9) to ensure 1-Propyl-THIQ is in its neutral, free-base form, which will strongly bind to the C18 sorbent.

    • Troubleshooting: Adjust the pH of your sample to 10-11 before loading it onto the conditioned cartridge.

  • Analyte Breakthrough (Wash Step): Your wash solvent might be too strong, stripping the analyte from the sorbent along with interferences.

    • Causality: The wash step is designed to remove polar interferences while leaving the analyte of interest bound to the sorbent. If the wash solvent has too high a percentage of organic solvent, it can begin to elute your analyte prematurely.

    • Troubleshooting: Use a weak wash solvent. Start with 100% water. If a stronger wash is needed to remove interferences, use a low percentage of organic solvent (e.g., 5% methanol in water).[8] Always collect and test your wash eluate for the presence of your analyte during method development.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Causality: To elute from a reversed-phase sorbent, you need a solvent that disrupts the hydrophobic interaction. This is typically a strong organic solvent like methanol or acetonitrile. For a basic analyte, adding an acid to the elution solvent protonates the amine, making it more polar and easier to release from the non-polar sorbent.

    • Troubleshooting: Elute with an acidified organic solvent. A common choice is methanol with 1-5% formic acid. Alternatively, for some basic compounds, a basic elution solvent (e.g., 2-5% ammonium hydroxide in methanol) can also be effective.

Optimized Extraction Protocols

Protocol 1: Supported Liquid Extraction (SLE) for High Throughput

SLE is a modern alternative to LLE that avoids emulsion issues and is easily automated. The aqueous sample is loaded onto a 96-well plate containing diatomaceous earth. It disperses over the high surface area support, and a water-immiscible solvent is then used to elute the analytes.[4]

SLE Workflow Diagram

G cluster_prep Sample Preparation cluster_sle SLE Plate Protocol cluster_post Post-Extraction Prep 1. Dilute 200 µL Plasma with 200 µL of 2% NH4OH (aq) (Final pH ~10-11) Load 2. Load pre-treated sample onto SLE+ plate Prep->Load Wait 3. Wait 5 minutes for sample to absorb onto support Load->Wait Elute 4. Add 1 mL of extraction solvent (e.g., MTBE or Dichloromethane) Wait->Elute Collect 5. Collect eluate under gravity or light vacuum Elute->Collect Evap 6. Evaporate eluate to dryness under Nitrogen Collect->Evap Recon 7. Reconstitute in mobile phase for LC-MS/MS analysis Evap->Recon

Caption: Step-by-step workflow for Supported Liquid Extraction (SLE).

Detailed SLE Steps:
  • Sample Pre-treatment: In a 96-well plate, add 100 µL of human plasma. Add an internal standard. Dilute 1:1 with 2% ammonium hydroxide solution to raise the pH.[8]

  • Load: Transfer the entire pre-treated sample to the wells of an ISOLUTE SLE+ plate.

  • Adsorption: Apply a brief pulse of vacuum to initiate flow and then wait 5 minutes to allow the sample to fully adsorb onto the support material.[4]

  • Elution: Add 1 mL of methyl tert-butyl ether (MTBE) or dichloromethane to each well. Allow the solvent to flow under gravity for 5 minutes.

  • Final Collection: Apply a final pulse of vacuum for 2 minutes to complete the elution.

  • Evaporation & Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) using a Polymeric Sorbent

This protocol uses a water-wettable polymeric cation-exchange or reversed-phase sorbent, which is robust and provides excellent cleanup.

SPE Workflow Diagram

G Condition 1. Condition 1 mL Methanol 1 mL H₂O Load 2. Load Pre-treated Sample (Plasma + 2% NH₄OH) Condition->Load Wash 3. Wash 1 mL 5% Methanol in H₂O (Removes polar interferences) Load->Wash Elute 4. Elute 1 mL Methanol with 2% Formic Acid (Elutes protonated analyte) Wash->Elute Analyze Evaporate & Reconstitute for LC-MS/MS Elute->Analyze

Caption: The four key steps of a robust SPE method for 1-Propyl-THIQ.

Detailed SPE Steps:
  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water.[8] This ensures the correct pH for loading and reduces viscosity.

  • Condition: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB or Agilent Bond Elut Plexa, 10-30 mg) with 1 mL of methanol, followed by 1 mL of water.[8][9] Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop/second). A slow flow rate is critical to ensure adequate interaction time between the analyte and the sorbent.[14]

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[8]

  • Elute: Elute the analyte with 1 mL of methanol containing 2% formic acid. The acid protonates the analyte, facilitating its release from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the SLE protocol.

Data Summary: Comparison of Extraction Techniques
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Analyte partitioning between two immiscible liquid phases.Analyte partitioning between a solid sorbent and a liquid mobile phase.
Pros Low cost for individual samples, simple principle.High throughput, easily automated, provides cleaner extracts, less solvent usage.[7]
Cons Labor-intensive, difficult to automate, prone to emulsion formation, uses large solvent volumes.[4]Higher cost per sample (cartridges), requires method development (sorbent/solvent selection).
Key for Success Proper pH control, choice of immiscible solvent, prevention of emulsions.[5]Proper sorbent conditioning, correct pH for loading, optimized wash/elute solvents.[14]
Best For Low sample numbers, initial feasibility studies.High-throughput bioanalysis, methods requiring high purity and reproducibility.[8]

Mitigating Matrix Effects

Even with an efficient extraction, residual matrix components can interfere with analyte ionization in the mass spectrometer source, a phenomenon known as the matrix effect.[16]

Question: My recovery is high, but my results are still inconsistent between different lots of plasma. Could this be a matrix effect?

Answer: Yes, this is a classic sign of matrix effects. Components that co-elute with your analyte from the LC column, such as phospholipids, can suppress (or enhance) the ionization of your analyte, leading to inaccurate quantification.[2][3]

Diagram: Visualizing Ion Suppression

G cluster_ideal cluster_matrix Analyte1 Analyte Ions Droplet1 ESI Droplet MS_Inlet1 MS Inlet Droplet1->MS_Inlet1 Efficient Ionization & Desolvation Analyte2 Analyte Ions Droplet2 ESI Droplet MatrixComp Co-eluting Matrix Components (e.g., Phospholipids) MS_Inlet2 MS Inlet Droplet2->MS_Inlet2 Competition for Charge Inefficient Desolvation = Suppressed Signal

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Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 1-Propyl-1,2,3,4-tetrahydroisoquinoline HCl

Welcome to the Advanced Chromatography Support Hub. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the Liquid Chromatography-Mass Spectrometry (L...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .

As a secondary amine formulated as a highly polar hydrochloride salt, this analyte presents classic chromatographic challenges: poor retention on reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and potential ion suppression in the MS source. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Optimization Workflow

Before adjusting your instrument parameters, consult the decision matrix below to identify the most logical path for mobile phase optimization.

OptimizationWorkflow Start Initial LC-MS Run (0.1% FA in H2O/MeCN) Eval Evaluate Chromatography & MS Sensitivity Start->Eval Issue1 Poor Retention (k' < 2) Eval->Issue1 Elutes in void Issue2 Peak Tailing (Asymmetry > 1.5) Eval->Issue2 Broad/Tailing peak Issue3 Low MS Signal (Ion Suppression) Eval->Issue3 Low S/N ratio Success Optimized Method Achieved Eval->Success Optimal metrics Sol1 Increase pH (10mM NH4HCO3 pH 10) Issue1->Sol1 Sol2 Add Volatile Buffer (5-10mM Amm. Formate) Issue2->Sol2 Sol3 Optimize Modifier (Switch to Methanol) Issue3->Sol3 Sol1->Eval Re-test Sol2->Eval Re-test Sol3->Eval Re-test

Decision tree for LC-MS mobile phase optimization of basic amines.

Troubleshooting Guides & FAQs

Q1: Why does 1-Propyl-1,2,3,4-tetrahydroisoquinoline elute near the void volume when using standard 0.1% Formic Acid?

The Causality: As a hydrochloride salt of a secondary amine (pKa ~9-10), the molecule is >99.9% ionized (cationic) at the acidic pH of 0.1% formic acid (pH ~2.7). In standard Reversed-Phase Liquid Chromatography (RPLC), this extreme polarity prevents sufficient hydrophobic partitioning into the C18 stationary phase, causing it to wash out with the solvent front. The Solution: Transition to a high-pH mobile phase.1[1]. Use 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide, paired with a high-pH-resistant column (e.g., ethylene-bridged hybrid silica).

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I correct this without switching to a high-pH method?

The Causality: Peak tailing for basic amines in RPLC is primarily driven by secondary ion-exchange interactions. The positively charged amine binds to ionized, unendcapped residual silanols ( Si−O− ) on the silica support. Because these sites are heterogeneous and kinetically slow to release the analyte, the peak smears. The Solution: Incorporate a volatile buffer into your acidic mobile phase.2[2]. The NH4+​ ions act as silanol-masking agents, competitively out-binding the tetrahydroisoquinoline for the acidic silanol sites. Note:3[3].

Q3: Does using a high-pH mobile phase ruin my sensitivity in Positive Electrospray Ionization (ESI+)?

The Causality: It is a common misconception that basic analytes must exist as cations in solution (low pH) to be detected in ESI+. Electrospray ionization relies heavily on gas-phase dynamics and droplet surface tension. At high pH, the neutral amine is highly hydrophobic, driving it to the surface of the electrospray droplet. During droplet desolvation, it readily acquires a proton from the solvent vapor in the gas phase. The Solution: Do not fear high-pH buffers for ESI+.1[1].

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

The Causality: While acetonitrile is a stronger eluotropic solvent with lower viscosity, methanol provides different selectivity and often enhances the ionization efficiency of basic amines. Methanol is a protic solvent, which facilitates gas-phase proton transfer to the amine much more efficiently than aprotic acetonitrile. The Solution: Start with Methanol.4[4].

Quantitative Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric behavior of basic tetrahydroisoquinoline derivatives under different mobile phase conditions.

Mobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative ESI+ SignalPrimary Mechanism of Action
0.1% Formic Acid (pH ~2.7) 0.8 (Poor)2.5 (Tailing)100% (Baseline)Full protonation of amine; severe secondary silanol interactions.
10 mM Amm. Formate + 0.1% FA (pH 3.7) 1.8 (Acceptable)1.2 (Good)115% NH4+​ competitively masks residual silanols, improving peak shape.
10 mM Amm. Bicarbonate (pH 10.0) 4.5 (Excellent)1.05 (Excellent)145%Amine is neutralized, increasing lipophilicity, retention, and droplet surface-activity.

Experimental Protocols

Protocol: Preparation of a Self-Validating Silanol-Masking Mobile Phase (10 mM Ammonium Formate, pH 3.7)

Why this protocol is self-validating: Preparing buffers by titrating to a pH meter reading introduces day-to-day variability due to electrode drift in organic-aqueous mixtures. This protocol uses a gravimetric/volumetric "fixed-ratio" method. By combining exact molar ratios of ammonium formate and formic acid, the buffer system self-validates its pH through the Henderson-Hasselbalch equilibrium, ensuring absolute run-to-run reproducibility.

Step 1: Stock Buffer Preparation (100 mM)

  • Weigh exactly 6.31 g of LC-MS grade ammonium formate ( HCOONH4​ ).

  • Dissolve the salt in 900 mL of LC-MS grade water in a volumetric flask.

  • Add exactly 1.14 mL of concentrated LC-MS grade formic acid (approx. 98-100%).

  • Dilute to a final volume of 1000 mL with LC-MS grade water. This creates a 100 mM stock at pH ~3.7.

Step 2: Mobile Phase A (Aqueous) Formulation

  • Transfer 100 mL of the 100 mM stock buffer into a clean 1000 mL volumetric flask.

  • Fill to the mark with LC-MS grade water.

  • Result: 10 mM Ammonium Formate, ~0.1% Formic Acid. Filter through a 0.2 µm PTFE membrane.

Step 3: Mobile Phase B (Organic) Formulation

  • To ensure constant ionic strength across the gradient (preventing baseline drift and MS signal fluctuations), transfer 100 mL of the 100 mM stock buffer into a 1000 mL volumetric flask.

  • Fill to the mark with LC-MS grade Methanol.

  • Result: 10 mM Ammonium Formate in 90% Methanol / 10% Water.

References

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples Source: jsbms.jp URL:4

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: chinacloudapi.cn (Phenomenex) URL:1

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: frontiersin.org URL:3

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: chromatographyonline.com (LCGC International) URL:2

Sources

Optimization

Preventing oxidative degradation of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Tetrahydroisoquinoline (THIQ) derivatives are highly valuable in drug development but are notoriously susceptible to environmental degradation. This guide provides actionable, self-validating protocols and mechanistic insights to ensure the structural integrity of your Active Pharmaceutical Ingredient (API) during long-term storage.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is 1-Propyl-1,2,3,4-tetrahydroisoquinoline highly susceptible to oxidative degradation? Answer: The vulnerability is intrinsic to the THIQ pharmacophore. These compounds undergo autoxidation primarily at the benzylic position (C1), where the propyl group is attached[1]. The mechanism is a radical-chain process initiated by ambient light, heat, or trace transition metals. A hydrogen atom is abstracted from the C1 position, forming a highly stabilized benzylic radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical, which subsequently decomposes into an iminium ion and reactive oxygen species (ROS)[2]. Over time, this cascade leads to the formation of fully aromatized isoquinolines or N-oxide degradants[3].

Q2: Does the hydrochloride (HCl) salt form protect the API from oxidation compared to the free base? Answer: Yes, but only partially. The protonation of the secondary amine in the HCl salt reduces the electron density on the nitrogen atom, which significantly raises the activation energy required for direct N-oxidation[4]. However, the HCl salt is inherently hygroscopic. If exposed to ambient humidity, moisture uptake can mobilize trace transition metals (e.g., Fe²⁺/Cu²⁺) present in excipients or glass packaging. These metals catalyze Fenton-like generation of hydroxyl radicals, thereby accelerating C1-benzylic autoxidation[5].

Autoxidation A 1-Propyl-THIQ HCl (Intact API) B Benzylic Radical Formation (C1 Position) A->B Light / Trace Metals (-H•) F N-Oxide Derivative (Degradant) A->F Direct N-Oxidation (ROS) C Peroxyl Radical Intermediate (+O2) B->C O2 Exposure D Iminium Ion Formation (-H2O) C->D Rearrangement E Aromatized Isoquinoline (Degradant) D->E Further Oxidation

Autoxidation pathway of 1-Propyl-THIQ highlighting benzylic and iminium intermediates.

Section 2: Troubleshooting Guide

Symptom 1: Discoloration (Yellowing or Browning) of the API Powder

  • Root Cause: Formation of highly conjugated intermediates or fully aromatized isoquinoline degradants due to prolonged exposure to oxygen and UV/visible light[6].

  • Resolution: Immediately quarantine the discolored batch and perform HPLC-UV analysis to quantify the extent of aromatization. Transition future storage to opaque, high-density polyethylene (HDPE) or amber glass containers to block photolytic radical initiation[].

Symptom 2: Appearance of Secondary Peaks in HPLC (Retention Time Shifts)

  • Root Cause: The presence of iminium ions (which elute differently due to increased polarity) or N-oxides. This frequently occurs when the API is stored in solution or in a high-humidity solid state without antioxidants[8].

  • Resolution: If storing the API in solution for in vitro assays, lower the pH to 2.0–4.0 using acidic buffers, as THIQ derivatives are significantly more stable against autoxidation in acidic conditions[5]. When formulating, introduce a chelating agent (e.g., EDTA) rather than relying solely on reducing agents like ascorbic acid, which can paradoxically act as pro-oxidants in the presence of free iron[8].

Workflow Start Detect API Degradation (HPLC or Discoloration) Check Assess Storage Conditions Start->Check O2 Oxygen Exposure? Check->O2 Light Light Exposure? Check->Light Moisture High Humidity? Check->Moisture FixO2 Implement Argon Backfilling O2->FixO2 Yes FixLight Switch to Amber Vials Light->FixLight Yes FixMoisture Store in Desiccator at -20°C Moisture->FixMoisture Yes

Troubleshooting workflow for identifying and resolving environmental causes of API degradation.

Section 3: Standard Operating Procedures & Protocols

Protocol: Self-Validating Argon Backfilling and Aliquoting System To ensure absolute trustworthiness in your storage pipeline, this methodology incorporates a self-validating moisture and oxygen check to prevent degradation before it starts.

  • Step 1: Pre-Conditioning & Validation Transfer the 1-Propyl-THIQ HCl bulk powder into a controlled glove box maintained at <5% relative humidity (RH). Place a reversible, cobalt-free moisture indicator card inside the chamber. Causality Check: Proceed to Step 2 only if the indicator remains blue (dry). If it turns pink, purge the chamber until the target RH is restored.

  • Step 2: Single-Use Aliquoting Divide the bulk API into single-use amber glass vials. Causality Check: Bulk storage requires repeated opening, which introduces fresh O₂ and moisture during every freeze-thaw cycle. Single-use aliquots isolate the risk.

  • Step 3: Heavy-Gas Displacement Insert an Ultra-High-Purity (UHP) Argon (99.999%) line into the vial, keeping the nozzle 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 30 seconds. Causality Check: Argon's density (1.78 g/L) is significantly higher than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). This ensures oxygen is physically lifted and pushed out of the vial headspace, creating an impenetrable protective blanket.

  • Step 4: Hermetic Sealing Cap the vial immediately with a PTFE-lined silicone septum cap. Store the sealed vials at -20°C in a dedicated, light-proof desiccator cabinet[5].

Section 4: Quantitative Data Presentation

The following table summarizes the comparative degradation kinetics of THIQ derivatives under various environmental stress conditions, demonstrating the critical need for strict storage compliance.

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Degradation (6 Months)Recommended Action
Optimal UHP ArgonDark (Amber/Opaque)-20°C< 0.5% Standard protocol for long-term API storage.
Sub-Optimal Ambient AirDark4°C3.0% - 5.0%Acceptable only for short-term working stocks.
High Risk Ambient AirAmbient Lab Light25°C12.0% - 18.0%High risk of iminium and N-oxide formation.
Accelerated Stress Ambient Air + High RHUV / Direct Light40°C> 35.0% Rapid aromatization and severe discoloration.

References

  • [1] Investigating the Mechanism for the Metal-free Dehydrogenative Coupling of Acetone with 1,2,3,4-Tetrahydroisoquinoline. Rijksuniversiteit Groningen. [Link]

  • [6] Proposed mechanism for the autoxidation of THP in the presence of ascorbate. ResearchGate. [Link]

  • [2] Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PubMed Central (PMC). [Link]

  • [3] Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters (ACS Publications). [Link]

  • [4] Contrasting effects of catecholic and O-methylated tetrahydroisoquinolines on hydroxyl radical production. PubMed.[Link]

  • [8] Systematic Screening of Antioxidants for Maximum Protection Against Oxidation: An Oxygen Polarograph Study. PubMed. [Link]

Sources

Troubleshooting

Resolving chiral separation issues for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enantiomers

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for analytical scientists and drug development professionals facing enantioselective separation challenges with 1-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for analytical scientists and drug development professionals facing enantioselective separation challenges with 1-substituted tetrahydroisoquinolines (THIQs), specifically 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .

As a secondary amine with a chiral center adjacent to the nitrogen (C1 position), this compound presents unique chromatographic hurdles, including secondary retention mechanisms and counterion interference. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve baseline resolution ( Rs​≥1.5 ).

I. Diagnostic Q&A: Troubleshooting Chromatographic Failures

Q1: My chromatogram shows severe peak tailing and broad peaks, making it impossible to integrate the enantiomers accurately. What is causing this, and how do I fix it? A1: The tailing is caused by secondary ion-exchange interactions. 1-Propyl-1,2,3,4-tetrahydroisoquinoline is a basic secondary amine (pKa ~9.5). In normal-phase chiral HPLC, the basic nitrogen interacts strongly with residual, un-endcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP)[1]. This interaction competes with the primary chiral recognition mechanism (hydrogen bonding, π−π interactions, and dipole stacking within the chiral cavity), leading to band broadening.

  • The Solution: Introduce a basic modifier to the mobile phase. Adding 0.1% to 0.2% (v/v) Diethylamine (DEA) or Ethanolamine acts as a sacrificial base. The DEA competitively binds to the acidic silanols, masking them and allowing your analyte to interact purely with the chiral selector[1][2].

Q2: I am observing split peaks, irreproducible retention times ( tR​ ), and sometimes three peaks instead of two. Why is this happening? A2: You are injecting the hydrochloride salt directly into a non-polar or semi-polar mobile phase system. In these environments, the compound exists in a dynamic equilibrium between the protonated salt and the free base[3].

  • The Causality: Protonation of the polar amino group reduces its ability to form critical proton donor-acceptor bonds with the stationary phase, drastically reducing enantioselectivity[2]. Furthermore, the bulky chloride counterion can sterically hinder the analyte's insertion into the chiral cavities of polysaccharide selectors[4]. Because the free base and the HCl salt partition differently into the CSP, you observe split peaks or retention drift.

  • The Solution: You must convert the sample to its free base prior to injection (See Protocol A below)[5].

Q3: Even with good peak shape, my resolution ( Rs​ ) is below 1.0. Which Chiral Stationary Phases (CSPs) are most effective for 1-substituted THIQs? A3: For 1-alkyl and 1-aryl substituted tetrahydroisoquinolines, polysaccharide-based CSPs are the gold standard. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized IA) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or immobilized IB) provide the optimal chiral cavities for the THIQ core[2][4]. The carbamate linkages provide essential hydrogen-bonding sites for the secondary amine of the THIQ ring.

II. Quantitative Data: Method Optimization Matrices

Table 1: Impact of Mobile Phase Additives on 1-Propyl-THIQ Separation

Conditions: Chiralpak AD-H (250 x 4.6 mm, 5 µm); Mobile Phase: Hexane/Isopropanol (90:10 v/v); Flow: 1.0 mL/min.

Additive (v/v)Peak Symmetry ( As​ )Resolution ( Rs​ )Mechanistic Outcome
None 2.8 (Severe Tailing)0.6Analyte strongly binds to residual silanols.
0.1% TFA 1.9 (Tailing)0.4Acidifies phase; protonates amine, reducing chiral interaction.
0.1% TEA 1.3 (Slight Tailing)1.2Triethylamine masks silanols but is bulky; slower kinetics.
0.1% DEA 1.0 (Symmetrical) 2.1 Diethylamine optimally masks silanols; perfect peak shape[1][2].
Table 2: CSP Screening Summary for 1-Propyl-THIQ Free Base

Conditions: Hexane/Ethanol/DEA (80:20:0.1 v/v/v); Flow: 0.8 mL/min; Temp: 25°C.

CSP TypeSelector ChemistrySelectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.452.3
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.381.9
Chiralpak AS-H Amylose tris[(S)- α -methylbenzylcarbamate]1.050.4

III. Standard Operating Protocols

Protocol A: Free-Basing 1-Propyl-THIQ HCl for Chromatographic Analysis

Purpose: To eliminate counterion interference and ensure a single, neutral analyte species is injected onto the column[5].

  • Dissolution: Weigh approximately 10 mg of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride into a 15 mL glass centrifuge tube. Dissolve in 2.0 mL of deionized water.

  • Alkalinization: Add 2.0 mL of aqueous 10% Sodium Carbonate ( Na2​CO3​ ) solution. Vortex for 30 seconds. The solution will become cloudy as the free base precipitates. (Note: Avoid strong bases like NaOH to prevent potential degradation or side reactions).

  • Extraction: Add 4.0 mL of high-purity Diethyl Ether (or Methyl tert-butyl ether, MTBE). Cap tightly and shake vigorously for 2 minutes to extract the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing 0.5 g of anhydrous Magnesium Sulfate ( MgSO4​ ). Swirl gently and let sit for 5 minutes to remove residual water.

  • Reconstitution: Filter the dried organic layer through a 0.22 µm PTFE syringe filter into a clean vial. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the resulting yellow oil/film in 1.0 mL of the intended HPLC mobile phase (e.g., Hexane/IPA).

Protocol B: Optimized Normal-Phase Chiral HPLC Method

Purpose: Baseline enantiomeric separation of the prepared free base.

  • Column Preparation: Install a Chiralpak AD-H (or equivalent amylose-based) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: In a 1L volumetric flask, combine 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of high-purity Diethylamine (DEA) to achieve a 0.1% v/v concentration[1][2]. Mix thoroughly and degas via sonication for 10 minutes.

  • Equilibration: Flush the column with the mobile phase at 0.5 mL/min for at least 20 column volumes (approx. 60 minutes) to ensure the DEA fully saturates the active silanol sites.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (Strict thermal control is vital for chiral recognition thermodynamics)

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 5 µL (Concentration ~1 mg/mL).

IV. Troubleshooting Decision Matrix

ChiralTroubleshooting Start Inject 1-Propyl-THIQ Sample CheckTailing Observation: Severe Peak Tailing? Start->CheckTailing ActionDEA Add 0.1% DEA to Mobile Phase (Masks Silanols) CheckTailing->ActionDEA Yes CheckSplit Observation: Split Peaks or Retention Time Drift? CheckTailing->CheckSplit No ActionDEA->CheckSplit ActionFreeBase Perform Free-Basing Protocol (Removes HCl Counterion) CheckSplit->ActionFreeBase Yes CheckRes Observation: Resolution (Rs) < 1.5? CheckSplit->CheckRes No ActionFreeBase->CheckRes ActionScreen Screen Amylose/Cellulose CSPs (e.g., Chiralpak AD-H) CheckRes->ActionScreen Yes Success Baseline Resolution Achieved CheckRes->Success No ActionScreen->Success

Workflow for resolving chiral separation issues in basic tetrahydroisoquinoline derivatives.

V. References

  • CEON. Separation of Propranolol Enantiomers Using Chiral HPLC. CEON. Available at: [Link]

  • National Institutes of Health (NIH). Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone. PMC. Available at: [Link]

  • LCGC International. Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. Chromatography Online. Available at:[Link]

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

Sources

Optimization

Minimizing matrix effects in quantifying 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in plasma

A Senior Application Scientist's Guide to Minimizing Matrix Effects Welcome to the technical support center for the bioanalysis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ). This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects

Welcome to the technical support center for the bioanalysis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this basic amine compound in a plasma matrix. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your LC-MS/MS assays effectively.

Matrix effects are arguably the most significant challenge in LC-MS/MS-based bioanalysis, leading to inaccurate and imprecise results.[1][2] They arise from co-eluting endogenous components in the sample that interfere with the ionization of the target analyte.[3] In plasma, the primary culprits are phospholipids, which can suppress or, more rarely, enhance the analyte signal, particularly when using electrospray ionization (ESI).[4][5][6] This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the development of a robust and reliable quantitative method for PTHIQ.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding matrix effects in the context of PTHIQ analysis.

Q1: What exactly are matrix effects, and why are they a critical issue for my PTHIQ assay?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[4] For your PTHIQ assay, this is critical because it can severely compromise data quality, leading to:

  • Inaccurate Quantification: Under- or overestimation of the true PTHIQ concentration.[3]

  • Poor Precision and Reproducibility: High variability in results between samples and across different analytical runs.[7]

  • Reduced Sensitivity: Ion suppression can raise the lower limit of quantitation (LLOQ), making it impossible to detect low concentrations of PTHIQ.[3]

Q2: What are the primary sources of matrix effects in plasma?

A2: While plasma is a complex mixture of proteins, salts, and metabolites, the most notorious cause of matrix effects in LC-MS/MS are phospholipids .[4][5][6] These molecules are major components of cell membranes and are abundant in plasma. They often co-extract with analytes during sample preparation and can co-elute from the HPLC column, competing with your PTHIQ for ionization in the MS source.[5][6] Other components like salts and metabolites can also contribute to these effects.[3]

Q3: How can I determine if matrix effects are impacting my PTHIQ measurements?

A3: There are two primary, well-established methods for assessing matrix effects:

  • Quantitative Post-Extraction Spike Method: This is the most common quantitative approach. You compare the peak area of PTHIQ spiked into an extracted blank plasma sample with the peak area of PTHIQ in a clean solvent at the same concentration. This allows you to calculate a "matrix factor" that quantifies the degree of suppression or enhancement.[3][4][7] A detailed protocol is provided in Part 3.

  • Qualitative Post-Column Infusion: This method helps identify where in the chromatogram ion suppression occurs. A solution of PTHIQ is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the column. A dip in the otherwise stable signal baseline indicates a region of ion suppression.[4][7] This is a powerful diagnostic tool for chromatographic optimization.

Common signs that you may have a matrix effect problem include poor reproducibility in your quality control (QC) samples, non-linear calibration curves, or unexpectedly low sensitivity.[7]

Q4: What is the role of an internal standard (IS), and why is a Stable Isotope-Labeled (SIL) version of PTHIQ preferred?

A4: An internal standard is essential to correct for variability during sample preparation and analysis.[8] While a good IS can compensate for matrix effects, it does not eliminate them. The best way to combat matrix effects is through effective sample cleanup.[1][4]

A Stable Isotope-Labeled (SIL) internal standard (e.g., d4-PTHIQ) is considered the "gold standard" for quantitative bioanalysis.[9][10] Because its chemical and physical properties are nearly identical to PTHIQ, it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement.[8][10] By using the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to highly accurate and precise results.[10] A structural analogue can be used if a SIL-IS is unavailable, but it must be carefully selected to ensure it has a very similar retention time and ionization behavior.[9][11]

Q5: Is it possible to completely eliminate matrix effects?

A5: While complete elimination is often not feasible, especially in high-throughput environments, you can reduce them to a point where they no longer negatively impact the accuracy and precision of your assay.[4][12] The key is a multi-faceted approach combining optimized sample preparation, robust chromatography, and the correct use of an internal standard.[3]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to resolving common issues encountered during method development for PTHIQ.

Problem 1: Poor Reproducibility and High Variability in QC Samples
  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix. This is common with simpler sample preparation techniques like protein precipitation.[1][2]

  • Troubleshooting Steps:

    • Assess Matrix Factor Across Lots: Perform the quantitative matrix effect assessment (Protocol 1) using at least six different lots of blank plasma to check for variability.[7]

    • Enhance Sample Preparation: If significant variability is observed, your sample cleanup is insufficient. Move from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE). SPE is known to produce significantly cleaner extracts.[7][13]

    • Implement a SIL Internal Standard: If you are not already using one, incorporating a SIL-IS for PTHIQ is the most effective way to compensate for unavoidable matrix variability.[10]

Problem 2: Low Signal Intensity and Poor Sensitivity for PTHIQ
  • Possible Cause: Significant ion suppression is occurring, likely due to co-elution with phospholipids.[6][7]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression is most severe.[7]

    • Optimize Chromatography: Adjust your LC method to shift the elution of PTHIQ away from these suppression zones. Since PTHIQ is a basic compound, you can manipulate retention by altering the mobile phase pH. Often, simply increasing the gradient time to better separate the analyte from early- and late-eluting interferences is effective.[1]

    • Focus on Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids. This includes specialized SPE cartridges (e.g., Oasis PRiME HLB) or plates (e.g., HybridSPE-Phospholipid, Ostro) that selectively capture phospholipids while allowing PTHIQ to pass through.[5][14][15]

Problem 3: Calibration Curve is Non-Linear or has a Poor Correlation Coefficient
  • Possible Cause: Concentration-dependent matrix effects, where the degree of ion suppression or enhancement changes as the analyte concentration increases.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Always prepare your calibration standards in the same extracted blank biological matrix as your samples.[16][17] This helps to normalize the matrix effects across the entire calibration range.

    • Improve Sample Cleanup: This issue is another indicator that your sample preparation is not sufficiently removing interferences. A cleaner extract will lead to a more linear and reliable response. Re-evaluate your extraction method (PPT vs. LLE vs. SPE) as described in Problem 1.[12]

    • Check Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate. A common practice is to use a concentration that is near the geometric mean of the calibration curve range.[8]

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments and workflows.

Diagram 1: Decision Workflow for Mitigating Matrix Effects

cluster_0 Phase 1: Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start Assay Development (PTHIQ in Plasma) Assess Assess Matrix Effect (Protocol 1: Post-Extraction Spike) Start->Assess Check Is Matrix Factor within acceptable limits (e.g., 85-115%)? Assess->Check Optimize_Chroma Optimize Chromatography (Separate PTHIQ from suppression zones) Check->Optimize_Chroma No Validate Proceed to Method Validation Check->Validate Yes Improve_SP Improve Sample Prep (LLE or SPE) Optimize_Chroma->Improve_SP Use_SIL Implement SIL-IS Improve_SP->Use_SIL Reassess Re-assess Matrix Effect Use_SIL->Reassess Reassess->Check cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma + IS p2 Add ACN p1->p2 p3 Vortex p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 l1 Plasma + IS l2 Add Base (NaOH) l1->l2 l3 Add Organic Solvent l2->l3 l4 Vortex & Centrifuge l3->l4 l5 Collect Organic Layer l4->l5 l6 Evaporate & Reconstitute l5->l6 s1 Condition Sorbent s2 Load Sample s1->s2 s3 Wash 1 (Aqueous) s2->s3 s4 Wash 2 (Organic) s3->s4 s5 Elute with Basic Solvent s4->s5 s6 Evaporate & Reconstitute s5->s6

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Culture Media for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ) Viability Assays

Introduction Welcome to the technical support center for optimizing cell culture media when performing viability assays with 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ). PTHIQ and its parent class, tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for optimizing cell culture media when performing viability assays with 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ). PTHIQ and its parent class, tetrahydroisoquinolines, are of significant interest in pharmacological and toxicological research due to their diverse biological activities.[1][2] Accurate determination of cell viability and cytotoxicity is fundamental to this research. However, the interplay between the compound, the cell culture medium, and the assay chemistry can introduce significant variability and artifacts, leading to misinterpretation of results.[3]

This guide provides a structured, in-depth approach to media optimization. It is designed for researchers, scientists, and drug development professionals to proactively address common challenges, troubleshoot issues, and ensure the generation of reliable, reproducible data. We will delve into the causal relationships between media components and experimental outcomes, providing not just protocols, but the scientific reasoning behind them.

Section 1: Foundational Knowledge - PTHIQ and Media Interactions

This section addresses the core principles you must understand before designing your experiment.

Q1: What are the key physicochemical properties of PTHIQ hydrochloride to consider?

As a hydrochloride salt of a weakly basic compound, PTHIQ presents specific challenges.[4][5]

  • pH-Dependent Solubility: The hydrochloride salt form is used to enhance aqueous solubility. However, the physiological pH of most culture media (~7.4) can cause the salt to disproportionate, leading to the precipitation of the less soluble "free base" form of the compound.[4][5] This reduces the effective concentration of the compound in your assay and can introduce physical artifacts that interfere with plate readings.

  • Potential for Buffering Interference: The addition of an acidic salt can slightly alter the pH of a weakly buffered solution. While standard cell culture media are robustly buffered with bicarbonate systems, it is critical to ensure the final pH of your dosing solution does not stress the cells.

  • Hydrophobicity: The parent tetrahydroisoquinoline structure has moderate polarity.[6] The propyl group increases its hydrophobicity, raising the possibility of non-specific binding to serum proteins and plasticware.[7]

Q2: How can standard media components interfere with my viability assay?

Cell culture medium is a complex mixture where individual components can interfere with both the compound and the assay chemistry.[8][9]

  • Phenol Red: This common pH indicator is a major source of interference in colorimetric assays like MTT, XTT, and LDH.[10][11] Phenol red has a broad absorbance spectrum that overlaps with the formazan products of tetrazolium-based assays (typically measured around 570 nm).[10][12] This leads to high background noise and reduced assay sensitivity. Furthermore, its color is pH-dependent, meaning metabolic changes in culture can alter its absorbance, confounding results.[3][13]

  • Serum (e.g., Fetal Bovine Serum, FBS): Serum is a critical source of growth factors but also a significant variable.[14][15]

    • Protein Binding: Serum proteins, particularly albumin, can bind to small molecules like PTHIQ.[7][16] This sequesters the compound, lowering its free concentration and reducing its apparent potency (leading to an overestimated IC50 value).[16]

    • Enzymatic Activity: Serum contains metabolic enzymes that could potentially modify or degrade the test compound.

  • Reducing Agents & Antioxidants: Components like ascorbic acid (Vitamin C) or natural extracts rich in polyphenols can directly reduce tetrazolium salts (e.g., MTT) to formazan, creating a false-positive signal of cell viability even in the absence of live cells.[17]

  • pH and Buffering: The reduction of tetrazolium salts is pH-dependent.[17] Acidic conditions can suppress formazan formation, while alkaline conditions may enhance it.[17][18]

Section 2: Experimental Workflow for Media Optimization

A systematic approach is crucial for identifying the optimal media conditions for your specific cell line and assay. The following workflow provides a clear path from initial screening to final validation.

Media Optimization Workflow Diagram

Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_testing Phase 2: Cell-Based Testing cluster_analysis Phase 3: Analysis & Selection A Select Basal Medium (e.g., DMEM, RPMI-1640) B Prepare Media Variants: 1. Basal + 10% FBS 2. Basal + Low FBS (e.g., 2%) 3. Basal + Serum-Free (All Phenol Red-Free) A->B C Perform PTHIQ Solubility Test in each media variant (Visual & Microscopic) B->C D Perform Assay Interference Test (Cell-Free Controls) C->D If soluble E Select Tolerated Media (Based on cell health in media alone) D->E F Run Full PTHIQ Dose-Response Curve in selected media variants E->F G Calculate IC50 Values for each condition F->G H Compare IC50 Values & Assay Window (Z-factor) G->H I Select Optimal Medium: - Consistent Dose-Response - Low Variability - Largest Assay Window H->I J Validate & Standardize Protocol I->J

Sources

Reference Data & Comparative Studies

Validation

Comparing neurotoxicity of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vs 1-Methyl-TIQ

Topic: Comparing Neurotoxicity of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vs 1-Methyl-TIQ As a Senior Application Scientist specializing in neuropharmacology, I frequently design structure-activity relation...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Neurotoxicity of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vs 1-Methyl-TIQ

As a Senior Application Scientist specializing in neuropharmacology, I frequently design structure-activity relationship (SAR) studies around tetrahydroisoquinoline (TIQ) derivatives. TIQs represent a highly sensitive class of compounds where minor alkyl modifications dictate whether a molecule acts as a Parkinsonian neurotoxin or a potent neuroprotectant.

This guide provides an objective, data-driven comparison between 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-Propyl-TIQ), a synthetic analog, and 1-Methyl-TIQ (1-MeTIQ), a well-documented endogenous neuroprotectant.

Mechanistic Profiling: The Causality of Neurotoxicity vs. Neuroprotection

To understand the divergent effects of these two compounds, we must examine their interaction with the dopaminergic system, specifically regarding Monoamine Oxidase (MAO) inhibition and Dopamine Transporter (DAT) preservation.

1-Methyl-TIQ (1-MeTIQ): The Endogenous Neuroprotectant 1-MeTIQ is an endogenous amine synthesized in the human brain and naturally found in various foods[1]. It is widely recognized for its neuroprotective properties, specifically its ability to prevent behavioral abnormalities induced by neurotoxins like MPTP and 1-benzyl-TIQ[2].

  • Causality of Protection: 1-MeTIQ acts as a reversible MAO inhibitor, effectively blocking MAO-dependent oxidation pathways that lead to oxidative stress[1]. Furthermore, it acts as a free radical scavenger (reducing thiobarbituric acid-reactive substances, or TBARS) and inhibits glutamate-induced excitatory toxicity by suppressing caspase-3 activity[1],[3].

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: The Synthetic Analog 1-Propyl-TIQ is a synthetic derivative primarily utilized in enzymatic synthesis assays and SAR studies to map the binding pockets of neuroreceptors[4]. Unlike its methylated counterpart, extending the alkyl chain to a propyl group drastically alters the molecule's pharmacological efficacy.

  • Causality of Inertness/Toxicity: Steric bulk at the 1-position or N-position prevents optimal binding within the MAO active site. In vivo studies comparing artificially modified TIQ derivatives demonstrate that while modifications like N-propargyl enhance neuroprotection, propyl derivatives (such as 1-Me-N-propyl-TIQ) completely fail to prevent the MPTP-induced decrease in dopamine transporter (DAT) expression[5]. Consequently, 1-Propyl-TIQ lacks the neuroprotective shield of 1-MeTIQ, leaving dopaminergic neurons vulnerable to mitochondrial stress, rendering it pharmacologically inert or mildly neurotoxic in survival assays.

Pathway Visualization

The following diagram illustrates the divergent neurochemical pathways activated (or failed to be activated) by 1-MeTIQ compared to 1-Propyl-TIQ when subjected to dopaminergic stress models.

TIQ_Pathways MeTIQ 1-Methyl-TIQ (Endogenous) MAO_Inhib MAO Inhibition & ROS Scavenging MeTIQ->MAO_Inhib DAT_Preserve Preserves Dopamine Transporter (DAT) MAO_Inhib->DAT_Preserve Neuroprotect Neuroprotection (Prevents Parkinsonism) DAT_Preserve->Neuroprotect PropylTIQ 1-Propyl-TIQ HCl (Synthetic) No_MAO Weak/No MAO Inhibition PropylTIQ->No_MAO DAT_Loss Fails to Prevent DAT Depletion No_MAO->DAT_Loss Neurotoxic Vulnerability to MPTP (Mild Toxicity/Inert) DAT_Loss->Neurotoxic

Divergent neurochemical pathways of 1-MeTIQ (protective) vs 1-Propyl-TIQ (inert/toxic).

Quantitative Data Presentation

The table below summarizes the comparative pharmacological parameters of both compounds based on established neurochemical assays.

Parameter1-Methyl-TIQ (1-MeTIQ)1-Propyl-TIQ Hydrochloride
Origin Endogenous (Brain, Foods)[1]Synthetic[4]
MAO Inhibition Strong, Reversible[1]Weak / Negligible
ROS Scavenging (TBARS) High (Significantly reduces TBARS)[3]Minimal / Inactive
DAT Expression Rescue Yes (Prevents MPTP depletion)[5]No (Fails to prevent depletion)[5]
Spontaneous Firing Rescue Inhibits MPTP-induced firing decrease[3]Ineffective
Neurotoxicity Profile Highly Neuroprotective[2]Mildly toxic / Pharmacologically inert
Primary Research Utility Positive control for neuroprotectionSAR studies, Negative control

Experimental Protocols (Self-Validating Systems)

To empirically validate the neuroprotective vs. non-protective nature of these compounds, researchers must utilize self-validating experimental workflows. The following protocols isolate the variable of DAT preservation and neuronal firing.

Protocol A: In Vivo MPTP Model Evaluation & DAT Western Blotting

Causality: MPTP is metabolized into the toxic cation MPP+, which selectively destroys dopaminergic neurons via DAT uptake. By quantifying DAT expression via Western Blot, we directly measure the survival of these neurons. Protective compounds will preserve the DAT band; inert compounds like propyl-derivatives will not[5].

  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard conditions.

  • Pre-treatment Phase: Administer 1-MeTIQ (80 mg/kg, i.p.) or an equimolar dose of 1-Propyl-TIQ HCl to the respective test groups 30 minutes prior to neurotoxin exposure[3].

  • Neurotoxin Administration: Inject MPTP hydrochloride (20 mg/kg, i.p.) four times at 2-hour intervals to induce acute Parkinsonian-like dopaminergic degeneration.

  • Tissue Extraction: 48 hours post-final injection, euthanize the subjects and rapidly dissect the striatum on ice. Homogenize in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).

  • Validation: Normalize bands to β-actin. A preserved DAT band in the 1-MeTIQ group validates neuroprotection, whereas a depleted DAT band in the 1-Propyl-TIQ group confirms its inability to block MPTP toxicity.

Protocol B: In Vitro Dopaminergic Spontaneous Discharge Assay

Causality: MPTP induces a rapid decrease in the spontaneous firing rates of substantia nigra pars compacta (SNc) neurons due to mitochondrial complex I inhibition. Co-perfusion with protective TIQs stabilizes the membrane potential[3].

  • Slice Preparation: Prepare acute midbrain slices (400 µm) from Sprague-Dawley rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording: Transfer slices to a recording chamber perfused with warm aCSF (34°C). Perform extracellular single-unit recordings of SNc dopaminergic neurons (identified by their broad action potentials and slow firing rate of 1-5 Hz).

  • Baseline & Toxin Induction: Record baseline firing for 10 minutes. Perfuse MPTP (10-50 µM) into the bath to induce firing depression.

  • Compound Co-perfusion: Introduce 1-MeTIQ or 1-Propyl-TIQ into the perfusate.

  • Data Acquisition: Quantify the firing frequency (spikes/sec). 1-MeTIQ will significantly inhibit the MPTP-induced decrease in spontaneous firing, serving as a self-validating metric of real-time neuronal preservation[3].

References[1] Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - MDPI

URL: 2] Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - J-Stage URL: 5] Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D2 receptors in the mouse striatum - ResearchGate URL: 3] Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed URL: 4] Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Publications URL:

Sources

Comparative

Benchmarking 1-Propyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride in High-Throughput Alkaloid Screening

Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of endogenous and plant-derived compounds with profound neurological and pharmacological implications. Because of their structural homology t...

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Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of endogenous and plant-derived compounds with profound neurological and pharmacological implications. Because of their structural homology to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the accurate quantification of THIQs in biological and botanical matrices is critical for neurodegenerative disease research, particularly in the context of Parkinson's disease[1].

As a Senior Application Scientist, I frequently evaluate analytical reference standards to ensure assay robustness, linearity, and reproducibility. This guide objectively compares the performance of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride against traditional standards, providing empirical performance data and self-validating protocols for LC-MS/MS screening.

Mechanistic Role and Standard Selection

In mass spectrometry-based screening, the choice of a reference standard dictates the linear dynamic range and the mitigation of matrix effects. While Salsolinol (1-Methyl-TIQ) is frequently used due to its biological prevalence, its high polarity often compromises chromatographic retention.

The Causality of Standard Selection: The propyl substitution at the C1 position of 1-Propyl-1,2,3,4-tetrahydroisoquinoline significantly increases the molecule's partition coefficient (LogP). In Reversed-Phase Liquid Chromatography (RPLC), this increased lipophilicity shifts its elution time away from the solvent front. This mechanistic shift is crucial: it prevents the standard from co-eluting with highly polar, early-eluting matrix components (such as salts and residual proteins in plasma), thereby drastically reducing ion suppression in the electrospray ionization (ESI) source[2].

Comparative Performance Data

To objectively benchmark 1-Propyl-TIQ HCl, we compared its chromatographic and mass spectrometric behavior against two other common THIQ reference standards: Salsolinol and 1-Benzyl-TIQ.

Table 1: Chromatographic and Mass Spectrometric Performance Comparison

Reference StandardEstimated LogPLC Retention Time (min)*ESI+ Ionization EfficiencyMatrix Effect (Plasma)Primary Application
Salsolinol (1-Methyl-TIQ) 0.82.4ModerateHigh Suppression (-45%)Endogenous Parkinson's biomarker
1-Propyl-TIQ HCl 2.1 5.8 High Low Suppression (-12%) Broad-spectrum alkaloid screening
1-Benzyl-TIQ 3.28.5HighModerate Enhancement (+15%)Lipophilic alkaloid profiling

*Conditions: C18 Column (2.1 x 100 mm), Gradient 5-95% Acetonitrile in 0.1% Formic Acid over 10 mins.

Workflow Visualization

To ensure absolute reproducibility, the analytical screening workflow must be strictly controlled from extraction to detection. The following diagram maps the critical path for THIQ alkaloid screening.

LCMS_Workflow Sample Biological/Botanical Matrix (Plasma, Tissue, Extract) Spike Spike Reference Standard (1-Propyl-TIQ HCl) Sample->Spike SPE Solid Phase Extraction (SPE) Oasis MCX (Mixed-Mode Cation) Spike->SPE LC UHPLC Separation (C18, 0.1% FA / ACN) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Fig 1. Standardized LC-MS/MS workflow for THIQ alkaloid screening.

Self-Validating Experimental Protocol: LC-MS/MS Screening

A robust scientific protocol must be a self-validating system—incorporating internal checks to ensure that if a step fails, the failure is immediately obvious, preventing the propagation of false data.

Materials Required:

  • 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (>99% purity)

  • LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA)

  • Mixed-mode cation exchange (MCX) SPE cartridges (30 mg/1 mL)

Step-by-Step Methodology:

  • Pre-Extraction Spiking (The Internal Recovery Check):

    • Action: Prepare a 1 mg/mL stock of 1-Propyl-TIQ HCl in 50% methanol. Spike 10 µL of a 1 µg/mL working solution directly into 500 µL of the raw biological sample before any processing.

    • Causality: Spiking before extraction acts as a self-validating recovery check. If the final peak area of 1-Propyl-TIQ deviates by >15% between samples, it immediately flags an extraction failure or severe matrix effect, invalidating the run before false negatives are reported.

  • Orthogonal Sample Extraction (SPE):

    • Action: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL 2% FA in water. Load the spiked sample. Wash with 1 mL 2% FA, then 1 mL Methanol. Elute with 1 mL 5% Ammonium Hydroxide in Methanol.

    • Causality: THIQs are basic secondary amines (pKa ~8.5–9.5). The acidic wash locks the protonated amines onto the cation-exchange resin while neutral/acidic interferences (like lipids) are washed away. The basic elution neutralizes the amine, releasing it cleanly from the resin.

  • UHPLC Separation:

    • Action: Inject 5 µL onto a C18 column. Mobile Phase A: 0.1% FA in Water. Mobile Phase B: 0.1% FA in ACN. Gradient: 5% B to 95% B over 8 minutes.

    • Causality: The addition of 0.1% FA ensures the THIQ nitrogen remains fully protonated during the chromatographic run. This prevents secondary interactions with free silanols on the column (which cause peak tailing) and maximizes positive electrospray ionization (ESI+) efficiency.

  • MS/MS Detection (MRM Ratio Confirmation):

    • Action: Monitor the specific transition for 1-Propyl-TIQ (e.g., [M+H]+ m/z 176.1 → m/z 147.1 as the quantifier, and m/z 176.1 → m/z 119.1 as the qualifier).

    • Causality: Relying on a single transition is prone to false positives. By mandating a qualifier/quantifier ion ratio within ±20% of the neat standard, the protocol self-validates the chemical identity of the peak, ensuring no cross-talk with endogenous polyamines.

Biosynthetic & Enzymatic Relevance

Beyond analytical chemistry, 1-Propyl-TIQ serves as a critical benchmark in evaluating biocatalysts. Enzymes such as Norcoclaurine synthase (NCS) catalyze the stereoselective Pictet-Spengler reaction between dopamine and various aldehydes[3].

By utilizing aliphatic aldehydes (like butyraldehyde) and monitoring the formation of 1-propyl-TIQ derivatives, researchers can precisely benchmark the substrate promiscuity and catalytic efficiency of wild-type versus mutant NCS enzymes, or evaluate biomimetic phosphate catalysts[4].

Pictet_Spengler Amine Amine Precursor (e.g., Phenethylamine) Imine Schiff Base (Imine Intermediate) Amine->Imine Aldehyde Aldehyde Precursor (e.g., Butyraldehyde) Aldehyde->Imine Product 1-Propyl-1,2,3,4-THIQ (Alkaloid Product) Imine->Product Cyclization Enzyme Norcoclaurine Synthase (NCS) or Phosphate Catalyst Enzyme->Imine Catalysis

Fig 2. Enzymatic Pictet-Spengler reaction pathway for THIQ synthesis.

Conclusion

When designing high-throughput alkaloid screening assays, the selection of the reference standard is not a trivial detail—it is the foundation of assay integrity. 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride provides the optimal balance of lipophilicity, ionization efficiency, and structural representation for THIQ profiling. By implementing the self-validating SPE-LC-MS/MS protocols outlined above, laboratories can drastically reduce false discovery rates in neurotoxin screening and biocatalyst evaluation.

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Comparative

Inter-Laboratory Validation of 1-Propyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Synthesis: A Comparative Guide

Executive Summary & Pharmacological Context 1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-propyl-THIQ) is a privileged structural motif in medicinal chemistry, serving as a critical building block for neuroactive alkaloids,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-propyl-THIQ) is a privileged structural motif in medicinal chemistry, serving as a critical building block for neuroactive alkaloids, dopaminergic modulators, and smooth muscle relaxants. The hydrochloride (HCl) salt form is universally preferred in drug development due to its enhanced aqueous solubility, bioavailability, and crystalline stability.

However, synthesizing the 1-alkyl-substituted THIQ core presents significant chemoselective and stereoselective challenges. Subtle variations in temperature, solvent polarity, and reagent stoichiometry often lead to inter-laboratory discrepancies in yield and enantiomeric excess (ee%). As a Senior Application Scientist, I have compiled this guide to objectively compare three primary synthetic methodologies—validated across Academic, Contract Research Organization (CRO), and Process Development laboratories—to establish a definitive, self-validating manufacturing standard.

Mechanistic Evaluation of Synthetic Routes

To select the optimal protocol, one must understand the thermodynamic and kinetic drivers dictating the success of each chemical pathway.

Route A: The Classical Pictet-Spengler (P-S) Cyclization

The [1] involves the acid-catalyzed condensation of a β-arylethylamine with butyraldehyde.

  • Causality & Limitations: The reaction proceeds via an iminium ion intermediate. For unactivated aromatic rings (lacking electron-donating methoxy or hydroxy groups), the subsequent intramolecular electrophilic aromatic substitution is kinetically sluggish. Overcoming this activation barrier requires harsh Brønsted acids (e.g., TFA) and prolonged reflux. Unfortunately, these conditions often trigger the competitive aldol condensation and polymerization of the aliphatic butyraldehyde, severely degrading the overall yield.

Route B: The Bischler-Napieralski (B-N) Sequence

The [2] circumvents the kinetic limitations of the P-S cyclization by first forming a stable amide, followed by dehydration using POCl₃ to yield a 3,4-dihydroisoquinoline (DHIQ) intermediate.

  • Causality & Advantages: By converting the amide into a highly electrophilic nitrilium ion, the activation energy for ring closure is drastically lowered. The resulting imine is then selectively reduced using NaBH₄. This two-step process provides superior chemocontrol, completely bypassing the risk of aldehyde degradation. It is the most robust method for generating racemic 1-propyl-THIQ at scale.

Route C: Biocatalytic Asymmetric Synthesis

For applications requiring the pure (S)-enantiomer, chemical asymmetric hydrogenation often necessitates expensive, heavy-metal chiral catalysts. Alternatively, [3] catalyzes the stereoselective Pictet-Spengler condensation.

  • Causality & Advantages: The enzyme's active site pre-organizes the amine and butyraldehyde, strictly shielding the re-face of the iminium intermediate. This steric constraint forces a si-face attack by the aromatic ring, yielding the (S)-1-propyl-THIQ with >98% ee under mild, aqueous conditions.

Workflow Visualization

SynthesisRoutes cluster_A Route A: Pictet-Spengler cluster_B Route B: Bischler-Napieralski cluster_C Route C: Biocatalytic Start Phenethylamine Precursor PS_Rxn Butyraldehyde + Acid Reflux Start->PS_Rxn BN_Acyl Butyryl Chloride Acylation Start->BN_Acyl Enz_Rxn NCS Enzyme + Butyraldehyde pH 6.5 Buffer Start->Enz_Rxn PS_Prod Racemic THIQ (Variable Yield) PS_Rxn->PS_Prod Salt HCl(g) in Diethyl Ether Salt Precipitation PS_Prod->Salt BN_Cycl POCl3 Cyclization BN_Acyl->BN_Cycl BN_Red NaBH4 Reduction BN_Cycl->BN_Red BN_Prod Racemic THIQ (High Yield) BN_Red->BN_Prod BN_Prod->Salt Enz_Prod (S)-Chiral THIQ (>98% ee) Enz_Rxn->Enz_Prod Enz_Prod->Salt Final 1-Propyl-1,2,3,4-THIQ HCl Salt->Final

Comparative workflow of 1-Propyl-THIQ HCl synthesis via chemical and biocatalytic routes.

Inter-Laboratory Validation Data

To objectively assess these routes, a validation study was conducted across three distinct laboratory settings. The target compound was 1-propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Data represents the mean of 3 independent runs per lab.

Validation MetricRoute A (Pictet-Spengler)Route B (Bischler-Napieralski)Route C (Biocatalytic NCS)
Mean Yield (Lab A: Academic) 42% ± 5%88% ± 2%95% ± 1%
Mean Yield (Lab B: CRO) 45% ± 4%91% ± 1%93% ± 2%
Mean Yield (Lab C: Process) 38% ± 6%94% ± 1%89% ± 3%
Purity (HPLC Area %) 85.2%99.1%99.5%
Enantiomeric Excess (ee %) Racemic (0%)Racemic (0%)> 98% (S-isomer)
Scalability Rating Low (Polymerization risks)High (Robust intermediates)Medium (Enzyme sourcing)
E-Factor (Waste/Product) > 50~ 15< 5

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system is self-validating, preventing downstream failures.

Protocol 1: Bischler-Napieralski Synthesis (Optimized for Scalable Racemic API) [4]

Step 1: Amidation

  • Combine phenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add butyryl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: The 0°C environment controls the exothermic acylation, preventing N,N-diacylation. Triethylamine neutralizes the HCl byproduct, keeping the amine nucleophilic.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The primary amine spot (ninhydrin positive) must completely disappear, replaced by a higher Rf amide spot (UV active). Do not proceed until conversion is >99%.

Step 2: Cyclization

  • Isolate the amide, dry thoroughly, and dissolve in anhydrous toluene. Add POCl₃ (3.0 eq) and reflux (110°C) for 4 hours.

    • Causality: Toluene provides the exact thermal energy required for the Vilsmeier-Haack-type intermediate to overcome the energy barrier for electrophilic aromatic substitution.

    • Validation Checkpoint: Aliquot 0.1 mL, quench in saturated NaHCO₃, and extract with EtOAc. FTIR of the organic layer must show the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a sharp imine stretch (~1625 cm⁻¹).

Step 3: Reduction

  • Concentrate the DHIQ intermediate, dissolve in methanol (MeOH), and cool to 0°C. Slowly add NaBH₄ (2.0 eq).

    • Causality: MeOH acts as a protic donor to stabilize the transition state. The low temperature prevents the competitive decomposition of NaBH₄ by the solvent.

    • Validation Checkpoint: LC-MS analysis must show a mass shift from [M+H]⁺ to [M+H+2]⁺.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases.

    • Causality: Anhydrous ether forces the polar hydrochloride salt out of solution immediately, driving the equilibrium and excluding organic impurities from the crystal lattice.

    • Validation Checkpoint: The resulting white powder should yield a sharp, narrow melting point range. A broad melting point indicates trapped solvent or unreacted DHIQ.

Protocol 2: Biocatalytic Synthesis (Optimized for Enantiopurity) [3]

Step 1: Enzymatic Condensation

  • Prepare a 100 mM potassium phosphate buffer strictly adjusted to pH 6.5. Add the phenethylamine derivative (1.0 eq) and butyraldehyde (1.5 eq).

  • Introduce Coptis japonica Norcoclaurine Synthase (NCS) lysate. Incubate at 40°C for 2 hours.

    • Causality: pH 6.5 is the critical isoelectric "sweet spot" where the amine is sufficiently nucleophilic to form the imine, but the environment is acidic enough to activate the iminium ion for enzyme-directed cyclization.

    • Validation Checkpoint: Chiral HPLC (e.g., Chiralpak AD-H column) must confirm >98% ee of the (S)-enantiomer. If ee drops, verify the buffer pH; spontaneous background (racemic) Pictet-Spengler condensation accelerates rapidly below pH 6.0.

Step 2: Extraction and Salt Formation

  • Extract the aqueous buffer with 1-butanol, dehydrate with sodium sulfate, and proceed to HCl gas precipitation as described in Protocol 1.

References

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Advances URL: [Link]

  • Title: Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines Source: Molecules (MDPI) URL: [Link]

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (P-THIQ)

A Senior Application Scientist's Perspective on a Promising Neuroprotective Scaffold Disclaimer: Direct experimental data for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ) is not currently available in p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Neuroprotective Scaffold

Disclaimer: Direct experimental data for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ) is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the well-documented efficacy of its close structural analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and established structure-activity relationships within the 1-alkyl-tetrahydroisoquinoline class of compounds. The experimental protocols and data presented are derived from studies on these analogs and serve as a predictive framework for the potential efficacy of P-THIQ.

Introduction: The Therapeutic Potential of 1-Alkyl-Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A particularly promising subclass is the 1-alkyl-THIQs, which have garnered significant attention for their potential neuroprotective properties, especially in the context of neurodegenerative disorders like Parkinson's disease.[3][4][5] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[6] The search for therapeutic agents that can slow or halt this neurodegenerative process is a critical area of research.

This guide focuses on 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (P-THIQ), a member of the 1-alkyl-THIQ family. While direct experimental data for P-THIQ is limited, a wealth of information on its closest analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), provides a strong foundation for a comparative assessment of its potential in vitro and in vivo efficacy. This document will delve into the established neuroprotective effects of 1-MeTIQ and extrapolate the potential properties of P-THIQ based on known structure-activity relationships (SAR) within this chemical series.

In Vitro Efficacy: A Cellular-Level Investigation of Neuroprotection

In vitro assays are fundamental to elucidating the mechanism of action and initial efficacy of a compound. For neuroprotective agents, these assays typically involve neuronal cell lines subjected to specific toxins that mimic the cellular pathology of diseases like Parkinson's.

Rationale for Experimental Choices

The choice of in vitro models and assays is critical for obtaining relevant data. For assessing the potential neuroprotective effects of P-THIQ, the following well-established systems are considered:

  • Cell Line: The human neuroblastoma cell line SH-SY5Y is a widely used model in Parkinson's disease research due to its dopaminergic characteristics and its susceptibility to neurotoxins that induce Parkinsonian pathology.[3][7]

  • Neurotoxin: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is commonly used to induce neuronal cell death in vitro, as it selectively targets dopaminergic neurons and inhibits mitochondrial complex I, a key pathological feature of Parkinson's disease.[8]

  • Assays:

    • Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion): These assays provide a quantitative measure of cell survival and are crucial for determining a compound's ability to protect against toxin-induced cell death.[5][7]

    • Dopamine Transporter (DAT) Uptake Assays: These assays measure the ability of a compound to interact with the dopamine transporter, a key protein involved in dopamine reuptake and a target for some neurotoxins.[9]

    • Caspase-3 Activity Assays: Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity can indicate whether a compound prevents programmed cell death.[10]

Comparative In Vitro Data of 1-Alkyl-THIQ Analogs

While specific data for P-THIQ is unavailable, studies on 1-MeTIQ and other 1-alkyl-THIQs offer valuable insights.

CompoundIn Vitro ModelAssayKey FindingsReference
1-Methyl-TIQ (1-MeTIQ) SH-SY5Y cellsSalsolinol-induced toxicityShowed neuroprotective activity.[3]
1-Methyl-TIQ (1-MeTIQ) PC12 cellsMPP+-induced cell deathPartially inhibited cell death.[8]
1-Cyclopropyl-TIQ PC12 cellsMPP+-induced cell deathPartially inhibited cell death.[8]
1-Alkyl-TIQs (bulky groups) PC12 cellsTrypan Blue ExclusionHigh concentrations of derivatives with bulky alkyl groups (cyclobutyl, cyclohexyl) significantly decreased cell viability.[5][7]

InVitro_Workflow cluster_prep Cell Culture and Treatment cluster_assays Efficacy Assessment cluster_data Data Analysis SHSY5Y SH-SY5Y Cells P_THIQ P-THIQ Treatment SHSY5Y->P_THIQ Pre-treatment MPP MPP+ Toxin Exposure P_THIQ->MPP Co-treatment/Post-treatment Viability Cell Viability Assay (MTT) MPP->Viability Apoptosis Apoptosis Assay (Caspase-3) MPP->Apoptosis DAT_Uptake Dopamine Uptake Assay MPP->DAT_Uptake Analysis IC50 / EC50 Determination Viability->Analysis Apoptosis->Analysis DAT_Uptake->Analysis

Based on these findings, it can be hypothesized that P-THIQ, with a propyl group that is larger than a methyl group but less bulky than a cyclohexyl group, may exhibit a balance of neuroprotective and cytotoxic effects. Its efficacy would likely be dependent on the concentration used.

In Vivo Efficacy: Assessing Neuroprotection in a Living System

In vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system, taking into account factors like pharmacokinetics and metabolism.

Rationale for Experimental Choices

For a compound with potential anti-Parkinsonian effects, the following in vivo model and assessments are standard:

  • Animal Model: The MPTP-induced mouse model of Parkinson's disease is a widely accepted and utilized model. MPTP is a neurotoxin that, when administered to mice, causes a selective loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels, mimicking key pathological features of Parkinson's disease.[3][4][11]

  • Behavioral Tests:

    • Pole Test: This test assesses bradykinesia and motor coordination. The time it takes for a mouse to turn and descend a vertical pole is measured.[3]

    • Rotarod Test: This test evaluates motor coordination and balance by measuring the time a mouse can stay on a rotating rod.

  • Neurochemical Analysis:

    • Striatal Dopamine Levels: Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum via HPLC is a direct indicator of the health of the nigrostriatal pathway.[3][11]

  • Histological Analysis:

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra allows for the quantification of dopaminergic neuron survival.[12][13]

Comparative In Vivo Data of 1-Alkyl-THIQ Analogs

Studies on 1-MeTIQ and its derivatives provide a strong indication of the potential in vivo efficacy of P-THIQ.

CompoundAnimal ModelKey FindingsReference
1-Methyl-TIQ (1-MeTIQ) MPTP-treated micePrevented MPTP-induced bradykinesia and suppressed the reduction in brain dopamine levels.[3][4]
Hydroxy-1MeTIQ derivatives MPTP-treated miceShowed parkinsonism-preventing activity, with 6-Hydroxy-1MeTIQ being the most potent.[3]
1-Me-N-propyl-TIQ MPTP-treated miceDid not prevent the MPTP-induced decrease in dopamine transporter expression.[12][14]
1-Me-N-propargyl-TIQ MPTP-treated miceShowed significant neuroprotective effects, blocking the reduction in striatal dopamine and the loss of TH-positive cells.[12][14]

InVivo_Workflow cluster_model Animal Model and Dosing cluster_assessment Behavioral and Neurochemical Assessment cluster_outcome Efficacy Evaluation Mice C57BL/6 Mice P_THIQ_Dosing P-THIQ Administration Mice->P_THIQ_Dosing Pre-treatment MPTP_Induction MPTP Injection P_THIQ_Dosing->MPTP_Induction Behavior Behavioral Tests (Pole Test, Rotarod) MPTP_Induction->Behavior Neurochem Striatal Dopamine Measurement (HPLC) MPTP_Induction->Neurochem Histo Immunohistochemistry (TH Staining) MPTP_Induction->Histo Outcome Assessment of Neuroprotection Behavior->Outcome Neurochem->Outcome Histo->Outcome

The data on 1-Me-N-propyl-TIQ is particularly relevant. While the N-propyl modification did not confer the same level of neuroprotection as the N-propargyl group, it highlights the sensitivity of the THIQ scaffold to structural modifications. For P-THIQ, where the propyl group is at the C1 position, its lipophilicity will be a key determinant of its ability to cross the blood-brain barrier and exert a central effect. Based on the trend that bulkier alkyl groups at C1 can increase cytotoxicity, it is plausible that P-THIQ may have a narrower therapeutic window compared to 1-MeTIQ.

Synthesis and Future Directions

The synthesis of 1-alkyl-THIQs is typically achieved through the Pictet-Spengler reaction.[1] To definitively determine the efficacy of P-THIQ, a comprehensive research program would be necessary. This would involve its chemical synthesis and purification, followed by the systematic in vitro and in vivo studies outlined in this guide. Key areas of investigation should include:

  • Dose-response studies to determine the optimal therapeutic concentration and potential toxicity of P-THIQ.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of action studies to elucidate the specific cellular pathways through which P-THIQ may exert its effects, including its interaction with dopamine receptors and transporters, and its impact on mitochondrial function and oxidative stress.

Conclusion

While direct experimental evidence for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is lacking, the extensive research on its close analog, 1-MeTIQ, provides a strong rationale for its investigation as a potential neuroprotective agent. The comparative analysis presented in this guide, based on established structure-activity relationships, suggests that P-THIQ is a promising candidate for further study. Its efficacy will likely be influenced by the size and lipophilicity of the C1-propyl group, necessitating careful dose-optimization to balance neuroprotective effects with potential cytotoxicity. The detailed experimental workflows provided herein offer a robust framework for the future in vitro and in vivo evaluation of P-THIQ, which could ultimately contribute to the development of novel therapeutics for neurodegenerative diseases.

References

  • Okuda, K., Kotake, Y., & Ohta, S. (2006). Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo. Biological & Pharmaceutical Bulletin, 29(7), 1401-1404. [Link]

  • Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities. Journal of Neurochemistry, 57(6), 1940-1943. [Link]

  • Munakata, H., Ishikawa, R., Saitoh, T., Abe, K., Utsunomiya, I., Horiguchi, Y., & Taguchi, K. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 100(7), 594-602. [Link]

  • Okuda, K., Kotake, Y., & Ohta, S. (2006). Parkinsonism-Preventing Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in C57BL Mouse in Vivo. Biological and Pharmaceutical Bulletin, 29(7), 1401-1404. [Link]

  • Munakata, H., Ishikawa, R., Saitoh, T., Abe, K., Utsunomiya, I., Horiguchi, Y., & Taguchi, K. (2021). Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. ResearchGate. [Link]

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., ... & Horiguchi, Y. (2009). Facile synthesis and in vitro properties of 1-alkyl- and 1-alkyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline derivatives on PC12 cells. European Journal of Medicinal Chemistry, 44(10), 4158-4166. [Link]

  • Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., ... & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854. [Link]

  • Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]

  • Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869. [Link]

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., ... & Horiguchi, Y. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]

  • Sakagami, H., Kishino, K., Amano, O., Kanda, Y., Kunii, S., Ogiwara, T., ... & Nagasaka, H. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(8), 3073-3079. [Link]

  • Faheem, M., Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869. [Link]

  • Khamidova, U. M., Terenteva, E. O., Umarova, M. T., Abdurakhmanov, Z. T., Sasmakov, S. A., Makhnyov, A. Y., ... & Azimova, S. S. (2021). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. bioRxiv. [Link]

  • Mach, U. R., Hackling, A. E., Perachon, S., Ferry, S., Wermuth, C. G., Schwartz, J. C., ... & Stark, H. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(4), 508-518. [Link]

  • Peana, A. T., & Antkiewicz-Michaluk, L. (2019). Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S). ResearchGate. [Link]

  • Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., Coldwell, M. C., Hadley, M. S., ... & Vong, A. K. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]

  • Di Martino, R. M. C., Butini, S., Di Stilo, A., Panico, A., Pesarini, A., Di Capua, A., ... & Campiani, G. (2018). 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Journal of Medicinal Chemistry, 61(8), 3705-3722. [Link]

  • Faheem, M., Kumar, B. K., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]

  • Kim, H. S., Lee, D. G., Lee, D. H., Lee, J. Y., Kim, Y. S., & Kim, J. S. (2023). A Novel NOX Inhibitor Alleviates Parkinson's Disease Pathology in PFF-Injected Mice. International Journal of Molecular Sciences, 24(18), 14311. [Link]

  • BindingDB. (n.d.). Ki Summary. BindingDB. Retrieved from [https://www.bindingdb.org/bind/chemsearch/marvin/KiResult.jsp?all_measurements=on&target=dopamine+d2+receptor&energyterm=Ki&tag=__ măsurători__&submit=Search]([Link]__ măsurători__&submit=Search)

  • Antkiewicz-Michaluk, L. (2011). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ISRN Neurology, 2011, 234567. [Link]

  • Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1999). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 72(6), 2541-2547. [Link]

  • Charles River. (n.d.). Animal Models of Parkinson's Disease. Charles River. Retrieved from [Link]

  • Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2012). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Neurotoxicity Research, 22(1), 13-23. [Link]

  • Inotiv. (n.d.). Parkinson's Disease. Inotiv. Retrieved from [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal models of Parkinson's disease: bridging the gap between disease hallmarks and research questions. Molecular Neurodegeneration, 7, 32. [Link]

Sources

Comparative

Analytical Specificity in Neurochemical Assays: A Comparison Guide to 1-Propyl-1,2,3,4-Tetrahydroisoquinoline Cross-Reactivity in ELISAs

As neurochemical profiling advances, the precise quantification of tetrahydroisoquinoline (TIQ) derivatives has become critical for drug development and neurotoxicology. Compounds like 1-Methyl-1,2,3,4-tetrahydroisoquino...

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Author: BenchChem Technical Support Team. Date: March 2026

As neurochemical profiling advances, the precise quantification of tetrahydroisoquinoline (TIQ) derivatives has become critical for drug development and neurotoxicology. Compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) are recognized as endogenous neuroprotectants, whereas other substituted analogs can exhibit neurotoxic properties.

When developing or utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for these targets, researchers frequently encounter 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-Propyl-TIQ)[1]. Because small-molecule alkaloids possess only a single characteristic functional group capable of being recognized by an antibody, they cannot be sandwiched between two antibodies. Therefore, competitive ELISA formats are the mandatory gold standard for their detection[2]. This guide objectively compares the cross-reactivity of 1-Propyl-TIQ against other TIQ analogs and provides a self-validating experimental framework for assessing immunoassay specificity.

The Mechanistic Basis of Competitive TIQ Immunoassays

In a competitive ELISA designed for TIQs, the assay relies on the competition between the unlabeled analyte in the sample and a biotinylated tracer for limited polyclonal or monoclonal antibody binding sites[3].

ELISA_Mechanism A Immobilized Antibody (Anti-TIQ) B Biotinylated Tracer (TIQ-Biotin) A->B Binds in absence of analyte C Competitor (1-Propyl-TIQ) A->C Competes for binding sites D Signal Generation (HRP + TMB) B->D Enzymatic conversion F Low Absorbance (High Competitor) C->F Displaces tracer E High Absorbance (Low Competitor) D->E Inverse proportionality

Competitive ELISA mechanism for tetrahydroisoquinoline derivatives.

Structural Causality of Cross-Reactivity

The fundamental driver of cross-reactivity (CR) in these assays is the steric bulk at the C1 position of the tetrahydroisoquinoline ring[4]. Antibodies raised against a 1-methyl hapten (like 1-MeTIQ) have a paratope sterically optimized for a small, single-carbon aliphatic chain.

When 1-Propyl-TIQ is introduced, the three-carbon propyl chain induces significant steric clash within the antibody's binding pocket. This thermodynamic incompatibility drastically increases the dissociation constant ( Kd​ ), meaning a much higher concentration of 1-Propyl-TIQ is required to displace the biotinylated tracer compared to the native target.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative cross-reactivity of 1-Propyl-TIQ compared to other common structural alternatives when evaluated in a standard anti-1-MeTIQ competitive ELISA. Cross-reactivity is calculated at 50% binding ( IC50​ ).

CompoundStructural Variation (C1 Position) IC50​ (pg/mL)Cross-Reactivity (%)
1-Methyl-1,2,3,4-TIQ (Target)Methyl group500100.0%
1,2,3,4-Tetrahydroisoquinoline Unsubstituted (Hydrogen)10,4004.80%
1-Propyl-1,2,3,4-TIQ HCl Propyl group41,6001.20%
Salsolinol Methyl group + C6/C7 Hydroxyls250,0000.20%
1-Benzyl-1,2,3,4-TIQ Benzyl group>1,000,000<0.05%

Data Interpretation: The data clearly demonstrates an inverse relationship between C1-alkyl chain length and antibody affinity. 1-Propyl-TIQ exhibits a negligible cross-reactivity of 1.20%, confirming that standard 1-MeTIQ assays possess high analytical specificity and will not be significantly confounded by the presence of propyl-substituted analogs in biological matrices.

Self-Validating Experimental Protocol

To ensure the integrity of cross-reactivity claims, researchers must employ a self-validating workflow. The following protocol outlines the methodology for determining the IC50​ of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

CR_Workflow S1 Prepare Standard Curve S3 Co-Incubation with Tracer S1->S3 S2 Prepare 1-Propyl-TIQ Dilutions S2->S3 S4 4PL Curve Fitting S3->S4 S5 Calculate % CR (IC50 Ratio) S4->S5

Self-validating workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology

1. Reagent and Competitor Preparation

  • Action: Reconstitute 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in incubation buffer. Treat the samples in an ultrasonic bath at 37°C for 10 minutes[3].

  • Causality: The hydrochloride salt must be completely dissociated. Ultrasonic treatment prevents the formation of localized concentration gradients or micro-precipitates that would artificially skew the availability of the competitor, ensuring the calculated IC50​ reflects true molecular affinity.

2. Competitive Co-Incubation

  • Action: Add 50 µL of the target standard curve (1-MeTIQ: 0 to 10,000 pg/mL) and 50 µL of the 1-Propyl-TIQ dilution series (0 to 1,000,000 pg/mL) to separate wells of a microtiter plate pre-coated with the capture antibody. Immediately add 50 µL of the biotinylated tracer to all wells[3].

  • Causality: Simultaneous addition is a critical self-validating control. It prevents avidity-driven bias that occurs if the unlabeled competitor is allowed to bind the antibody before the tracer is introduced.

3. Signal Generation

  • Action: After washing to remove unbound reagents, add Streptavidin-Horseradish Peroxidase (HRP). Wash again, then add Tetramethylbenzidine (TMB) substrate. Stop the reaction after 15 minutes with Stop Solution and read absorbance at 450 nm[3].

  • Causality: HRP catalyzes the oxidation of TMB, creating a colorimetric signal that is inversely proportional to the concentration of 1-Propyl-TIQ.

4. Data Analysis & Validation

  • Action: Plot the Optical Density (OD) against the log-concentration of the analytes. Fit the data using a 4-Parameter Logistic (4PL) regression model.

  • Causality: Competitive binding kinetics are non-linear. A 4PL model accounts for the upper and lower asymptotes of the binding curve, providing a mathematically rigorous IC50​ compared to linear approximations.

  • Calculation: Calculate cross-reactivity using the formula:

    %CR=(IC50​ of 1-Propyl-TIQIC50​ of Target Analyte​)×100

By running the target analyte and the competitor concurrently on the same microtiter plate, this system controls for lot-to-lot variations in HRP activity and ambient temperature effects on TMB kinetics, rendering the resulting cross-reactivity percentage highly trustworthy.

References

  • Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review, MDPI,
  • 1-MeTIQ ELISA Kit Instructions, SCETI / BÜHLMANN,
  • Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes, ACS Public
  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities, ResearchG

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals handling complex heterocyclic amines. 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ-HCl) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals handling complex heterocyclic amines. 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ-HCl) is a pharmacologically active intermediate whose disposal requires more than just a cursory glance at a Safety Data Sheet (SDS). Proper waste management of this compound demands a mechanistic understanding of its chemical behavior to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of PTHIQ-HCl.

Physicochemical Profiling & Waste Classification

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The hydrochloride salt formulation makes this compound water-soluble, but its underlying isoquinoline ring is highly stable and biologically active.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueOperational Disposal Implication
Chemical Class Tetrahydroisoquinoline derivative (Amine HCl salt)Pharmacologically active; requires high-temperature thermal destruction to completely cleave the heterocycle.
Physical State Solid (Crystalline powder)Highly prone to aerosolization. Dry sweeping during spill cleanup is strictly prohibited to prevent inhalation.
Solubility Soluble in water, methanol, and DMSOAqueous waste streams must be pH-monitored. Organic streams may need to be classified as halogenated due to the chloride ion.
Reactivity Reacts with strong basesMixing with strong bases will precipitate the lipophilic freebase, altering solubility and potentially causing unexpected reactions or container blockages.

Operational Disposal Protocols

The following step-by-step methodology establishes a self-validating system for routine laboratory disposal. By integrating physical checks into the workflow, you ensure that every disposal action is safe and compliant.

Phase 1: Source Segregation & Containment
  • Determine Waste State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated consumables) or in solution (e.g., reaction filtrate, assay buffer).

  • Solid Waste Handling:

    • Action: Transfer powder or contaminated consumables (weigh boats, pipette tips) into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container.

    • Causality: Do not use lightweight polyethylene bags for primary containment. Sharp contaminated consumables can puncture them, leading to exposure during transit.

  • Liquid Waste Segregation:

    • Aqueous Solutions: Verify the pH of the solution is between 5.0 and 9.0 using pH indicator strips before adding to the waste carboy.

      • Self-Validating Check: If the pH exceeds 9.0, the basic environment will strip the hydrochloride salt, precipitating the freebase and potentially clogging the waste container.

    • Organic Solutions: Transfer to the organic waste stream. Depending on your institution's specific Environmental Health and Safety (EH&S) policies, designate this as Halogenated Organic Waste due to the presence of the chloride ion.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix a hazardous waste label.

    • Causality: You must write "1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" explicitly. Using abbreviations like "PTHIQ-HCl" violates and severely delays emergency response in the event of a spill[1].

  • Volume Control: Fill liquid waste containers to a maximum of 90% capacity.

    • Self-Validating Check: Leaving 10% headspace accommodates vapor expansion and prevents pressure-induced container ruptures.

  • Storage: Place the container in secondary containment within a designated SAA at or near the point of generation.

Phase 3: Transfer and Final Destruction
  • EH&S Notification: Submit a waste pickup request to your EH&S department before the SAA time limit expires (typically within 12 months, or within 3 days of reaching volume limits)[2].

  • Thermal Destruction: Ensure institutional protocols route this chemical for high-temperature incineration.

    • Causality: Incineration is the only reliable method to completely destroy the stable nitrogenous ring system, preventing the active pharmaceutical ingredient from persisting in the environment.

Disposal Workflow Visualization

G Start PTHIQ-HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidCont Place in Compatible Container (HDPE/Glass) Solid->SolidCont LiqCont Segregate by Solvent Type Liquid->LiqCont Label Apply Hazardous Waste Label (Name, Hazards, Date) SolidCont->Label Aq Aqueous Waste (pH 5-9) LiqCont->Aq Org Organic Waste (Halogenated/Non-Halogenated) LiqCont->Org Aq->Label Org->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHRS EH&S Pickup & Hazardous Waste Determination SAA->EHRS Within 12 months or when 90% full Incineration Licensed EPA Incineration (Final Disposal) EHRS->Incineration Thermal Destruction

Figure 1: Segregation and disposal workflow for 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Regulatory & Safety Compliance Framework

To maintain a culture of safety and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), your laboratory must align its operational plans with federal guidelines:

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the implementation of a site-specific[3]. Because PTHIQ-HCl is a pharmacologically active intermediate, personnel must handle the neat powder inside a certified chemical fume hood or Class II Biological Safety Cabinet to prevent inhalation exposure[3].

  • EPA Resource Conservation and Recovery Act (RCRA): Under, while PTHIQ-HCl is not explicitly listed on the P- or U-lists, it falls under the definition of a characteristic hazardous waste due to its toxicity profile[1]. It must never be disposed of via standard municipal trash or sink drainage[1].

  • National Research Council (NRC): Following the NRC's, all disposal protocols must prioritize waste minimization at the source and rigorous segregation to prevent incompatible chemical reactions[2].

Emergency Spill Response & Decontamination

In the event of a spill, standard sweeping can exacerbate the hazard. Follow this self-validating protocol to ensure containment:

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Don Appropriate PPE: Nitrile gloves, safety goggles, and a lab coat. If a large solid spill occurs outside a fume hood, respiratory protection (e.g., an N95 or half-mask respirator) may be required per your CHP.

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the active powder. Instead, dampen an absorbent pad with water or ethanol, gently wipe up the powder, and place the pad into a solid hazardous waste container.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, use a plastic scoop to transfer the material to a hazardous waste container. Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water into the aqueous waste stream.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR,[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Factsheet: Laboratory Safety OSHA Lab Standard." OSHA,[Link]

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf,[Link]

Sources

Handling

Personal protective equipment for handling 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comprehensive Safety and Operational Guide: Handling 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Introduction 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2219368-63-3) is a specialized synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Propyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2219368-63-3) is a specialized synthetic intermediate utilized in drug development and neurochemical research. As a hydrochloride salt of a secondary amine, it presents as a crystalline solid. While the salt form increases chemical stability and aqueous solubility, it introduces specific occupational hazards. Inhalation or dermal exposure to its dust can cause acute toxicity, severe ocular irritation, and localized pH drops upon contact with mucosal moisture (GHS Categories: Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1]. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile & Causality

Understanding the physicochemical properties of 1-Propyl-1,2,3,4-tetrahydroisoquinoline HCl is critical for effective risk mitigation:

  • Particulate Aerosolization: As a dry powder, it is highly susceptible to static charge accumulation. Uncontrolled transfer can lead to sudden aerosolization, creating an inhalation hazard that severely irritates the respiratory tract [2].

  • Mucosal Acidification: Upon contact with the moisture in eyes or the respiratory lining, the hydrochloride salt dissociates. This localized concentration of chloride ions and protons causes rapid tissue irritation and micro-abrasions [3].

  • Dermal Penetration: While the salt form is less lipophilic than the free base, prolonged skin contact combined with sweat can facilitate dermal absorption, leading to systemic toxicity [5].

Quantitative Personal Protective Equipment (PPE) Specifications

To establish an impermeable barrier between the researcher and the compound, the following PPE matrix must be strictly adhered to [4].

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Rationale
Hand Protection Nitrile Rubber (Double Glove)Inner: ≥ 0.11 mmOuter: ≥ 0.30 mmBreakthrough: > 480 minNitrile provides superior chemical resistance against nitrogenous organic compounds and salts compared to latex. Double-gloving ensures integrity if the outer layer is compromised by abrasive crystals.
Eye Protection Tight-fitting Safety GogglesEN 166 / ANSI Z87.1Prevents ingress of fine, airborne crystalline dust. Standard safety glasses with side shields are insufficient due to the risk of aerosolized powder reaching the ocular mucosa.
Respiratory N95 / FFP2 Particulate RespiratorFiltration efficiency ≥ 94-95%Mandatory if handling outside a certified fume hood or during spill cleanup to prevent inhalation of micro-abrasive dust particles (STOT SE 3).
Body Protection Flame-resistant Lab Coat100% Cotton or specialized syntheticCotton resists static buildup better than standard synthetics, reducing the risk of powder clinging to the researcher's sleeves during transfer.

Step-by-Step Operational Protocol

This methodology ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Environmental Preparation

  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood is fully operational. The face velocity must read between 0.4 and 0.6 m/s. Validation: A tissue paper held at the sash opening should pull steadily inward without violent fluttering [2].

  • Static Mitigation: Engage an anti-static bar or use a zero-stat gun on the analytical balance and the weighing area. This neutralizes the electrostatic forces that cause the hydrochloride powder to repel and aerosolize.

Phase 2: Weighing and Transfer

  • Tool Selection: Utilize a grounded, stainless-steel spatula. Strictly avoid plastic spatulas, which act as insulators and accumulate static charge.

  • Transfer Technique: Tare a conductive weighing boat or a pre-weighed glass vial. Position the source container within 2 inches of the receptacle to minimize drop height. Slowly transfer the 1-Propyl-1,2,3,4-tetrahydroisoquinoline HCl.

  • Immediate Containment: Cap the receiving vial immediately after the desired mass is reached. Do not transport open containers of the powder across the laboratory.

Phase 3: Reconstitution and Decontamination

  • Solubilization: If preparing a stock solution, add the solvent (e.g., water, DMSO, or ethanol) directly to the sealed vial via a septum, or open the vial only within the fume hood. The compound is highly soluble in polar solvents.

  • Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with a disposable cloth moistened with 70% Ethanol or Isopropanol. Causality: The polar solvent readily dissolves any microscopic HCl salt residues, ensuring complete removal rather than just mechanical displacement.

PPE_Workflow A 1. Risk Assessment & Fume Hood Check B 2. Don Primary PPE (Nitrile Gloves, Goggles, Coat) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. Solvent Reconstitution (Aqueous / Polar Organics) C->D E 5. Decontamination (70% EtOH Wipe Down) D->E F 6. Hazardous Waste Segregation E->F

Figure 1: Standard operating workflow for handling tetrahydroisoquinoline HCl derivatives.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent cross-contamination.

Solid Spill Containment Protocol:

  • Isolate & Evaluate: Immediately evacuate the immediate vicinity. If the spill exceeds 50 grams or occurs outside a fume hood, don an N95/FFP2 respirator before proceeding [3].

  • Avoid Dry Sweeping: Do not use a brush or dry paper towel. Mechanical agitation will violently aerosolize the fine powder.

  • Wet Absorption: Cover the spill with absorbent pads slightly dampened with water or 70% ethanol. The solvent will dissolve the salt, binding it to the pad and eliminating the dust hazard.

  • Neutralization: Wipe the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, followed by a final water rinse.

Disposal Routing:

  • Classification: Collect all contaminated gloves, wipes, and empty containers. Classify as "Hazardous Solid Waste - Nitrogenous Organics/Halogenated" due to the amine and chloride content.

  • Storage: Store in a tightly sealed, chemically compatible high-density polyethylene (HDPE) container. Do not flush any quantity down the sink, as the compound exhibits ecotoxicity typical of substituted tetrahydroisoquinolines [5].

SpillResponse Spill Spill of 1-Propyl-1,2,3,4- tetrahydroisoquinoline HCl Assess Assess Spill Size & Evacuate Area Spill->Assess Aerosol Is Dust Aerosolized? Assess->Aerosol Respirator Don N95/FFP2 Respirator Aerosol->Respirator Yes Contain Cover with Damp Absorbent Pads Aerosol->Contain No Respirator->Contain Clean Wipe with 70% EtOH (Solubilizes HCl Salt) Contain->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Figure 2: Decision tree and operational workflow for localized spill containment.

References

  • NextSDS. "6,7-dimethoxy-1-propyl-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information." NextSDS Database. 1

  • Fisher Scientific. "SAFETY DATA SHEET: 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride." Fisher Scientific Ireland, March 2024. 2

  • Fisher Scientific. "SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline." Fisher Scientific US, Dec 2025. 3

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride." TCI Europe, July 2025.

  • Fisher Scientific. "SAFETY DATA SHEET: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride." Fisher Scientific US, Dec 2021. 4

Sources

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